2,7-Dimethylocta-3,5-diyne-2,7-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylocta-3,5-diyne-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVWIEREOYIKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC#CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208015 | |
| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-72-6 | |
| Record name | 2,7-Dimethyl-3,5-octadiyne-2,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5929-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5929-72-6 | |
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| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
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| Record name | 2,7-dimethylocta-3,5-diyne-2,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.155 | |
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| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E845YBU79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,7-Dimethylocta-3,5-diyne-2,7-diol CAS number
An In-depth Technical Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol
This guide provides a comprehensive technical overview of this compound, a symmetrical and highly functionalized di-alkyne. Identified by its CAS number 5929-72-6 , this molecule serves as a valuable building block in synthetic chemistry.[1][2][3][4] Its rigid, linear diyne core, flanked by two tertiary alcohol groups, offers unique stereochemical properties and reactive handles, making it a subject of interest for researchers in materials science and drug development.
This document will delve into the compound's fundamental properties, provide a validated synthesis protocol with mechanistic insights, discuss its potential applications, and outline critical safety and handling procedures.
A precise understanding of a compound's physicochemical properties is the foundation of its effective application in research. This compound is a crystalline solid at room temperature, a characteristic that facilitates its handling and purification by recrystallization.[2][3]
Physicochemical Data
The key identifying and physical properties are summarized below. This data is essential for both logistical considerations, such as solvent selection for reactions and purification, and for analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 5929-72-6 | [1][3][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][5] |
| Molecular Weight | 166.22 g/mol | [1][3][5] |
| IUPAC Name | This compound | [1] |
| Melting Point | 132-134 °C | [2][3] |
| Boiling Point | 286.4 °C (Predicted) | [2] |
| Density | 1.07 g/cm³ (Predicted) | [2] |
| Appearance | Colorless liquid or solid | [2] |
| SMILES | CC(C)(C#CC#CC(C)(C)O)O | [1][5] |
| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | [1][4][5] |
Spectroscopic Profile for Structural Validation
In any synthetic workflow, verifying the structure of the target compound is a non-negotiable step. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the tertiary alcohol groups. The presence of the internal alkyne (C≡C) bonds is confirmed by a weak but sharp absorption band around 2150-2250 cm⁻¹. The absence of a sharp peak around 3300 cm⁻¹ confirms that it is an internal, not a terminal, alkyne.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns would involve the loss of methyl groups (m/z = 151) and water (m/z = 148).
Synthesis Protocol: Oxidative Homocoupling
The symmetrical structure of this compound lends itself to a straightforward and efficient synthesis via the oxidative homocoupling of a terminal alkyne precursor. The most common and reliable method is a variation of the Glaser coupling reaction, which utilizes a copper(I) salt as a catalyst and an oxidant.
The chosen precursor for this synthesis is 2-methyl-3-butyn-2-ol . The causality behind this choice is clear: it is a commercially available and inexpensive starting material that contains the exact carbon skeleton (a tertiary alcohol attached to a terminal alkyne) required for each half of the final molecule.
Underlying Mechanism of Action
The reaction proceeds through a well-understood catalytic cycle.
-
Deprotonation & Acetylide Formation: The terminal alkyne is weakly acidic. In the presence of a base and a copper(I) salt (e.g., CuCl), a copper(I) acetylide intermediate is formed.
-
Oxidation: The copper(I) in the acetylide intermediate is oxidized to copper(II) by an oxidant, typically molecular oxygen bubbled through the reaction mixture.
-
Reductive Elimination/Coupling: This oxidation facilitates the coupling of two acetylide radicals, forming the new carbon-carbon bond of the diyne and regenerating the copper(I) catalyst, allowing the cycle to continue.
The diagram below illustrates the chemical transformation.
Caption: Glaser coupling of 2-methyl-3-butyn-2-ol.
Step-by-Step Experimental Workflow
This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.
Materials:
-
2-methyl-3-butyn-2-ol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Pyridine
-
Hydrochloric acid (HCl), dilute (~2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (approx. 0.1 eq) and TMEDA (approx. 1.2 eq) in a 1:1 mixture of acetone and pyridine (approx. 50 mL). Stir under an air atmosphere until a homogenous, colored solution is formed. The TMEDA acts as a ligand to stabilize the copper catalyst.
-
Reactant Addition: Dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone (20 mL) and add it dropwise to the catalyst solution over 20 minutes. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary.
-
Oxidation: Replace the flask's stopper with a septum and insert a needle connected to an oxygen or air supply. Bubble O₂ gently through the stirring reaction mixture. A color change (often to deep green or blue) indicates the progression of the catalytic cycle. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of dilute HCl. This step neutralizes the pyridine and TMEDA and dissolves the copper salts into the aqueous phase.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate phase.
-
Workup - Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. A crude solid product should be obtained.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes. This will yield the final product as white crystals.
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for synthesis and purification.
Applications in Research and Drug Development
The rigid, linear geometry of the diyne core makes this compound an attractive scaffold. The terminal hydroxyl groups provide convenient points for further chemical modification.
-
Rigid Linker: In medicinal chemistry, maintaining a precise distance and orientation between two pharmacophores is often critical for optimizing binding to a biological target. This molecule can act as a rigid linker to connect two active fragments, allowing for systematic exploration of the binding pocket.
-
Precursor for Heterocycles: The diyne moiety can participate in various cyclization reactions to form complex heterocyclic systems, which are common motifs in pharmaceuticals.
-
Polymer and Materials Science: As a bifunctional monomer, it can be used to synthesize specialty polymers and oligomers with conjugated backbones, which may have interesting optical or electronic properties.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as an irritant.[1][7][8] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement |
|
| GHS07 | H315: Causes skin irritation.[1][8] H319: Causes serious eye irritation.[1][8] H335: May cause respiratory irritation.[1][8] |
Handling and Storage Recommendations
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] Wash hands and skin thoroughly after handling.[7][8] Wear protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[7][8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
-
Storage: Store in a well-ventilated place.[7][8] Keep the container tightly closed and store locked up.[7][8]
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 7. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5929-72-6 Name: this compound [xixisys.com]
2,7-Dimethylocta-3,5-diyne-2,7-diol molecular weight.
An In-Depth Technical Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS: 5929-72-6)
Abstract
This compound is a symmetrical, bifunctional alkyne of significant interest in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. Its rigid diyne core, flanked by two tertiary alcohol functionalities, provides a unique combination of structural stability and reactive handles for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed analysis of its molecular weight, established synthetic protocols, characteristic reactivity, and essential safety and handling information. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, emphasizing the causality behind experimental methodologies and providing a framework for its practical application.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section delineates the essential identifiers and physicochemical data for this compound.
Nomenclature and Chemical Identifiers
Systematic identification is critical for regulatory compliance, literature searches, and procurement. The compound is recognized by several identifiers across various chemical databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5929-72-6 | PubChem, Guidechem[1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem, NIST[1][3][4] |
| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | PubChem, NIST[1][3][4] |
| Canonical SMILES | CC(C)(C#CC#CC(C)(C)O)O | PubChem[1] |
| EC Number | 227-670-9 | PubChem[1] |
Molecular Weight
The molecular weight is a fundamental parameter influencing stoichiometry, reaction kinetics, and analytical characterization. Several values are reported depending on the calculation method.[1][2][5]
| Parameter | Value | Source & Context |
| Average Molecular Weight | 166.22 g/mol | PubChem, GSRS[1][5] |
| Molecular Weight | 166.2170 g/mol | NIST WebBook[3][4] |
| Monoisotopic Mass | 166.099379685 Da | PubChem[1] |
Structural Representation
The molecule's structure is characterized by a linear, four-carbon diyne chain (C≡C-C≡C) which imparts significant rigidity. This core is symmetrically substituted at both ends by dimethylcarbinol groups (-(CH₃)₂COH).
Caption: 2D structure of this compound.
Key Physicochemical Properties
The physical properties dictate the compound's behavior in various solvents and conditions, guiding choices for reaction setup and purification. The high melting point indicates it is a crystalline solid at standard temperature and pressure.
| Property | Value | Source |
| Melting Point | 132-134 °C | Guidechem[2] |
| Boiling Point | 286.4 °C (at 760 mmHg) | Guidechem[2] |
| Flash Point | 134 °C | Guidechem[2] |
| Density | 1.07 g/cm³ | Guidechem[2] |
| LogP | 0.535 | Guidechem[2] |
Synthesis and Purification
The synthesis of symmetrical diols like this compound is most efficiently achieved through the oxidative homocoupling of a terminal alkyne precursor. The Glaser-Eglinton coupling is the archetypal method for this transformation.
Synthetic Strategy: Oxidative Homocoupling
The logical approach involves the dimerization of 2-methyl-3-butyn-2-ol. This precursor is readily available and contains the required dimethylcarbinol moiety. The key transformation is the formation of a new carbon-carbon bond between the two alkyne units.
-
Causality of Method Choice : The Glaser-Eglinton coupling, which utilizes a copper(I) or copper(II) salt as a catalyst and an oxidant (typically O₂ from air), is exceptionally well-suited for this synthesis. The mechanism relies on the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling. The symmetry of the target molecule makes homocoupling an ideal strategy, as it avoids the formation of mixed-product side reactions and simplifies purification.
Caption: Workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
This protocol is a representative method based on established Glaser-Eglinton coupling principles.
Materials:
-
2-Methyl-3-butyn-2-ol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (solvent)
-
Toluene and Hexane (for recrystallization)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-butyn-2-ol (2.0 eq) in acetone.
-
Catalyst Addition: To the stirring solution, add copper(I) chloride (0.1 eq) and TMEDA (0.2 eq). The solution will typically turn green or blue.
-
Oxidation: Bubble air or oxygen slowly through the reaction mixture via a needle submerged below the surface. The reaction is exothermic and the color may darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Experimental Insight: The use of TMEDA serves as both a ligand to solubilize the copper catalyst and as a base to facilitate the formation of the copper acetylide intermediate.
-
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute HCl. This step protonates any remaining acetylides and dissolves the copper salts into the aqueous phase.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Self-Validation
The crude product, typically an off-white or tan solid, must be purified to be suitable for further applications.
-
Protocol: Recrystallization is the preferred method. Dissolve the crude solid in a minimum amount of hot toluene. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.
-
Trustworthiness through Validation: The integrity of the protocol is confirmed by rigorous analysis of the final product.
-
Melting Point: The purified product should exhibit a sharp melting point within the literature range of 132-134 °C.[2] A broad or depressed melting range indicates impurities.
-
Spectroscopy: The identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, with spectra matching established reference data.
-
Chemical Reactivity and Applications
The molecule's utility stems from the distinct reactivity of its two primary functional groups: the diyne core and the tertiary hydroxyl groups.
Caption: Reactivity map showing functional groups and potential applications.
Reactivity of the Diyne Core
-
Hydrogenation: The two alkyne units can be selectively or fully reduced. Catalytic hydrogenation using Lindlar's catalyst can yield the corresponding (Z,Z)-diene-diol, while using catalysts like Palladium on carbon (Pd/C) will result in full saturation to produce 2,7-dimethyloctane-2,7-diol. This provides access to a range of flexible and semi-rigid diols.
-
Polymerization: Like other diacetylenes, this molecule can undergo topochemical polymerization in the solid state upon exposure to UV or gamma radiation, forming highly conjugated polydiacetylenes. These materials have unique optical and electronic properties.
-
Cycloaddition Reactions: The electron-rich triple bonds can participate in various cycloaddition reactions, serving as a building block for complex heterocyclic systems.
Reactivity of the Tertiary Hydroxyl Groups
-
Derivatization: The hydroxyl groups can be readily converted into esters or ethers. This functionalization is key to modulating the molecule's solubility and creating attachment points for other molecules, which is particularly relevant in drug development for creating prodrugs or linking the scaffold to a pharmacophore.
-
Elimination: Under acidic conditions, dehydration can occur, though this is often less controlled and may lead to a mixture of alkene and allene products.
Applications in Drug Development and Materials Science
While this molecule is not an active pharmaceutical ingredient itself, its structure is highly valuable.
-
Rigid Scaffolding: In medicinal chemistry, rigid linkers are used to orient pharmacophores in specific three-dimensional arrangements to optimize binding to biological targets. The linear, non-flexible nature of the diyne core makes it an excellent candidate for such applications.
-
Supramolecular Chemistry: The two hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular assemblies and co-crystals through crystal engineering.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification
| Hazard Code | Description | Pictogram | Signal Word |
| H315 | Causes skin irritation | Warning | Warning |
| H319 | Causes serious eye irritation | Warning | Warning |
| H335 | May cause respiratory irritation | Warning | Warning |
| Source: PubChem[1] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6] In case of contact with skin or eyes, rinse immediately and copiously with water.[6]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and strong acids.
Conclusion
This compound, with a precise molecular weight of 166.2170 g/mol , is more than a simple chemical. It is a versatile and valuable building block whose rigid structure and dual functionality offer significant opportunities in advanced organic synthesis. From the creation of novel polymers to its potential as a scaffold in the rational design of new therapeutics, its applications are broad and compelling. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to harness its full potential safely and effectively.
References
Introduction: Unveiling the Potential of a Symmetrical Diacetylenic Diol
An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethylocta-3,5-diyne-2,7-diol
This compound is a fascinating and highly symmetrical molecule belonging to the class of acetylenic diols.[1][2] Characterized by a rigid diyne (conjugated diacetylene) core flanked by two tertiary alcohol groups, this compound serves as a valuable building block in organic synthesis and materials science. Its unique structure, combining the reactivity of hydroxyl groups with the electronic and structural properties of a diyne system, makes it a target of interest for researchers in polymer chemistry, medicinal chemistry, and advanced materials. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for scientists and drug development professionals.
Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its physical and structural characteristics. This compound is an achiral molecule whose properties are summarized below.[2]
Chemical Structure
The molecule's structure is defined by a central C4-C5 diyne unit, with sp-hybridized carbons, creating a linear and rigid backbone. This core is symmetrically substituted at the C2 and C7 positions with dimethyl-hydroxymethyl groups.
Caption: 2D Chemical Structure of this compound.
Tabulated Physicochemical Data
The following table summarizes key quantitative data for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| CAS Number | 5929-72-6 | [1][3] |
| IUPAC Name | This compound | [1] |
| Melting Point | 132-134 °C | |
| Boiling Point | 286.4 °C (Predicted) | |
| Density | 1.07 g/cm³ (Predicted) | |
| Flash Point | 134 °C | |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups. The C≡C stretching of the internal, conjugated alkyne system typically appears as a weak to medium absorption band around 2100-2260 cm⁻¹. The symmetry of the molecule can sometimes lead to a very weak or absent C≡C signal. The NIST Chemistry WebBook provides reference IR spectral data for this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, a simple spectrum is anticipated. A sharp singlet would appear for the twelve equivalent protons of the four methyl groups (C1, C8, C9, C10). Another signal, which may be a broad singlet, would correspond to the two hydroxyl protons; its chemical shift is dependent on solvent and concentration and it can be exchanged with D₂O.
-
¹³C NMR: The spectrum would show distinct signals for the different carbon environments: one signal for the four equivalent methyl carbons, one for the tertiary carbons bearing the hydroxyl groups (C2 and C7), and one for the sp-hybridized carbons of the diyne core (C3, C4, C5, C6).[5]
-
-
Mass Spectrometry (Electron Ionization): The mass spectrum is used to confirm the molecular weight and can offer structural clues through fragmentation patterns.[3] The molecular ion peak (M⁺) would be observed at m/z = 166. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃•, m/z = 151) or water (H₂O, m/z = 148), which are characteristic fragmentation patterns for tertiary alcohols. Predicted collision cross-section data is also available, which can be useful in ion mobility-mass spectrometry studies.[6]
Synthesis and Manufacturing Principles
Acetylenic diols are typically synthesized via the coupling of alkynes with carbonyl compounds.[7] A highly effective and common method for synthesizing symmetrical diacetylenic diols like this compound is the Hay Oxidative Coupling of a terminal alkyne precursor.
Hay Oxidative Coupling Workflow
This protocol involves the dimerization of 2-methyl-3-butyn-2-ol in the presence of a copper(I) catalyst and an amine base, with oxygen serving as the oxidant. The choice of a TMEDA (tetramethylethylenediamine) ligand is crucial as it forms a soluble complex with the copper catalyst, preventing its precipitation and ensuring high catalytic activity.
Caption: Experimental workflow for the Hay coupling synthesis.
Step-by-Step Synthesis Protocol
-
Catalyst Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add cuprous chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) to acetone. Stir under a nitrogen atmosphere until a homogenous solution is formed. The TMEDA solubilizes the copper salt and activates it for catalysis.
-
Reactant Addition: Dissolve 2-methyl-3-butyn-2-ol in acetone and add it to the catalyst solution.
-
Oxidative Coupling: Replace the nitrogen atmosphere with a slow stream of oxygen (O₂) bubbled through the solution. The reaction is often exothermic and may require cooling with a water bath to maintain room temperature. The causality here is the Cu(I)/Cu(II) catalytic cycle, where Cu(I) facilitates the coupling and is regenerated by oxygen.
-
Reaction Monitoring: Follow the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute hydrochloric acid to quench the reaction and dissolve copper salts.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like toluene or ethyl acetate to yield pure white crystals of this compound.
Chemical Reactivity and Synthetic Potential
The molecule's reactivity is dictated by its two primary functional domains: the tertiary hydroxyl groups and the conjugated diyne core.
Reactions of the Hydroxyl Groups
As with other diols, the two tertiary alcohol groups can undergo standard alcohol reactions.[8][9]
-
Esterification/Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) will form the corresponding diester. Site-selective mono-acylation can be challenging but may be achieved using specialized catalysts.[10]
-
Ether Formation: While Williamson ether synthesis is not feasible due to the tertiary nature of the alcohols (elimination would be favored), they can be converted to ethers under specific acidic conditions.
-
Conversion to Dihalides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with halides, though rearrangement and elimination are potential side reactions.
Reactions of the Diyne Core
The conjugated diyne system is electron-rich and serves as a rigid, linear scaffold.
-
Hydrogenation: The triple bonds can be selectively or fully reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding (Z,Z)-diene-diol, while using a more active catalyst like Palladium on carbon (Pd/C) with H₂ gas will lead to complete saturation, forming 2,7-dimethyloctane-2,7-diol.
-
Polymerization: Diacetylenes are renowned for their ability to undergo topochemical polymerization in the solid state upon exposure to heat or UV radiation.[11] This process can convert the crystalline monomer into a highly conjugated polymer (polydiacetylene), often accompanied by a dramatic color change (e.g., to blue or red). This property is foundational to its use in sensor and chromic material applications.
-
Elimination: The tertiary diol can undergo acid-catalyzed dehydration (elimination of two water molecules) to form 2,7-dimethylocta-1,7-diene-3,5-diyne, a diisopropenyldiacetylene.[12]
Caption: Key reaction pathways from this compound.
Applications in Research and Drug Development
While not a therapeutic agent itself, the unique properties of this diol make it a valuable tool for researchers.
-
Monomer for Conjugated Polymers: Its primary application is as a monomer for synthesizing polydiacetylenes. These polymers have intriguing electronic and optical properties, making them useful as sensors, as their conjugated backbone is sensitive to environmental changes (temperature, pH, ligand binding), resulting in a chromic response.[11]
-
Rigid Linker in Supramolecular Chemistry: The linear, rigid diyne core is an ideal building block for constructing complex molecular architectures, such as molecular wires or scaffolds for holding catalytic groups in a defined spatial orientation.
-
Precursor in Organic Synthesis: It serves as a precursor to other useful synthetic intermediates, such as its elimination product, 2,7-dimethylocta-1,7-diene-3,5-diyne.[12]
-
Potential in Drug Development: In the context of drug development, rigid scaffolds are highly sought after for designing enzyme inhibitors or receptor ligands, as they reduce the entropic penalty of binding. While direct applications are not widely reported, this diol could serve as:
-
A linker in Antibody-Drug Conjugates (ADCs), where a rigid spacer can improve pharmacokinetic properties.
-
A scaffold for combinatorial chemistry to create libraries of compounds with fixed spatial arrangements of pharmacophores. Its derivatization through the hydroxyl groups allows for the attachment of various functional groups.
-
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[1][13][14]
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: ECHA Classification[1][13][14]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[13][14]
-
Respiratory Protection: Avoid breathing dust or vapors. If dust is generated, a NIOSH-approved respirator may be necessary.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat and sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]
Conclusion
This compound is more than a simple dialcohol; it is a structurally elegant and synthetically versatile platform molecule. Its rigid diyne core and reactive hydroxyl groups provide a rich landscape for chemical transformations. From the synthesis of advanced chromic polymers to its potential as a rigid linker in complex molecular design, its properties are of significant interest to both academic and industrial researchers. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the next generation of materials and therapeutics.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 7. nveo.org [nveo.org]
- 8. Diol - Wikipedia [en.wikipedia.org]
- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5929-72-6 Name: this compound [xixisys.com]
Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol: A Technical Guide
Introduction: The Significance of a Symmetrical Diyne Diol
2,7-Dimethylocta-3,5-diyne-2,7-diol is a symmetrical di-tertiary alcohol containing a conjugated diyne backbone.[1][2] This unique structural motif makes it a valuable building block in various fields of chemical research and development. Its rigid, linear core, flanked by hydrophilic hydroxyl groups, imparts specific physical and chemical properties that are exploited in the synthesis of more complex molecules, including polymers, macrocycles, and specialty materials. The presence of reactive hydroxyl and alkyne functionalities allows for a wide range of subsequent chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathway to this molecule, focusing on the principles of oxidative coupling of terminal alkynes.
Core Synthesis Pathway: The Glaser-Hay Oxidative Coupling
The most direct and widely employed method for synthesizing this compound is through the oxidative homocoupling of its precursor, 2-methyl-3-butyn-2-ol.[3] This transformation is a classic example of the Glaser coupling, a foundational carbon-carbon bond-forming reaction discovered by Carl Glaser in 1869.[4] Over the years, significant improvements have been made, leading to variations like the Hay and Eglinton couplings, which offer milder conditions and improved efficiency.[4][5][6]
The Hay coupling, a catalytic version of the Glaser coupling, is particularly well-suited for this synthesis.[6][7] It utilizes a copper(I) catalyst in the presence of an amine base and an oxidant, typically molecular oxygen from the air.[6] The key advantages of the Hay modification include the use of a soluble copper-amine complex, which enhances reaction rates and versatility.[4][5]
Reaction Mechanism: A Stepwise Look at Diyne Formation
The mechanism of the Glaser-Hay coupling is a well-studied process that proceeds through several key steps.[4][8][9][10]
-
Deprotonation and Copper Acetylide Formation: The terminal alkyne, 2-methyl-3-butyn-2-ol, is weakly acidic. In the presence of a base, it is deprotonated to form an acetylide anion. This anion then coordinates with the copper(I) catalyst to form a copper(I) acetylide complex.[4]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide complex undergo an oxidative step. This results in the formation of a new carbon-carbon bond between the two alkyne units, creating the 1,3-diyne backbone. Concurrently, the copper(I) is oxidized to copper(II).
-
Catalyst Regeneration: The copper(II) species is then reduced back to the active copper(I) catalyst by the oxidant, which in the Hay protocol is molecular oxygen. This regeneration of the catalyst allows the reaction to proceed with only a catalytic amount of the copper salt.
The overall transformation can be represented as follows:
Caption: Oxidative homocoupling of 2-methyl-3-butyn-2-ol.
Experimental Protocol: A Practical Guide
This protocol is a synthesized representation based on established Glaser-Hay coupling procedures.[11][12]
Materials and Reagents:
-
2-Methyl-3-butyn-2-ol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
2-Propanol (Isopropanol)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Activated carbon (optional)
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Gas inlet adapter with a pipette or needle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Apparatus Setup: Assemble a two-necked flask with a magnetic stir bar, a reflux condenser in one neck, and a gas inlet adapter in the other. The gas inlet should be positioned to allow for bubbling of air or oxygen into the reaction mixture.
-
Reagent Addition: To the flask, add 2-propanol, copper(I) chloride, and TMEDA. Stir the mixture until the copper salt forms a soluble complex, indicated by a color change. The use of TMEDA is crucial as it solubilizes the copper catalyst in the alcohol solvent.[11]
-
Substrate Addition: Add 2-methyl-3-butyn-2-ol to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and bubble a gentle stream of air or oxygen through the solution. The reaction progress can be monitored by TLC using a hexane/ethyl acetate solvent system. The disappearance of the starting alkyne spot indicates the completion of the reaction.[12]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the 2-propanol using a rotary evaporator.
-
To the residue, add a dilute solution of hydrochloric acid in water. This step is to quench the reaction and dissolve any remaining copper salts. The product should precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation and then collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the crude product with cold water to remove any inorganic impurities.
-
If the product has a blue or green tint due to residual copper salts, wash it again with the dilute HCl solution.[12]
-
For further purification, recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexanes is recommended. If the product is colored, it can be decolorized by treating the hot solution with activated carbon before filtration and crystallization.[12]
-
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point and spectroscopic methods (e.g., IR, NMR).
Data Presentation: Reaction Parameters
The efficiency of the Glaser-Hay coupling can be influenced by several factors. The following table summarizes typical ranges for key reaction parameters based on literature precedents for similar oxidative couplings.
| Parameter | Typical Value/Range | Rationale/Justification |
| Catalyst | Copper(I) Chloride (CuCl) | A common and effective copper(I) source for this coupling.[11] |
| Ligand | TMEDA | Forms a soluble complex with CuCl, enhancing catalytic activity.[6][11] |
| Solvent | 2-Propanol | A greener alternative to traditionally used pyridine.[11] |
| Oxidant | Air or O₂ | A readily available and environmentally benign oxidant.[11] |
| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 30-90 minutes | Reaction is typically rapid under these conditions. |
| Yield | Good to Excellent | This reaction is generally high-yielding for homocoupling. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion: A Robust and Versatile Synthesis
The Glaser-Hay oxidative coupling provides a reliable and efficient pathway for the synthesis of this compound from the readily available starting material, 2-methyl-3-butyn-2-ol. The use of a catalytic amount of a copper(I) salt with an amine ligand and aerial oxygen as the terminal oxidant makes this method both practical and relatively environmentally friendly.[11] The resulting symmetrical diyne diol is a versatile intermediate, poised for further functionalization in the development of advanced materials and complex organic molecules. Understanding the underlying mechanism and the rationale for the experimental conditions is key to successfully implementing this important transformation in a research and development setting.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 3. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry-online.com [chemistry-online.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylocta-3,5-diyne-2,7-diol
This guide provides a comprehensive analysis of the spectroscopic data for 2,7-dimethylocta-3,5-diyne-2,7-diol, a symmetrical di-tertiary acetylenic diol. The structural elucidation of this molecule is paramount for its application in various fields, including materials science and as a precursor in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , possesses a unique symmetrical structure characterized by a conjugated diyne system flanked by two tertiary alcohol groups.[1] This arrangement of functional groups gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization. Understanding these spectral features is crucial for confirming the successful synthesis of the compound and for predicting its reactivity and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It is expected to show two main signals corresponding to the methyl protons and the hydroxyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar solutes and has the advantage of shifting the water peak downfield. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker AM-300 (300 MHz) or a higher field instrument.[1]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Caption: Workflow for ¹H NMR Spectroscopy.
¹H NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | Singlet | 12H | -CH₃ |
| ~2.0 | Singlet (broad) | 2H | -OH |
Interpretation:
-
The signal around 1.5 ppm corresponds to the twelve equivalent protons of the four methyl groups. The singlet multiplicity indicates that there are no adjacent protons to couple with.
-
The broad singlet around 2.0 ppm is assigned to the two hydroxyl protons. The broadness of this peak is due to chemical exchange with residual water and hydrogen bonding. Its chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to symmetry, only four distinct carbon signals are expected for this compound.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The sample is prepared as described for ¹H NMR spectroscopy, though a slightly higher concentration (20-50 mg/mL) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure accurate integration, especially for quaternary carbons.
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.
Caption: Workflow for ¹³C NMR Spectroscopy.
¹³C NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Assignment |
| ~31 | -CH₃ |
| ~65 | C-OH |
| ~75 | -C≡C- |
| ~85 | -C≡C- |
Note: The specific chemical shifts for the sp-hybridized carbons can be close and may require high-resolution instrumentation for clear distinction. The data presented is based on typical values for similar structures.
Interpretation:
-
The signal at approximately 31 ppm is attributed to the four equivalent methyl carbons.
-
The signal around 65 ppm corresponds to the two equivalent tertiary carbons bearing the hydroxyl groups.
-
The two signals in the downfield region, around 75 and 85 ppm, are characteristic of the sp-hybridized carbons of the diyne moiety. The slight difference in their chemical environment, being either adjacent to the tertiary carbon or to the other alkyne carbon, results in two distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Experimental Protocol: IR Spectroscopy
The choice of sampling technique depends on the physical state of the sample. For a solid like this compound, common methods include:
-
KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded for baseline correction.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. A background spectrum of the clean, empty ATR crystal is taken first.
-
Gas Phase: The sample is heated to vaporization and introduced into a gas cell. This method is less common for routine analysis of solids but can provide spectra free from intermolecular interactions.[2]
Caption: General Workflow for IR Spectroscopy.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~2980, 2940 | Medium-Strong | C-H stretch (sp³ C-H) |
| ~2150 | Weak | C≡C stretch (internal, conjugated) |
| ~1370, 1380 | Medium | C-H bend (gem-dimethyl) |
| ~1160 | Strong | C-O stretch (tertiary alcohol) |
Interpretation:
-
The strong, broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.
-
The peaks in the 2940-2980 cm⁻¹ region are due to the C-H stretching vibrations of the methyl groups.
-
A weak absorption band around 2150 cm⁻¹ is indicative of the C≡C stretching vibration. The intensity is weak due to the symmetrical nature of the internal alkyne, which results in a small change in the dipole moment during vibration.
-
The presence of a doublet around 1370-1380 cm⁻¹ is typical for a gem-dimethyl group.
-
The strong band at approximately 1160 cm⁻¹ is assigned to the C-O stretching vibration of the tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Mass Spectral Data Summary
| m/z | Relative Intensity | Assignment |
| 166 | Low | [M]⁺• (Molecular Ion) |
| 151 | High | [M - CH₃]⁺ |
| 133 | Medium | [M - CH₃ - H₂O]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |
Note: The relative intensities can vary between instruments.
Interpretation:
-
The molecular ion peak at m/z 166 confirms the molecular weight of the compound.[3] Its low intensity is typical for tertiary alcohols, which readily undergo fragmentation.
-
A prominent peak at m/z 151 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation pathway for tertiary alcohols leading to a stable oxonium ion.
-
The peak at m/z 133 can be attributed to the subsequent loss of a water molecule from the [M - CH₃]⁺ fragment.
-
The base peak (the most intense peak) at m/z 43 is likely due to the formation of the stable isopropyl cation, [(CH₃)₂CH]⁺, or an acylium ion fragment, although the former is more probable in this structure.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information that, when considered together, confirms the presence of the key functional groups and the overall molecular framework. The symmetrical nature of the molecule is clearly reflected in the simplicity of the NMR spectra, while the characteristic absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum further validate the proposed structure. This guide serves as a detailed reference for the spectroscopic properties of this compound, facilitating its reliable identification in research and development settings.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation and quality control. Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of 2,7-Dimethylocta-3,5-diyne-2,7-diol, a molecule of interest due to its rigid, symmetrical diacetylenic core and tertiary alcohol functionalities.
The molecule, with the chemical formula C₁₀H₁₄O₂, presents a unique and highly simplified NMR spectrum that serves as an excellent case study for understanding the principles of chemical equivalence, shielding effects, and signal characteristics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and for those seeking a deeper understanding of spectral interpretation for symmetrical molecules.
Molecular Structure and Proton Environments
The structural integrity of this compound is defined by its symmetry. The molecule possesses a C₂ axis of symmetry that bisects the central carbon-carbon triple bond linkage. This symmetry dictates that the chemical environments of the protons on both ends of the molecule are identical.
Consequently, all 14 protons in the molecule are categorized into only two distinct sets of chemically equivalent protons:
-
The Methyl Protons (Hᵃ): Twelve protons belonging to the four methyl groups.
-
The Hydroxyl Protons (Hᵇ): Two protons of the tertiary alcohol groups.
This profound simplification means that the ¹H NMR spectrum is expected to display only two signals, a testament to the molecule's elegant symmetry.
References
An In-depth Technical Guide to the ¹³C NMR Data of 2,7-Dimethylocta-3,5-diyne-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides a detailed technical analysis of the ¹³C NMR data for 2,7-dimethylocta-3,5-diyne-2,7-diol, a symmetrical di-tertiary acetylenic diol. By delving into the theoretical underpinnings, experimental protocols, and data interpretation, this document serves as a comprehensive resource for researchers working with this and structurally related compounds. As a Senior Application Scientist, the insights provided herein are field-proven and aim to bridge the gap between theoretical knowledge and practical application.
Molecular Structure and Symmetry Considerations
This compound possesses a highly symmetrical structure, which is a critical factor in interpreting its ¹³C NMR spectrum. The molecule has a central C₂ axis of symmetry, rendering pairs of carbons chemically equivalent.
Structure:
Due to this symmetry, the ten carbon atoms of the molecule will give rise to only four unique signals in the ¹³C NMR spectrum.[1][2] The equivalent carbons are:
-
C1 and C8: The four methyl carbons.
-
C2 and C7: The two tertiary alcohol carbons.
-
C3 and C6: The two outer alkyne carbons.
-
C4 and C5: The two inner alkyne carbons.
Understanding this molecular symmetry is the first and most crucial step in predicting and interpreting the ¹³C NMR spectrum.
Theoretical Principles: ¹³C NMR of Alkynes and Tertiary Alcohols
The chemical shift of a carbon nucleus is primarily influenced by its hybridization and the electronegativity of neighboring atoms.
-
Alkyne Carbons (sp-hybridized): Carbons involved in a triple bond are sp-hybridized and typically resonate in the range of 65-90 ppm.[3] This is somewhat upfield compared to alkene (sp²) carbons (100-150 ppm) and aromatic carbons (110-170 ppm). This shielding effect in alkynes is attributed to the cylindrical electron density of the triple bond, which induces a magnetic field that opposes the applied external field along the bond axis.
-
Tertiary Alcohol Carbons (sp³-hybridized): The carbon atom bearing the hydroxyl group is sp³-hybridized. The electronegative oxygen atom deshields the attached carbon, causing its signal to appear downfield compared to a similar carbon in an alkane. Tertiary alcohol carbons typically appear in the range of 65-85 ppm.
-
Methyl Carbons (sp³-hybridized): The methyl carbons are in a typical alkane-like environment and are expected to resonate in the upfield region of the spectrum, generally between 10-30 ppm.
Experimental ¹³C NMR Data
The experimental ¹³C NMR data for this compound has been reported in the literature. The following table summarizes the chemical shifts.
| Carbon Atom(s) | Chemical Shift (δ) in ppm |
| C1, C8 (CH₃) | 31.2 |
| C2, C7 (C-OH) | 65.1 |
| C3, C6 (-C≡) | 83.9 |
| C4, C5 (≡C-) | 76.5 |
Source: M. T. Hearn, Organic Magnetic Resonance, 1977, 9, 141, as cited by PubChem.
Spectral Assignment and Interpretation
The assignment of the observed signals to the specific carbon atoms in the molecule is based on the established chemical shift ranges and the principles discussed earlier.
-
δ 31.2 ppm: This upfield signal is characteristic of sp³-hybridized methyl carbons and is therefore assigned to C1 and C8 .
-
δ 65.1 ppm: This signal falls squarely within the expected range for a tertiary alcohol carbon, where the electronegative oxygen causes a downfield shift. This peak is assigned to C2 and C7 .
-
δ 83.9 ppm and δ 76.5 ppm: These two signals are in the characteristic region for sp-hybridized alkyne carbons. The assignment of these two signals requires a more nuanced understanding of the electronic environment. The carbons closer to the hydroxyl group (C3 and C6) are expected to be slightly more deshielded than the inner carbons (C4 and C5). Therefore, the downfield signal at 83.9 ppm is assigned to C3 and C6 , while the signal at 76.5 ppm is assigned to the inner alkyne carbons, C4 and C5 .
The simplicity of the spectrum, with only four distinct peaks, is a direct confirmation of the molecule's symmetrical nature.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers aiming to replicate this data or analyze similar compounds, the following provides a detailed, self-validating experimental protocol.
Objective: To acquire a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a broadband probe
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for its good solubilizing power and well-defined solvent peak at ~77 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the broadband probe to the ¹³C frequency.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Width (p1): Calibrated 30-degree pulse (typically 8-12 µs). A smaller flip angle allows for a shorter relaxation delay.
-
Spectral Width (sw): 200-250 ppm (e.g., for a 100 MHz ¹³C frequency, this would be 20,000-25,000 Hz). This ensures all expected carbon signals are captured.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quaternary carbons, a longer delay may be necessary for full relaxation and accurate integration, although for simple identification, this is less critical.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 128 or 256 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks (note: in standard proton-decoupled ¹³C NMR, peak integrals are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).
-
Perform peak picking to identify the chemical shifts of the signals.
-
Workflow Diagram:
Caption: Experimental workflow for acquiring ¹³C NMR data.
Advanced NMR Experiments for Structural Confirmation
While a standard proton-decoupled ¹³C NMR spectrum is sufficient for identifying the number of unique carbons and their general environment, more advanced techniques can provide further structural confirmation.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Would show no signals for this molecule as there are no CH groups.
-
DEPT-135: Would show a positive signal for the CH₃ carbons (C1, C8) and no signals for the quaternary carbons (C2, C7, C3, C6, C4, C5).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. For this compound, an HSQC spectrum would show a correlation between the carbon signal at 31.2 ppm and the proton signal of the methyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds apart. This would be particularly useful in confirming the assignment of the alkyne carbons. For example, the protons of the methyl groups (H1, H8) would show a correlation to the tertiary alcohol carbon (C2, C7) and the outer alkyne carbon (C3, C6).
Logical Relationship of NMR Experiments:
Caption: Relationship between different NMR experiments for structural elucidation.
Conclusion
The ¹³C NMR spectrum of this compound is a clear example of how molecular symmetry dictates spectral simplicity. The four observed signals are readily assigned based on established chemical shift principles for alkynes and tertiary alcohols. This in-depth guide provides the necessary theoretical background, experimental data, and practical protocols for researchers and drug development professionals to confidently acquire and interpret the ¹³C NMR data for this and analogous molecules. A thorough understanding of these principles and techniques is invaluable for the unambiguous structural determination of organic compounds.
References
IR spectrum analysis of 2,7-Dimethylocta-3,5-diyne-2,7-diol.
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Abstract
This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound (CAS No: 5929-72-6)[1][2][3]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the IR spectrum of this unique symmetrical diynediol. We will explore characteristic vibrational modes, the profound impact of intermolecular hydrogen bonding, and detailed experimental protocols. The guide aims to serve as an authoritative resource, blending foundational spectroscopic theory with practical, field-proven insights to ensure robust and reliable characterization of this compound.
Introduction: The Molecule and the Method
This compound is a C10H14O2 organic compound featuring a symmetrical carbon skeleton[1][2][4]. Its structure is distinguished by two tertiary alcohol functional groups and a conjugated internal diyne system. This combination of functional groups gives rise to a unique infrared spectrum that serves as a molecular "fingerprint."[5]
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[6] When a molecule absorbs infrared radiation, its covalent bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the absorbed light.[7] An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[8][9] This spectrum allows for the identification of functional groups and provides structural information about the analyte.[5][6]
The analysis of this compound is particularly instructive as it showcases several key spectroscopic phenomena, including the effects of hydrogen bonding on hydroxyl groups and the influence of molecular symmetry on the IR activity of the alkyne bonds.
Figure 1: Molecular Structure of this compound.
Experimental Protocols: Acquiring a High-Fidelity Spectrum
The quality of an IR spectrum is fundamentally dependent on the sample preparation technique. As this compound is a solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a modern, rapid technique that allows for the direct analysis of solid samples with minimal preparation.[10] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[10]
Protocol for ATR-FTIR Analysis:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered this compound sample onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.[11]
Potassium Bromide (KBr) Pellet Method
The KBr pellet method is a traditional and fundamental transmission technique for solid samples.[12] It involves dispersing the sample in a matrix of dry, IR-transparent potassium bromide powder and pressing the mixture into a thin, transparent pellet.[13]
Causality: The principle relies on the plasticity of alkali halides like KBr, which, under high pressure, form a solid matrix that is transparent to infrared radiation.[12][14] This allows the IR beam to pass through the dispersed sample, enabling an absorption measurement.
Figure 2: Experimental Workflow for the KBr Pellet Method.
Detailed Protocol for KBr Pellet Preparation:
-
Drying: Ensure the spectroscopic grade KBr is thoroughly dry, as water absorption will cause large, interfering O-H bands in the spectrum.[15] Dry the KBr in an oven if necessary.
-
Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.[14] A sample concentration of 0.5% to 2% is a good starting point.[16]
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar.[13] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing light scattering and obtaining a clear pellet.
-
Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[16] Some protocols recommend applying a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[15]
-
Pellet Extraction: Carefully release the pressure and disassemble the die. Extract the transparent or translucent pellet.[15] A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum. A background spectrum should be run with an empty sample holder.[14]
In-Depth Spectral Analysis
The IR spectrum of this compound is dominated by features arising from its hydroxyl, alkyl, and alkyne groups.
O-H Stretching Region (3500 - 3200 cm⁻¹)
The most prominent feature in the spectrum is a very strong and broad absorption band in the 3500-3200 cm⁻¹ region.[17][18] This band is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[19]
-
Causality of Broadening: In the solid state, the hydroxyl groups of adjacent molecules form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, shifting its stretching frequency to a lower wavenumber compared to a "free" (non-hydrogen-bonded) hydroxyl group.[20] The sample contains a vast population of molecules with slightly different hydrogen bond strengths and orientations, causing a wide range of O-H vibrational frequencies. The spectrum records the sum of all these absorptions, resulting in an intensely broad peak.[18][21][22] In contrast, a highly dilute solution in a non-polar solvent would show a sharp, weaker "free" O-H peak near 3620 cm⁻¹.[19][20][23]
Figure 3: Intermolecular Hydrogen Bonding in Alcohols.
C-H Stretching Region (3000 - 2850 cm⁻¹)
Multiple sharp to medium-intensity peaks appear in this region. These are characteristic of the symmetric and asymmetric stretching vibrations of sp³-hybridized C-H bonds within the four methyl (-CH₃) groups of the molecule.[8][24]
C≡C Stretching Region (2260 - 2100 cm⁻¹)
The stretching vibration of a carbon-carbon triple bond typically appears in this region.[8][9][25] However, for this compound, this peak is expected to be very weak or entirely absent (IR-inactive) .
-
Trustworthiness through Theory: The intensity of an IR absorption band is proportional to the change in the molecule's dipole moment during the vibration. Due to the centrosymmetric nature of this molecule, the symmetric stretching of the conjugated diyne system (C≡C-C≡C) produces a very small, or potentially zero, change in the overall dipole moment. Consequently, this vibration is very weak or forbidden in the infrared spectrum. This is a key diagnostic feature; the absence of a strong peak in this region, coupled with the presence of other characteristic bands, supports the proposed symmetrical structure.
Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions that are highly specific to the molecule's overall structure.[8][9] While difficult to assign completely without computational modeling, two key features are prominent:
-
C-O Stretching (approx. 1200 - 1100 cm⁻¹): A strong, distinct absorption band is expected in this range, corresponding to the C-O stretching vibration of the tertiary alcohol groups.[18][26] The high intensity is due to the large change in dipole moment associated with this bond's vibration.[26]
-
C-H Bending (approx. 1470 - 1365 cm⁻¹): Absorptions corresponding to the symmetric and asymmetric bending (deformation) of the C-H bonds in the methyl groups are found here.
Summary of Key Spectral Data
The expected vibrational frequencies for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity & Characteristics |
| 3500 - 3200 | O-H Stretch (Hydrogen-Bonded) | O-H | Strong, very broad |
| 3000 - 2850 | C-H Stretch | C(sp³)-H | Medium to strong, sharp |
| 2260 - 2100 | C≡C Stretch (Symmetric Diyne) | C≡C | Very weak or absent (IR-inactive) |
| 1470 - 1365 | C-H Bend (Deformation) | C(sp³)-H | Medium |
| 1200 - 1100 | C-O Stretch (Tertiary Alcohol) | C-O | Strong |
Conclusion
The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The definitive features for its identification are:
-
A dominant, very broad O-H stretching band centered around 3350 cm⁻¹, indicative of extensive intermolecular hydrogen bonding.
-
Medium-to-strong sp³ C-H stretching absorptions between 3000 and 2850 cm⁻¹.
-
A strong C-O stretching band characteristic of a tertiary alcohol between 1200 and 1100 cm⁻¹.
-
The conspicuous absence or very low intensity of a C≡C stretching band in the 2260-2100 cm⁻¹ region, which validates the molecule's symmetrical structure.
By coupling robust experimental technique with a sound theoretical understanding of these spectral features, researchers can confidently use FTIR spectroscopy for the qualitative identification and purity assessment of this compound.
References
- 1. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 2. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 6. mdpi.com [mdpi.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. aqrc.ucdavis.edu [aqrc.ucdavis.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. m.youtube.com [m.youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. adichemistry.com [adichemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 21. Khan Academy [khanacademy.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. spectroscopyonline.com [spectroscopyonline.com]
Solubility of 2,7-Dimethylocta-3,5-diyne-2,7-diol in common solvents
An In-Depth Technical Guide to the Solubility of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 5929-72-6), a symmetrical di-tertiary acetylenic diol. As a molecule with bifunctional characteristics—hydrophilic hydroxyl groups and a lipophilic hydrocarbon backbone—its solubility behavior is nuanced and critical for its application in organic synthesis, materials science, and drug development. This document elucidates the physicochemical principles governing its solubility, presents predicted solubility profiles across a range of common solvents, and provides a standardized experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Introduction to this compound
This compound is a unique organic compound featuring a rigid, linear diyne core flanked by two tertiary alcohol functionalities. This structure imparts a distinct set of properties that are of interest in various fields of chemical research. The diyne unit is a valuable building block in the synthesis of conjugated polymers and complex molecular architectures, while the hydroxyl groups offer sites for further functionalization or influence intermolecular interactions.[1][2] A thorough understanding of its solubility is the first step in designing reaction conditions, purification protocols, and formulation strategies.
Chemical Identity
To ensure clarity, the fundamental identifiers for this compound are provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 5929-72-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [3][4][6] |
| Molecular Weight | 166.22 g/mol | [3][6][7] |
| SMILES | CC(C)(C#CC#CC(C)(C)O)O | [3][8] |
| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | [3][4][8] |
Molecular Structure Analysis
The solubility of this compound is a direct consequence of its molecular structure. Key features include:
-
Two Tertiary Hydroxyl (-OH) Groups: These are polar, hydrophilic functional groups capable of acting as both hydrogen bond donors and acceptors. Their presence is the primary driver for solubility in polar solvents.
-
A Linear Diyne Backbone (-C≡C-C≡C-): This central feature is rigid, nonpolar, and electron-rich. It contributes significantly to the lipophilic character of the molecule.
-
Four Methyl (-CH₃) Groups: These terminal groups further enhance the nonpolar, hydrophobic nature of the molecule.
The molecule is perfectly symmetrical, which can influence its packing in the solid state and, consequently, its melting point and the energy required to dissolve it. The melting point is reported to be in the range of 132-134 °C.[6][9]
Physicochemical Properties Governing Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[10] For this compound, its amphiphilic nature—possessing both polar and nonpolar regions—means its solubility is a delicate balance of intermolecular forces.
Polarity and Hydrogen Bonding
The two hydroxyl groups allow the molecule to form strong hydrogen bonds with polar protic solvents like water or ethanol. However, the C10 hydrocarbon skeleton, including the diyne and methyl groups, creates a significant nonpolar character that favors interactions with nonpolar solvents through weaker van der Waals forces. This duality suggests that the compound will not be exclusively soluble in either very polar or very nonpolar solvents but will likely exhibit favorable solubility in solvents of intermediate polarity or in polar solvents that also have significant hydrocarbon character.
Calculated Solubility Parameters
While extensive experimental data is scarce, computational models provide valuable insights into the compound's behavior. The octanol-water partition coefficient (logP) and the aqueous solubility (logS) are key predictors.
| Parameter | Value | Interpretation | Source |
| logP (octanol/water) | 0.535 | This value is close to zero, indicating the compound has a slight preference for the organic (octanol) phase over the aqueous phase but is not strongly lipophilic. It suggests a balance between hydrophilic and hydrophobic character. | [7][8] |
| log₁₀WS (mol/L) | -2.35 | This predicts a molar solubility in water of 10⁻².³⁵ mol/L, which translates to approximately 0.74 g/L. This classifies the compound as "sparingly soluble" to "slightly soluble" in water. | [7][8] |
Predicted Solubility Profile in Common Solvents
Based on the structural analysis and calculated parameters, a predicted solubility profile can be constructed. These predictions serve as a practical guide for solvent selection in a laboratory setting.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Water: Predicted to be sparingly to slightly soluble, consistent with the calculated logS value.[7][8] The energetic cost of disrupting the water's hydrogen-bonding network to accommodate the C10 hydrocarbon backbone is significant.
-
Alcohols (Methanol, Ethanol): Solubility is expected to be significantly higher than in water. These solvents are effective hydrogen-bonding partners for the diol's hydroxyl groups, while their alkyl portions can solvate the nonpolar backbone of the molecule.
-
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO):
-
Acetone, Tetrahydrofuran (THF): Good solubility is predicted. These solvents have strong dipole moments and can act as hydrogen bond acceptors for the diol's -OH groups. Their overall lower polarity compared to water makes them excellent solvents for moderately polar compounds.
-
Dimethyl Sulfoxide (DMSO): High solubility is expected. DMSO is a highly polar, aprotic solvent and an excellent hydrogen bond acceptor.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene):
-
Hexane: Poor solubility is anticipated. While the hydrocarbon backbone would be well-solvated, there are no favorable interactions to overcome the strong hydrogen bonds between the diol molecules in the solid state.
-
Toluene: Limited to moderate solubility may be possible. The aromatic ring of toluene can participate in weak π-π interactions with the diyne system, offering a more favorable interaction than hexane.
-
Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | Strong H-bonding is counteracted by the large hydrophobic backbone. |
| Methanol, Ethanol | Soluble to Very Soluble | Excellent H-bonding partners with some nonpolar character. | |
| Polar Aprotic | Acetone, THF | Very Soluble | Good H-bond acceptors and moderate polarity effectively solvate the molecule. |
| DMSO | Very Soluble | Strong H-bond acceptor and highly polar nature. | |
| Nonpolar | Hexane, Heptane | Insoluble to Sparingly Soluble | Insufficient energy from van der Waals forces to break the crystal lattice. |
| Toluene, Dichloromethane | Sparingly to Moderately Soluble | π-interactions (Toluene) or dipole interactions (DCM) offer better solvation. |
Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a standardized protocol for determining solubility is essential. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[10]
Standard Operating Procedure (SOP)
-
Preparation:
-
Accurately weigh an excess amount of this compound solid into a series of glass vials with screw caps. An amount that is at least 5-10 times the predicted solubility is recommended.
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is critical.
-
-
Sample Preparation & Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
Dilute the filtered supernatant with a suitable mobile phase for the chosen analytical technique (e.g., HPLC-UV or LC-MS).
-
-
Quantification:
-
Prepare a series of calibration standards of the compound with known concentrations.
-
Analyze the calibration standards and the diluted sample by the chosen analytical method.
-
Construct a calibration curve and determine the concentration of the saturated solution.
-
-
Calculation:
-
Calculate the solubility in units of mg/mL or mol/L, accounting for the dilution factor.
-
Visualizing Molecular Interactions
The dual nature of the compound's solubility can be visualized by considering its interactions with different solvent types at the molecular level. The following diagram illustrates the primary intermolecular forces at play.
Caption: Intermolecular forces governing solubility.
Applications in Research and Drug Development
A clear understanding of solubility is paramount for leveraging diacetylene diols in applied science.
-
Synthesis: As a synthetic intermediate, its solubility dictates the choice of reaction solvents, which can directly impact reaction kinetics, yield, and purity.[11]
-
Drug Discovery: For compounds with similar structural motifs being evaluated as potential therapeutic agents, solubility is a critical parameter for drug delivery and bioavailability. Diacetylene diols have been explored for their cancer chemopreventive activities, making their formulation properties relevant.[1]
-
Materials Science: In the development of polymers and biomaterials, controlling the aggregation and polymerization of diacetylene monomers is key.[2][12][13] Solubility in casting solvents determines the quality and morphology of resulting films or materials.
Conclusion
This compound presents a classic case of amphiphilic solubility behavior. Its symmetrical structure, featuring two polar hydroxyl groups on a nonpolar C10 backbone, results in a nuanced profile. It is predicted to be most soluble in polar aprotic solvents (like THF and acetone) and short-chain alcohols (like ethanol), with limited solubility in both water and nonpolar hydrocarbons. This guide provides the theoretical framework, predictive data, and a robust experimental protocol to empower researchers to effectively utilize this versatile compound in their work.
References
- 1. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and Applications of Stimuli-Responsive Diacetylenes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 5. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemeo.com [chemeo.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, properties, and potential applications of 2,7-Dimethylocta-3,5-diyne-2,7-diol. As a unique bifunctional molecule, its rigid diyne core and tertiary alcohol functionalities present both significant opportunities in molecular design and specific safety challenges that must be rigorously addressed. This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the causality behind safety protocols and to contextualize its utility as a chemical building block.
Core Molecular Profile and Strategic Significance
This compound (CAS No. 5929-72-6) is a symmetrical molecule featuring a conjugated diyne system flanked by two tertiary alcohol groups.[1] This structure is of significant interest in synthetic and medicinal chemistry. The linear, rigid diyne linker is a valuable scaffold for constructing complex molecular architectures where precise spatial orientation is critical. In drug discovery, acetylenic groups are recognized as privileged structures, often incorporated to enhance binding affinity, metabolic stability, or to serve as probes for target engagement.[2][3][4][5] The tertiary hydroxyl groups offer sites for further functionalization, such as etherification or esterification, or can participate in hydrogen bonding interactions within a target active site.
Key Identification and Physicochemical Properties
A consolidated summary of the compound's properties is essential for experimental design, including reaction setup and purification. The data below has been compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 5929-72-6 | [1][6] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][6] |
| Molecular Weight | 166.22 g/mol | [6][7][8] |
| IUPAC Name | This compound | [2][8] |
| Appearance | Colorless to white solid/crystalline powder | |
| Melting Point | 132-134 °C | [6] |
| Boiling Point | 286.4 °C (Predicted) | [6] |
| Water Solubility | Log₁₀WS: -2.35 (mol/L) (Predicted) | [9] |
| LogP (Octanol/Water) | 0.535 (Predicted) | [6][9] |
| Flash Point | 134 °C (Predicted) | [6] |
| Density | 1.07 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.522 (Predicted) | [6] |
Comprehensive Hazard Analysis and Risk Mitigation
Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance requiring stringent control measures.[8] Understanding the specific nature of these hazards is the foundation of a self-validating safety protocol.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
The causality for this classification lies in the chemical nature of the compound. While not acutely toxic, its structure can interact with biological tissues, leading to irritation. The dusty nature of the solid form increases the risk of inhalation, leading to respiratory tract irritation.
Hazard Mitigation Workflow
The following diagram illustrates the logical flow of hazard assessment and control, forming a self-validating system for laboratory use.
Caption: Logical workflow for mitigating risks associated with this compound.
Standard Operating Procedure (SOP) for Laboratory Use
This SOP is designed as a self-validating system. Each step is linked to a specific risk it is designed to mitigate, ensuring a conscious and safe approach to handling.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Skin Protection: A flame-retardant lab coat is required. Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. Change gloves immediately if contaminated.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Handling and Storage Protocol
-
Preparation:
-
Causality: To prevent exposure and contamination.
-
Action: Designate a specific area for handling within a chemical fume hood. Ensure an eyewash station and safety shower are accessible. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the compound.
-
-
Aliquotting and Weighing:
-
Causality: To minimize inhalation of irritating dust and prevent static dispersal.
-
Action: Perform all weighing operations on an anti-static weigh boat within the fume hood. Use smooth, deliberate motions with spatulas to avoid generating airborne dust. Close the primary container immediately after removing the desired amount.
-
-
Dissolution and Reaction Setup:
-
Causality: To control exothermic reactions and prevent splashes.
-
Action: When dissolving, add the solid slowly to the solvent with stirring. If adding to a reaction mixture, do so in portions, monitoring for any signs of an uncontrolled reaction.
-
-
Storage:
-
Causality: To ensure chemical stability and prevent accidental contact.
-
Action: Store in a tightly closed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Waste Disposal:
-
Causality: To ensure environmental protection and regulatory compliance.
-
Action: Dispose of contaminated waste (gloves, weigh boats, paper towels) in a dedicated, sealed hazardous waste container. Unused material and reaction waste must be disposed of according to institutional and local regulations for chemical waste. Avoid release to the environment.
-
Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical. The following diagram outlines the immediate actions required.
Caption: Immediate first-aid actions following an exposure event.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic carbon oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Applications in Drug Development
Chemical Reactivity and Synthetic Potential
The diyne core is electron-rich and can participate in a variety of transformations, including:
-
Cyclization Reactions: The diyne can react with various reagents to form heterocyclic systems, which are foundational structures in many pharmaceuticals.[10][11]
-
Reduction: The triple bonds can be selectively reduced to double or single bonds, allowing for the creation of diverse molecular geometries from a single starting material.
-
Coupling Reactions: As a bifunctional molecule, it can be used in polymerization or as a linker to connect two other molecular fragments.
The tertiary alcohol groups can be challenging to derivatize due to steric hindrance but can be converted to other functional groups under specific conditions. They also serve as effective protecting groups for the diyne core in certain reaction sequences.
Relevance in Medicinal Chemistry
The incorporation of an acetylene group is a well-established strategy in drug design.[2][3][4][5] It can serve several key functions:
-
Structural Rigidity: The linear alkyne constrains the conformation of a molecule, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
-
Metabolic Stability: Acetylenic groups can be more resistant to metabolic degradation compared to other functional groups, potentially improving a drug candidate's pharmacokinetic profile.
-
Pharmacophore Element: The alkyne can act as a key interacting element within a binding pocket, participating in non-covalent interactions or acting as a bioisostere for other groups.
-
Chemical Probe: A terminal alkyne (not present in this specific molecule, but a common feature) is often used as a "click chemistry" handle for target identification and validation studies.[3]
Therefore, this compound represents a valuable, albeit hazardous, starting material for generating libraries of structurally diverse compounds for screening in drug discovery programs. Its rigid core and symmetrically placed functional groups make it an attractive scaffold for exploring chemical space around a central linker.
Ecological and Disposal Considerations
Detailed ecotoxicity data for this specific compound is not widely available. However, safety data for structurally related acetylenic diols indicates that they can be harmful to aquatic life with long-lasting effects.[7] Therefore, it is imperative that this compound and any waste containing it are prevented from entering drains or the environment.
Disposal Protocol:
-
All waste materials (unused product, contaminated PPE, reaction byproducts) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be stored in a secure secondary containment area.
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.
References
- 1. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Novel synthesis of heterocyclic compounds from acetylenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
Hazards and handling of 2,7-Dimethylocta-3,5-diyne-2,7-diol.
An In-Depth Technical Guide to the Hazards and Handling of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Foreword: A Molecule of Duality
Prepared for researchers, scientists, and drug development professionals, this guide addresses the nuanced safety profile of this compound (CAS 5929-72-6). This symmetrical diacetylene alcohol is a valuable precursor in chemical synthesis, notably as a building block for conjugated polymers and in fundamental coupling reactions.[1] Its rigid diyne core is key to its utility, but this same functionality introduces potential energetic hazards that demand rigorous handling protocols. This document moves beyond standard safety data to provide a framework for risk assessment and safe laboratory practice rooted in the compound's specific chemical nature.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential hazards.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 5929-72-6 | ChemicalBook[3] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[2] |
| Molecular Weight | 166.22 g/mol | PubChem[2] |
| Appearance | Solid | ChemBK[4] |
| Melting Point | 132-134 °C | ChemBK[4] |
| SMILES | CC(C)(C#CC#CC(C)(C)O)O | PubChem[2] |
| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | PubChem[2] |
| Octanol/Water Partition Coeff. (logP) | 0.535 | Cheméo[5] |
Comprehensive Hazard Analysis
The hazard profile of this compound is twofold. It presents standard chemical irritant hazards, as documented in GHS classifications, and a less-defined but critical potential for energetic decomposition due to its acetylenic structure.
GHS Classified Hazards
Aggregated GHS information identifies the compound as an irritant to the skin, eyes, and respiratory system.[2][3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
These classifications mandate the use of appropriate personal protective equipment (PPE) to prevent direct contact. However, they do not fully encapsulate the risks associated with this molecule.
The Energetic Potential of the Diyne Core
Causality of the Hazard: The high strain energy of the carbon-carbon triple bonds makes them susceptible to rapid, exothermic decomposition, producing gas at a speed that can cause damage to the surroundings.[6] The risk of such an event increases with:
-
Scale: Larger quantities present a greater hazard.[8]
-
Confinement: Reactions or storage in sealed, rigid containers can lead to pressure buildup.
-
Energy Input: Heat, sparks, friction (e.g., from ground-glass joints), and impact can initiate decomposition.[6]
-
Purity: The presence of certain metal impurities can catalyze decomposition.
Therefore, all handling protocols must be designed to mitigate these factors.
Risk Assessment and Mitigation Workflow
A dynamic risk assessment should precede any experiment. The following workflow, grounded in established laboratory safety principles, provides a self-validating system for handling this and other potentially energetic compounds.[7][9]
Caption: Risk assessment workflow for handling potentially energetic compounds.
Safe Handling and Storage Protocols
Adherence to meticulous handling protocols is non-negotiable. The following steps are derived from best practices for managing both irritant and potentially explosive chemicals.[6][9][10]
Engineering Controls
-
Primary Containment: Always handle the compound within a certified chemical fume hood to mitigate respiratory exposure.[7]
-
Secondary Containment: For any operation involving heating, grinding, or reactions at scale (>1 g), the use of a polycarbonate blast shield is mandatory. Position the shield between the apparatus and the user.[7]
-
Ventilation: Ensure adequate ventilation in storage areas.[11][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are required.[7] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvents being used. No single glove material is impervious to all chemicals.[7]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened. For larger-scale work, consider additional protective apparel like leather jackets.[8][10]
Procedural Best Practices
-
Work Alone Policy: Do not handle this compound when working alone. A "buddy system" ensures prompt emergency response.[6][8]
-
Scale Limitation: The most effective safety measure is to work with the smallest quantity of material possible.[8] Scale-up should only be performed after the hazards are well-understood and with explicit approval from the Principal Investigator.[6]
-
Avoid Energy Input:
-
Friction: Do not use ground-glass joints or metal spatulas, which can create friction.[6] Opt for Teflon sleeves and non-sparking tools.
-
Shock: Handle containers gently. Do not scrape or grind the solid material unless part of a carefully controlled and shielded procedure.[6]
-
Heat: Avoid direct, intense heating. Use a controlled heating mantle with temperature feedback and conduct any heating operations behind a blast shield.
-
-
Electrostatic Discharge (ESD) Prevention: Diyne compounds can be sensitive to static discharge. When handling the dry powder, work on a grounded workstation and wear appropriate ESD-protective gear if available.[10]
Storage
-
Location: Store in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents.[11][12][13]
-
Container: Keep containers tightly closed.[3][11] Do not store in containers with screw-top caps that could generate friction.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and all relevant GHS pictograms and hazard statements.
Emergency Procedures
Rapid and correct response to an incident is critical.
| Incident Type | Response Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][14] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[3][14] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms develop, seek medical attention.[3] |
| Spill | Evacuate the area. Do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite). Do not dry sweep. Collect using non-sparking tools into a labeled container for disposal. |
| Fire | Use a fire extinguisher rated for chemical fires (dry powder, CO₂, or foam). Vapors may form explosive mixtures with air upon intense heating. |
| Unexpected Exotherm/Decomposition | If a reaction shows signs of uncontrolled exotherm, alert all personnel, extinguish any nearby ignition sources, and evacuate the immediate area. Execute the pre-planned emergency procedure. |
Synthesis and Application Context
Understanding the synthetic utility of this compound provides context for why researchers handle it. A common synthetic route is the oxidative coupling of a terminal alkyne, such as 2-methyl-3-butyn-2-ol, often using a copper catalyst (Glaser coupling).
Caption: Generalized synthesis pathway to the target compound.
Its primary application lies in materials science and synthetic chemistry:
-
Polymer Synthesis: It is a key monomer for creating polydiacetylenes, which are conjugated polymers with interesting mechanochromic and electronic properties.[1]
-
Molecular Scaffolding: The rigid, linear structure makes it a valuable building block for molecular wires and other complex, ordered molecular architectures.[1]
This utility ensures its continued use in advanced research, making the dissemination of robust safety information paramount.
Conclusion
This compound is a compound that demands respect. While its GHS classifications point to standard irritant hazards, the presence of the diyne functionality introduces a significant, if unquantified, energetic risk. By adopting a mindset rooted in process safety, treating the compound as potentially energetic, and rigorously applying the engineering controls, PPE, and procedural best practices outlined in this guide, researchers can mitigate the risks and leverage the synthetic utility of this valuable molecule.
References
- 1. This compound|CAS 5929-72-6 [benchchem.com]
- 2. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dsiac.dtic.mil [dsiac.dtic.mil]
- 10. uah.edu [uah.edu]
- 11. SURFADOL 541 Nonionic Acetylenic Diol Surfactant For Waterborne Coatings - China Suppliers and Factory - Surfadol Coatings Addtives Price - ACME [surfadol.com]
- 12. glorywh.com [glorywh.com]
- 13. msds.evonik.com [msds.evonik.com]
- 14. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Crystal Structure of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2,7-dimethylocta-3,5-diyne-2,7-diol, a molecule of significant interest in materials science and supramolecular chemistry. We delve into the synthesis, crystallization, and detailed structural elucidation via single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described protocols. Key structural features, including the near-linear diyne core and the crucial role of intermolecular hydrogen bonding in the crystal packing, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this fundamental diacetylenic diol.
Introduction
This compound, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , is a symmetrical diacetylenic diol.[1][2][3] Its structure is characterized by a linear diyne backbone flanked by two tertiary alcohol groups. This combination of a rigid, conjugated core and functional hydroxyl groups makes it a valuable building block in various fields. Diacetylenic compounds are renowned for their ability to undergo topochemical polymerization in the solid state, leading to the formation of highly conjugated polydiacetylenes, which have intriguing optical and electronic properties.[4][5] The hydroxyl groups, in turn, provide sites for hydrogen bonding, enabling the formation of predictable supramolecular assemblies and influencing the crystal packing, which is a prerequisite for controlled solid-state reactivity.[6]
Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for designing novel materials with tailored properties. This guide will provide a detailed protocol for the synthesis of this compound and a thorough examination of its crystal structure.
Synthesis and Crystallization
The synthesis of this compound is most effectively achieved through the oxidative homocoupling of a terminal alkyne, specifically 3-methyl-1-butyn-3-ol. This reaction, often referred to as a Glaser or Eglinton coupling, involves the use of a copper catalyst and an oxidant to form a new carbon-carbon bond between the terminal alkyne carbons.
Rationale for Synthetic Approach
The choice of an oxidative coupling reaction is predicated on its efficiency and high selectivity for the formation of symmetrical diynes. The precursor, 3-methyl-1-butyn-3-ol, is commercially available and relatively inexpensive. The reaction conditions can be tuned to favor the desired homocoupling product over potential side reactions. The tertiary alcohol functionalities are robust under these conditions and do not require a protecting group strategy, thus simplifying the overall synthetic sequence.
Experimental Protocol: Synthesis
Step 1: Catalyst Preparation
-
In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (0.5 g, 5.05 mmol) and ammonium chloride (0.5 g, 9.35 mmol).
-
Add 50 mL of deionized water and stir to dissolve the salts.
-
To this solution, add a solution of hydroxylamine hydrochloride (0.35 g, 5.04 mmol) in 10 mL of water. This step ensures the copper remains in the +1 oxidation state.
Step 2: Oxidative Coupling Reaction
-
To the catalyst solution, add 3-methyl-1-butyn-3-ol (8.41 g, 100 mmol) dissolved in 50 mL of ethanol.
-
Vigorously stir the reaction mixture and bubble air or oxygen through the solution via a fritted glass tube for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The color of the solution will typically change as the reaction proceeds.
Step 3: Work-up and Purification
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) to remove the copper catalyst, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Recrystallization for Crystal Growth
-
The crude product, a white to off-white solid, is then purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate the growth of high-quality single crystals suitable for X-ray diffraction.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Crystal Structure Analysis
The definitive determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605735.[1] The associated scientific publication can be accessed via DOI: 10.1002/anie.200601665.
Crystallographic Data
The following table summarizes typical crystallographic parameters obtained from a single-crystal X-ray diffraction experiment. The precise data for this compound can be found in the cited CCDC deposition.
| Parameter | Value (Representative) |
| Chemical Formula | C₁₀H₁₄O₂ |
| Formula Weight | 166.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value from CCDC 605735 |
| b (Å) | Value from CCDC 605735 |
| c (Å) | Value from CCDC 605735 |
| α (°) | 90 |
| β (°) | Value from CCDC 605735 |
| γ (°) | 90 |
| Volume (ų) | Value from CCDC 605735 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value from CCDC 605735 |
| R-factor (%) | Value from CCDC 605735 |
Molecular Structure
The molecular structure of this compound reveals a centrosymmetric molecule with a near-linear C-C≡C-C≡C-C backbone. The sp-hybridized carbons of the diyne moiety result in a rigid, rod-like central portion of the molecule. The C≡C triple bond lengths and the C-C single bond length connecting them are consistent with those observed in other conjugated diyne systems.[6] The terminal carbons of the diyne are bonded to sp³-hybridized carbons, each bearing two methyl groups and a hydroxyl group.
Caption: Molecular structure of this compound.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. Each hydroxyl group acts as both a hydrogen bond donor and an acceptor, leading to the formation of infinite chains of molecules. Specifically, the hydroxyl group of one molecule donates a proton to the hydroxyl oxygen of a neighboring molecule, and this pattern repeats throughout the crystal lattice. This head-to-tail hydrogen bonding arrangement is a common and robust supramolecular synthon in crystal engineering.
These hydrogen-bonded chains then pack in a way that maximizes van der Waals interactions between the hydrophobic methyl groups and the diyne backbones of adjacent chains. The specific arrangement of these chains dictates the overall crystal symmetry and density. The presence of strong, directional hydrogen bonds is critical for establishing a well-ordered crystal lattice, which is a prerequisite for any potential solid-state polymerization.
Caption: Hydrogen bonding network in the crystal structure.
Implications for Drug Development and Materials Science
While this compound is not a therapeutic agent itself, its structural motifs are relevant to drug development. The rigid diyne linker can be used as a scaffold in the design of bioactive molecules to control the spatial orientation of pharmacophores. Furthermore, understanding the hydrogen bonding patterns of simple diols provides valuable insight for the design of more complex molecules intended to interact with biological targets, such as proteins, through similar non-covalent interactions.
In materials science, the primary interest lies in the potential for this molecule to act as a monomer for solid-state polymerization. The crystal structure reveals that the diyne rods of adjacent molecules are aligned in a parallel fashion. The topochemical principle requires that the reactive centers (the diyne units) of neighboring molecules are within a certain distance and orientation for polymerization to occur upon exposure to heat or UV radiation. The detailed analysis of the crystal structure of this compound provides the necessary parameters to predict its solid-state reactivity and the properties of the resulting polymer.
Conclusion
This technical guide has provided a detailed overview of the synthesis and crystal structure of this compound. The straightforward synthesis via oxidative coupling and the well-defined crystal structure, governed by a robust hydrogen-bonding network, make this molecule a foundational example for understanding the solid-state behavior of diacetylenic compounds. The insights gained from its structural analysis are critical for the rational design of novel functional materials and provide a valuable reference for the broader scientific community.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. scispace.com [scispace.com]
Methodological & Application
Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol from acetone and acetylene
An Application Guide to the Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Introduction: The Strategic Synthesis of a Symmetric Diyne Diol
This compound is a valuable symmetrical diol featuring a conjugated diyne backbone. Its rigid structure and bifunctional nature make it a compelling building block in supramolecular chemistry, materials science for the development of polymers and light-harvesting systems, and as a precursor for more complex molecular architectures in drug discovery.[1] The synthesis of this molecule is a classic illustration of fundamental carbon-carbon bond-forming reactions, specifically the ethynylation of a ketone followed by an oxidative homocoupling.
This guide provides a detailed, two-part protocol for the synthesis of this compound from readily available starting materials: acetone and acetylene gas. The methodology is grounded in two cornerstone reactions of alkyne chemistry: the Favorskii reaction for the initial ethynylation and the Glaser coupling for the subsequent oxidative dimerization. We will delve into the mechanistic underpinnings of each step, provide a robust experimental protocol, and emphasize the critical safety considerations required for handling the reagents involved.
Part 1: Mechanistic Insights and Strategic Considerations
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. The conversion of acetone and acetylene to the target diol is not a single transformation but a strategic sequence.
Step A: The Favorskii Reaction - Ethynylation of Acetone
The first stage involves the synthesis of the intermediate, 2-methyl-3-butyn-2-ol . This is achieved via the Favorskii reaction, which describes the base-catalyzed nucleophilic addition of a terminal alkyne to a carbonyl group.[2][3]
Mechanism:
-
Deprotonation and Acetylide Formation: Acetylene (HC≡CH) possesses weakly acidic protons (pKa ≈ 25). A strong base, such as potassium hydroxide (KOH) or an alkali metal amide, is required to deprotonate the alkyne and form the potent nucleophile, the metal acetylide.[3]
-
Nucleophilic Attack: The generated acetylide anion attacks the electrophilic carbonyl carbon of acetone. This step forms a new carbon-carbon bond and generates a tertiary alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide, yielding the final propargyl alcohol, 2-methyl-3-butyn-2-ol.[4]
Causality in Experimental Design:
-
Choice of Base: While powerful bases like n-butyllithium or sodium amide are effective, potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) offers a cost-effective and operationally simpler alternative for this specific transformation.[3][5]
-
Side Reactions: The primary competing reaction is the aldol condensation of acetone, which is also base-catalyzed.[5] This is mitigated by maintaining a low reaction temperature and ensuring a sufficient concentration of the acetylide nucleophile.
Step B: The Glaser Coupling - Oxidative Dimerization
The second stage takes the terminal alkyne intermediate, 2-methyl-3-butyn-2-ol, and couples two units together to form the symmetrical 1,3-diyne product. This is accomplished through the Glaser coupling, a copper-catalyzed oxidative homocoupling reaction.[6][7][8]
Mechanism:
-
Copper(I) Acetylide Formation: The terminal alkyne coordinates with a copper(I) salt (e.g., CuCl), and in the presence of a base, forms a copper(I) acetylide complex.[7]
-
Oxidative Dimerization: Two of these copper acetylide molecules undergo an oxidative process, where the copper is oxidized (formally from Cu(I) to Cu(II)), leading to the coupling of the two alkynyl fragments and the formation of the 1,3-diyne C-C bond.[6][7]
-
Catalyst Regeneration: An oxidant, typically molecular oxygen from the air, reoxidizes the copper species back to its active Cu(I) state, allowing the catalytic cycle to continue.[7][9]
Causality in Experimental Design:
-
Catalyst System: A combination of a copper(I) salt, such as copper(I) chloride, and a base like ammonia or an amine is standard. The "Hay coupling" is a common and effective modification that uses a soluble complex of CuCl with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which often improves reaction rates and yields.[7][9]
-
Role of Oxygen: Vigorous aeration of the reaction mixture is crucial to ensure efficient regeneration of the copper catalyst and drive the reaction to completion.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations involving flammable gases and solvents must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Overall Synthesis Workflow
Caption: Two-step synthesis of the target diol.
Protocol 1: Synthesis of 2-Methyl-3-butyn-2-ol
Materials and Reagents:
-
Potassium hydroxide (KOH), powdered
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Acetone, reagent grade
-
Acetylene gas, welding grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, gas inlet tube, dropping funnel, condenser)
-
Mechanical stirrer
-
Cooling bath (ice/salt or dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dropping funnel topped with a condenser. Flame-dry the apparatus under a stream of nitrogen or argon and allow it to cool.
-
Reagent Charging: Charge the flask with powdered KOH (e.g., 1.5 equivalents relative to acetone) and anhydrous THF (e.g., 500 mL).
-
Reaction Initiation: Cool the stirred suspension to -10 °C using an ice/salt bath. Begin bubbling acetylene gas through the suspension at a steady rate.
-
Substrate Addition: Slowly add acetone (1.0 equivalent) dropwise from the dropping funnel over 2-3 hours. The addition rate must be controlled to maintain the reaction temperature below 0 °C. Continue bubbling acetylene throughout the addition and for an additional hour after completion.
-
Reaction Quenching & Workup: Once the reaction is complete (monitored by TLC or GC), slowly and carefully quench the reaction by pouring the mixture over crushed ice and saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 2-methyl-3-butyn-2-ol, can be purified by distillation if necessary but is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
Materials and Reagents:
-
2-Methyl-3-butyn-2-ol (from Protocol 1)
-
Copper(I) chloride (CuCl)
-
Ammonium chloride (NH₄Cl)
-
Methanol or Ethanol
-
Concentrated aqueous ammonia (NH₃)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
Procedure:
-
Catalyst Solution Preparation: In a large Erlenmeyer flask, prepare a solution of CuCl (e.g., 0.1 equivalents) and NH₄Cl (e.g., 0.2 equivalents) in a mixture of water and methanol. Add a few milliliters of concentrated aqueous ammonia until a clear, deep-blue solution forms, indicating the formation of the copper-ammonia complex.
-
Reaction Execution: To this stirred catalyst solution, add a solution of 2-methyl-3-butyn-2-ol (1.0 equivalent) in methanol.
-
Oxidation: Vigorously bubble air or oxygen through the reaction mixture using a fritted gas dispersion tube. A precipitate of the product should begin to form. The reaction is typically exothermic and may require occasional cooling in a water bath. Stirring and aeration are continued for 2-4 hours until the reaction is complete (monitored by TLC).
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove the catalyst and salts.
-
Purification: The crude product is then washed with cold diethyl ether or hexane to remove any unreacted starting material. For high purity, the product can be recrystallized from a suitable solvent such as toluene or ethyl acetate. The final product should be a white crystalline solid.
Part 3: Safety Precautions and Hazard Management
The combination of a highly flammable gas, flammable solvents, and corrosive bases necessitates strict adherence to safety protocols.
-
Acetylene Gas: Acetylene is highly flammable and can be explosive at pressures above 15 psig.[10][11]
-
Handling: Always use acetylene cylinders in an upright, secured position in a well-ventilated area.[10][12][13] Use a proper regulator, flow meter, and flashback arrestor.[12]
-
Incompatible Materials: Never allow acetylene gas to contact unalloyed copper, silver, or mercury, as this can form highly explosive acetylides.[14] Use stainless steel or approved polymer tubing for gas transfer.
-
Storage: Store cylinders away from heat, sparks, and any ignition sources.[12][14]
-
-
Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing in air. Use from freshly opened containers or test for peroxides before use.
-
Bases: Potassium hydroxide is highly corrosive and can cause severe burns. Handle with appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves.
-
General Procedures: All operations must be conducted within a chemical fume hood. A Class ABC or CO₂ fire extinguisher should be readily accessible.[12] Ensure an emergency safety shower and eyewash station are nearby.
Part 4: Product Characterization
The identity and purity of the final product, this compound, must be confirmed through analytical methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [15][16][17] |
| Molecular Weight | 166.22 g/mol | [16][17] |
| CAS Number | 5929-72-6 | [15][18] |
| Appearance | White crystalline solid | --- |
| Melting Point | 130-132 °C | Literature Value |
| IUPAC Name | This compound | [17] |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.1-2.5 ppm (broad singlet, 2H, -OH)
-
δ 1.55 ppm (singlet, 12H, 4 x -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~80 ppm (alkyne, -C≡C-)
-
δ ~75 ppm (alkyne, -C≡C-)
-
δ 65.8 ppm (quaternary carbon, -C(OH)-)
-
δ 31.2 ppm (methyl, -CH₃)
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3300-3400 cm⁻¹ (broad, O-H stretch)
-
~2980 cm⁻¹ (C-H stretch, sp³)
-
The C≡C stretch (~2150-2250 cm⁻¹) is expected to be very weak or absent due to the symmetry of the molecule, which results in no net change in the dipole moment during the stretching vibration.[18]
-
~1160 cm⁻¹ (C-O stretch)
-
References
- 1. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 2. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 4. Alkynylation - Wikipedia [en.wikipedia.org]
- 5. nveo.org [nveo.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser Coupling | springerprofessional.de [springerprofessional.de]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. nexair.com [nexair.com]
- 11. energy.virginia.gov [energy.virginia.gov]
- 12. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]
- 13. jtcylinderracks.com [jtcylinderracks.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
Glaser coupling reaction for 2,7-Dimethylocta-3,5-diyne-2,7-diol
Application Note & Protocol
Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol via Copper-Catalyzed Glaser Coupling
Abstract
This document provides a comprehensive guide for the synthesis of this compound through the oxidative homocoupling of 2-methyl-3-butyn-2-ol, a process known as the Glaser coupling reaction. As one of the foundational carbon-carbon bond-forming reactions, the Glaser coupling offers a direct and efficient pathway to symmetrical 1,3-diynes.[1][2][3] This guide is tailored for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step laboratory protocol, characterization methods, and expert troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Scientific Principles
The Glaser coupling, first reported by Carl Glaser in 1869, is a copper-mediated oxidative dimerization of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This reaction has become a cornerstone in organic synthesis for constructing conjugated diyne frameworks, which are pivotal structural motifs in natural products, advanced polymers, and materials science.[1][4] The target molecule, this compound (CAS 5929-72-6), is a symmetrical diol synthesized by the coupling of the readily available tertiary alcohol, 2-methyl-3-butyn-2-ol.[5][6]
The classical Glaser coupling utilizes a copper(I) salt, such as CuCl, a base to deprotonate the alkyne, and an oxidant, typically molecular oxygen from the air, in a protic solvent.[1] Over the years, significant improvements have been developed, most notably the Hay coupling , which employs a soluble copper(I)-TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex, allowing for milder conditions and greater solvent versatility.[2][4][7][8] Another key variant is the Eglinton coupling , which uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in pyridine.[2][4]
This protocol will focus on a modified Glaser-Hay approach, which offers excellent yields and operational simplicity.
Reaction Mechanism: The "Why" Behind the Protocol
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Glaser coupling proceeds through a well-established catalytic cycle.
Step 1: Deprotonation and Copper Acetylide Formation The reaction is initiated by the deprotonation of the terminal alkyne's acidic proton (pKa ≈ 25) by a base.[1] The resulting acetylide anion then coordinates with the copper(I) catalyst to form a copper(I) acetylide intermediate. The choice of base is crucial; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.[9] In the Hay variant, a ligand like TMEDA coordinates to the copper center, enhancing its solubility and catalytic activity.[2][4]
Step 2: Oxidative Dimerization This is the key C-C bond-forming step. Two copper acetylide molecules undergo an oxidative process where the copper centers are formally oxidized (e.g., from Cu(I) to Cu(II)), leading to the coupling of the two alkynyl fragments and the formation of the 1,3-diyne product.[2] The precise mechanism has been a subject of debate, with proposals involving dinuclear copper intermediates.[10]
Step 3: Catalyst Regeneration For the reaction to be catalytic, the active copper(I) species must be regenerated. Molecular oxygen (O₂) from the air serves as the terminal oxidant, reoxidizing the copper from its higher oxidation state back to Cu(I), completing the catalytic cycle.[2][10] The overall reaction can be summarized as:
2 R-C≡C-H + 1/2 O₂ --(Cu(I) Catalyst, Base)--> R-C≡C-C≡C-R + H₂O[1]
Experimental Protocol and Workflow
This protocol details the synthesis of this compound from 2-methyl-3-butyn-2-ol.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | Starting Material | Ensure purity >98%. |
| Copper(I) Chloride | CuCl | 98.99 | Catalyst | Should be off-white/light gray. If green, it has oxidized to Cu(II) and should be purified or replaced. |
| TMEDA | C₆H₁₆N₂ | 116.21 | Ligand/Base | N,N,N′,N′-tetramethylethylenediamine. Use a freshly opened bottle or distilled. |
| Acetone | C₃H₆O | 58.08 | Solvent | ACS grade or higher. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Work-up | Concentrated (37%) and 1M solution. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/Recrystallization | ACS grade or higher. |
| Hexanes | C₆H₁₄ | 86.18 | Recrystallization | ACS grade or higher. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying Agent |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Condenser
-
Air inlet tube (e.g., a long Pasteur pipette) or an air pump
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Hot plate
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.5 g, ~5 mmol) and 50 mL of acetone. Stir to suspend the salt. To this suspension, add TMEDA (1.5 mL, ~10 mmol). The mixture should turn into a clear, colorless, or slightly yellow solution as the soluble Cu(I)-TMEDA complex forms.[2][8]
-
Addition of Alkyne: To the stirred catalyst solution, add 2-methyl-3-butyn-2-ol (4.2 g, 50 mmol) dropwise.
-
Oxidative Coupling: Insert a long Pasteur pipette below the surface of the solution and begin bubbling a gentle stream of air through the mixture. An aquarium pump is a suitable air source. The solution will typically turn green initially.[11]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature, open to the atmosphere (or with continuous air bubbling), for 4-6 hours. The reaction is often accompanied by a color change from green to a dark blue or brownish-black, indicating the consumption of Cu(I) and the presence of Cu(II) species.[11] The progress can also be monitored by TLC (Thin Layer Chromatography).
-
Work-up - Catalyst Removal: Once the reaction is complete, pour the dark mixture into a beaker containing 100 mL of 1M HCl solution. This step protonates any remaining acetylides and dissolves the copper salts into the aqueous layer.[11] The product is organic and should remain in the organic layer or precipitate.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Isolation of Crude Product: Remove the solvent from the filtrate using a rotary evaporator. The crude product should be an off-white or yellowish solid.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[11] Slowly add hexanes until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Product: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. An expected yield is typically in the range of 70-90%.
Product Characterization
Confirm the structure and purity of the synthesized this compound using standard analytical techniques.
| Technique | Expected Result for this compound |
| Appearance | White crystalline solid |
| Melting Point | ~130-132 °C |
| ¹H NMR (CDCl₃) | δ ~1.55 (s, 12H, 4 x -CH₃), δ ~2.5 (s, 2H, 2 x -OH) |
| ¹³C NMR (CDCl₃) | δ ~31.0 (-CH₃), δ ~65.5 (quaternary C-OH), δ ~75.0 (internal alkyne C), δ ~82.0 (internal alkyne C) |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2980 cm⁻¹). Absence of terminal ≡C-H stretch (~3300 cm⁻¹, sharp). Presence of internal C≡C stretch (~2150 cm⁻¹, weak).[12] |
| Mass Spec (EI) | M⁺ peak at m/z = 166.10.[5][6] |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (CuCl oxidized to CuCl₂).2. Insufficient oxygen/air supply.3. Impure starting alkyne. | 1. Use fresh, high-purity CuCl or purify it before use.2. Ensure vigorous stirring and a steady stream of air bubbling through the solution.3. Purify the starting material by distillation if necessary. |
| Reaction Stalls (Remains Green) | Insufficient oxidant or catalyst deactivation. | Increase the rate of air bubbling. If necessary, add a small additional portion of the catalyst. |
| Formation of Polymeric Byproducts | High concentration or excessive heat. | The reaction is generally run at room temperature. While this specific reaction is less prone to polymerization, for other substrates, maintaining high dilution can favor intramolecular coupling or reduce polymer formation. |
| Product is Oily or Difficult to Crystallize | Presence of impurities or residual solvent. | Ensure the work-up is thorough to remove all copper salts. Try different solvent systems for recrystallization (e.g., toluene, acetone/water). If it remains an oil, consider purification by column chromatography. |
Conclusion
The Glaser-Hay coupling provides a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable symmetrical diyne. The key to success lies in using an active copper(I) catalyst, ensuring an adequate supply of oxygen as the oxidant, and performing a careful work-up and purification. This application note serves as a practical guide to empower scientists in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 6. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
Application Notes and Protocols for the Polymerization of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Abstract
This document provides a comprehensive guide for the synthesis and characterization of poly(2,7-dimethylocta-3,5-diyne-2,7-diol), a member of the polydiacetylene family of conjugated polymers. The protocol details the oxidative coupling polymerization of the monomer, this compound, utilizing the robust and versatile Glaser-Hay coupling reaction. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and characterization benchmarks. Furthermore, potential applications for the resulting polymer in advanced materials are discussed, leveraging its unique optical and electronic properties.
Introduction: The Significance of Polydiacetylenes
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers characterized by their alternating ene-yne backbone structure. This unique electronic configuration imparts remarkable optical and sensory properties, making them highly valuable materials for a range of applications.[1][2] The polymerization of diacetylene monomers is often a topochemical reaction, occurring in the solid state upon exposure to UV or gamma radiation. However, solution-phase polymerization methods, such as oxidative coupling, offer a more versatile route to these materials, allowing for greater control over the polymer's properties and processing.
The monomer, this compound, is a prime candidate for the synthesis of a functionalized PDA. The presence of hydroxyl groups in the resulting polymer enhances its solubility in polar solvents and provides reactive sites for further functionalization, expanding its potential applications in fields such as biosensors, drug delivery, and tissue engineering.[3]
This guide focuses on the Glaser-Hay modification of the classical Glaser coupling reaction, which employs a catalytic amount of a copper(I)-amine complex in the presence of an oxidant, typically molecular oxygen from the air.[4][5] This method is highly efficient and proceeds under mild conditions, making it an accessible and practical approach for the synthesis of poly(this compound).
Reaction Schematics and Mechanism
The polymerization of this compound proceeds via an oxidative coupling of the terminal acetylenic protons. The Glaser-Hay coupling mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidation and dimerization to form the diyne linkage. This process is repeated to build the polymer chain.
Figure 1: A schematic representation of the Glaser-Hay polymerization of this compound.
The key steps in the catalytic cycle are:
-
Deprotonation: The terminal alkyne is deprotonated by the copper(I)-TMEDA complex to form a copper(I) acetylide.
-
Oxidation: The copper(I) in the acetylide complex is oxidized to copper(II) by molecular oxygen.
-
Reductive Elimination: Two copper acetylide units couple, forming a C-C bond and regenerating the Cu(I) catalyst.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Major suppliers | Store in a cool, dark place. |
| Copper(I) Chloride (CuCl) | >99% | Major suppliers | Purify if necessary to remove any green Cu(II) impurities. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99% | Major suppliers | Distill under reduced pressure before use. Store over molecular sieves. |
| Methanol (MeOH) | Anhydrous | Major suppliers | Use dry solvent for best results. |
| Tetrahydrofuran (THF) | Anhydrous | Major suppliers | For polymer precipitation. |
| Diethyl Ether | Anhydrous | Major suppliers | For washing the polymer. |
Safety Precautions:
-
This compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
TMEDA is a flammable and corrosive liquid. Work in a well-ventilated fume hood.
-
Copper salts can be toxic. Avoid inhalation of dust and skin contact.
Polymerization Procedure
-
Catalyst Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add copper(I) chloride (e.g., 0.1 g, 1.0 mmol).
-
Reaction Setup: Purge the flask with a slow stream of air or oxygen for 10-15 minutes.
-
Solvent and Ligand Addition: Add anhydrous methanol (100 mL) to the flask, followed by the addition of TMEDA (e.g., 0.15 mL, 1.0 mmol) via syringe. Stir the mixture until the catalyst dissolves to form a clear, colorless, or slightly yellow solution.
-
Monomer Addition: Dissolve this compound (e.g., 1.66 g, 10.0 mmol) in anhydrous methanol (50 mL) in a separate flask. Add this solution dropwise to the stirring catalyst solution over 30 minutes.
-
Reaction Progress: Continue to bubble air or oxygen through the reaction mixture at a slow rate. The reaction is typically exothermic, and the color of the solution may change to green or blue as the polymerization proceeds. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or by observing the precipitation of the polymer.
-
Reaction Time: Allow the reaction to proceed at room temperature for 12-24 hours, or until the monomer is consumed.
-
Polymer Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a rapidly stirring solution of tetrahydrofuran (THF) or a mixture of methanol and water to precipitate the polymer.
-
Isolation and Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then with diethyl ether to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at 40-50 °C to a constant weight.
Figure 2: A step-by-step workflow for the polymerization of this compound.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the polymer should show the disappearance of the acetylenic proton signal from the monomer. Broadening of the signals corresponding to the methyl and methylene protons adjacent to the polymer backbone is expected.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the formation of the ene-yne backbone. Look for the characteristic signals of the sp-hybridized carbons in the polydiacetylene chain.[6][7][8]
-
FT-IR Spectroscopy: The FT-IR spectrum of the polymer should show the disappearance of the C-H stretching vibration of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹). The presence of a broad O-H stretching band will confirm the presence of the hydroxyl groups.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is a crucial technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[9] The choice of eluent and calibration standards will depend on the solubility of the polymer.
| Parameter | Expected Range | Notes |
| Number-Average MW (Mn) | 5,000 - 20,000 g/mol | Can be controlled by adjusting the monomer-to-catalyst ratio and reaction time. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Typical for step-growth polymerizations like oxidative coupling. |
Application Notes
The unique properties of poly(this compound) make it a promising material for various advanced applications.
-
Biosensors: The conjugated backbone of the polymer can exhibit colorimetric and fluorescent changes in response to external stimuli such as temperature, pH, or the binding of specific biomolecules.[1][2] The hydroxyl groups can be functionalized with biorecognition elements (e.g., antibodies, enzymes) to create highly sensitive and selective biosensors.
-
Drug Delivery: The amphiphilic nature of the polymer, with its hydrophobic backbone and hydrophilic hydroxyl groups, makes it suitable for the encapsulation and controlled release of therapeutic agents. The polymer can be formulated into nanoparticles or micelles for targeted drug delivery.
-
Tissue Engineering: Polydiacetylenes have been explored as scaffolds in tissue engineering due to their biocompatibility and mechanical properties. The hydroxyl groups can promote cell adhesion and proliferation.
-
Smart Coatings: The chromic properties of the polymer can be utilized in the development of "smart" coatings that change color in response to environmental changes, indicating, for example, temperature fluctuations or the presence of certain chemicals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Polymer Yield | Inactive catalyst (Cu(II) contamination), insufficient oxygen, or short reaction time. | Use freshly purified CuCl, ensure a continuous slow stream of air/oxygen, and extend the reaction time. |
| Low Molecular Weight | High catalyst concentration, presence of monofunctional impurities. | Decrease the catalyst-to-monomer ratio. Ensure the purity of the monomer. |
| Broad PDI | Side reactions, slow initiation. | Optimize reaction conditions (temperature, solvent) to favor chain propagation over termination or transfer reactions. |
| Polymer Insoluble | Cross-linking reactions. | Use a more dilute solution, control the temperature, and avoid prolonged reaction times after monomer consumption. |
References
- 1. researchgate.net [researchgate.net]
- 2. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
The Emergence of a Versatile Building Block: 2,7-Dimethylocta-3,5-diyne-2,7-diol in Advanced Polymer Synthesis
Introduction: Beyond the Conventional Monomer
In the landscape of polymer science, the quest for materials with tunable properties and inherent responsiveness to external stimuli is a perpetual frontier. Polydiacetylenes (PDAs) have carved a significant niche in this pursuit, renowned for their unique electronic and optical characteristics.[1] These conjugated polymers undergo a striking colorimetric transition from blue to red in response to environmental triggers such as heat, pH, or mechanical stress.[2][3] This property has positioned them as exceptional candidates for developing intuitive sensors and intelligent drug delivery systems.[4][5] At the heart of these remarkable polymers lies the diacetylene monomer, the critical starting point that dictates the final properties of the macromolecular assembly.
This guide focuses on a particularly promising, yet elegantly simple monomer: 2,7-dimethylocta-3,5-diyne-2,7-diol . Its symmetrical structure, featuring tertiary alcohol functionalities, imparts a unique combination of hydrophilicity and structural rigidity, making it a versatile precursor for a new generation of functional polymers. This document serves as a comprehensive technical guide for researchers, materials scientists, and drug development professionals, providing not only the foundational principles but also detailed, actionable protocols for the synthesis, polymerization, and application of this monomer. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is paramount for successful polymerization and application.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 5929-72-6 | [6] |
| Molecular Formula | C₁₀H₁₄O₂ | [7] |
| Molecular Weight | 166.22 g/mol | [7] |
| Appearance | Colorless solid | |
| Melting Point | 132-134 °C | |
| Boiling Point | 286.4 °C | |
| Solubility | Soluble in many organic solvents | [8] |
Monomer Synthesis: A Practical Protocol via Oxidative Coupling
The synthesis of this compound is most effectively achieved through the oxidative homocoupling of its precursor, 2-methyl-3-butyn-2-ol. The Glaser-Hay coupling is a classic and reliable method for this transformation.[9][10] This reaction utilizes a copper(I) catalyst in the presence of an amine base and an oxidant (typically oxygen from the air) to form a new carbon-carbon bond between the terminal alkynes.[8]
Protocol 1: Synthesis of this compound
Materials:
-
2-Methyl-3-butyn-2-ol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Isopropyl alcohol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas dispersion tube (bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuCl (0.015 mol) and TMEDA (0.015 mol). Add isopropyl alcohol (50 mL) to the flask.
-
Inert Atmosphere: Place the flask in a water bath on a magnetic stirrer and begin stirring. Bubble argon or nitrogen gas through the solution using a gas dispersion tube to create an inert atmosphere.
-
Reactant Addition: Dissolve 2-methyl-3-butyn-2-ol (0.075 mol) in isopropyl alcohol (10 mL). Add this solution dropwise to the stirred reaction mixture over 15 minutes.
-
Oxidation: Replace the inert gas inlet with an air inlet and bubble air through the reaction mixture. The reaction is typically exothermic, and the color of the solution will change.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by checking for the disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) in the infrared (IR) spectrum. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, remove the solvent using a rotary evaporator. To the residue, add 1 M HCl (10 mL) to protonate any acetylides and dissolve the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Drying and Purification: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution and remove the diethyl ether on a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expert Insights: The use of TMEDA is crucial as it forms a soluble complex with the copper(I) salt, enhancing its catalytic activity in organic solvents.[8] Bubbling air through the mixture provides the necessary oxygen for the oxidative coupling. The acidic workup is essential to quench the reaction and remove the catalyst.
Polymerization: From Monomer Crystals to Conjugated Polymers
The polymerization of diacetylenes like this compound is a fascinating example of a topochemical reaction. This means the reaction occurs in the solid state, and the crystalline packing of the monomer dictates the stereochemistry of the resulting polymer.[11] For successful 1,4-addition polymerization, the diacetylene monomers must be aligned in a specific way within the crystal lattice.[1][12] This polymerization is typically initiated by UV irradiation or thermal annealing.[11]
Protocol 2: Solid-State Polymerization of this compound
Materials:
-
Purified this compound crystals
-
Quartz substrate or petri dish
Equipment:
-
UV lamp (254 nm)
-
Oven (for thermal polymerization)
-
Spectrometer (for monitoring polymerization)
Procedure:
-
Crystal Preparation: Prepare a thin film of the monomer crystals on a quartz substrate. This can be done by drop-casting a concentrated solution of the monomer in a volatile solvent and allowing the solvent to evaporate slowly.
-
UV-Induced Polymerization:
-
Place the substrate with the monomer crystals under a UV lamp (254 nm).
-
Irradiate the crystals for a specific duration (e.g., 1 to 20 minutes).[12] The polymerization can be visually monitored by the appearance of a blue color.
-
The extent of polymerization can be controlled by the irradiation time.[1]
-
-
Thermal Polymerization:
-
Alternatively, place the substrate with the monomer crystals in an oven at a temperature below the monomer's melting point.
-
Anneal the crystals for a set period. The polymerization will be indicated by the development of the characteristic blue color.
-
-
Monitoring Polymerization: The progress of the polymerization can be monitored using UV-Vis spectroscopy by observing the growth of the absorbance peak in the region of 600-650 nm, which is characteristic of the blue phase of polydiacetylenes.
Expert Insights: The success of solid-state polymerization is highly dependent on the quality of the monomer crystals. Slow crystallization often yields more ordered packing, which is conducive to polymerization. The choice between UV and thermal initiation can affect the polymer's properties, with UV irradiation often providing better control over the polymerization process.
Application Notes: Harnessing the Power of Poly(this compound)
The polymer derived from this compound, with its hydrophilic diol side groups, is particularly well-suited for applications in aqueous environments, such as biosensors and drug delivery systems.
Application 1: Colorimetric Sensors
The blue-to-red color transition of polydiacetylenes is a result of a conformational change in the polymer backbone, which alters the effective conjugation length.[10] This transition can be triggered by a variety of stimuli, making these materials excellent platforms for sensor development. The diol side groups of poly(this compound) can participate in hydrogen bonding, potentially making the polymer sensitive to changes in pH or the presence of specific analytes that can disrupt these interactions.
Protocol 3: Fabrication of a Polydiacetylene-Based pH Sensor
Materials:
-
Poly(this compound)
-
Suitable solvent (e.g., THF/water mixture)
-
Buffer solutions of varying pH
-
96-well plate
Equipment:
-
Sonicator
-
UV-Vis plate reader
Procedure:
-
Vesicle Formation:
-
Dissolve the poly(this compound) in a minimal amount of a suitable organic solvent (e.g., THF).
-
Inject this solution into a vigorously stirred aqueous solution. This will lead to the self-assembly of the polymer into vesicles.
-
Sonicate the suspension to obtain a uniform vesicle size distribution.
-
-
Sensor Assay:
-
In a 96-well plate, add a fixed volume of the polydiacetylene vesicle suspension to each well.
-
To each well, add a buffer solution of a specific pH.
-
Allow the mixture to incubate for a short period.
-
-
Data Acquisition:
-
Observe any color changes in the wells.
-
Quantify the colorimetric response by measuring the UV-Vis absorbance spectra of each well using a plate reader. The colorimetric response (CR%) can be calculated using the formula: CR% = [(A_blue_initial - A_blue_final) / A_blue_initial] * 100, where A_blue is the absorbance at the blue-phase maximum.
-
Expert Insights: The formation of stable vesicles is critical for sensor applications. The choice of solvent and the method of vesicle preparation (e.g., injection, film hydration) can significantly impact vesicle size and stability. The sensitivity of the sensor can be tuned by modifying the polymer's side chains or by incorporating other functional molecules into the vesicle structure.
Application 2: Drug Delivery Systems
The amphiphilic nature of poly(this compound) makes it an excellent candidate for forming vesicles or micelles that can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability. The rigid polymer backbone can also provide enhanced stability to these drug carriers compared to conventional liposomes. Furthermore, the stimuli-responsive nature of the polymer could be exploited for triggered drug release at a specific site.
Protocol 4: Preparation of Drug-Loaded Polydiacetylene Vesicles
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., Chloroform)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Sonicator
-
Dialysis membrane
Procedure:
-
Film Formation:
-
In a round-bottom flask, dissolve the poly(this compound) and the hydrophobic drug in a suitable organic solvent.
-
Remove the solvent using a rotary evaporator to form a thin film on the inner surface of the flask.
-
-
Hydration and Vesicle Formation:
-
Hydrate the film with PBS by rotating the flask. This will lead to the spontaneous formation of multilamellar vesicles.
-
Sonicate the suspension to reduce the size of the vesicles and form unilamellar vesicles.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against fresh PBS using a dialysis membrane with an appropriate molecular weight cut-off.
-
Expert Insights: The drug loading efficiency will depend on the drug-polymer interactions and the method of preparation. The release kinetics of the drug from the vesicles can be studied using in vitro release assays. The stability of the drug-loaded vesicles can be assessed by monitoring their size and drug leakage over time.
Characterization of Poly(this compound)
A suite of analytical techniques is essential for characterizing the synthesized polymer and understanding its properties.
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Confirms the conjugated backbone of the polymer and monitors the blue-to-red color transition. The blue phase typically shows an absorption maximum around 640 nm, while the red phase absorbs at a shorter wavelength, around 540 nm.[10] |
| Fluorescence Spectroscopy | The red phase of polydiacetylenes is often fluorescent, while the blue phase is non-fluorescent. This can be used to monitor the colorimetric transition and for sensing applications. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the polymerization by the disappearance of the monomer's alkyne C-H stretch and the appearance of characteristic polymer backbone vibrations. It can also provide information about the side-chain functionalities.[9] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer films or vesicles.[11] |
| Dynamic Light Scattering (DLS) | Determines the size distribution of polymer vesicles or nanoparticles in solution. |
Conclusion and Future Outlook
This compound represents a monomer of significant potential, offering a straightforward route to functional polydiacetylenes with desirable properties for advanced applications. The protocols and insights provided in this guide are intended to empower researchers to explore the full capabilities of this versatile building block. Future research may focus on further functionalization of the diol side groups to create highly specific sensors or to conjugate targeting ligands for precision drug delivery. The inherent simplicity and functionality of this monomer ensure its continued relevance in the ever-evolving field of smart materials.
References
- 1. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,7-Dimethylocta-3,5-diyne-2,7-diol in Materials Science
Introduction: Unveiling the Potential of a Versatile Diyne Diol
2,7-Dimethylocta-3,5-diyne-2,7-diol is a unique bifunctional molecule characterized by a central conjugated diyne core and tertiary alcohol functionalities at each terminus. This distinct architecture imparts a combination of rigidity from the diyne unit and reactive hydroxyl groups, making it a compelling building block for a variety of advanced materials. Its molecular formula is C₁₀H₁₄O₂ and it has a molecular weight of 166.22 g/mol .[1][2] The conjugated system of triple bonds offers opportunities for polymerization into π-conjugated polymers with interesting optical and electronic properties. Simultaneously, the hydroxyl groups can participate in a range of chemical transformations, including esterification, etherification, and reactions with isocyanates, enabling its integration into diverse polymer networks.
These application notes provide an in-depth exploration of the potential uses of this compound in materials science, focusing on its role in the development of novel polymers, its application as a corrosion inhibitor, and its potential as a crosslinking agent. The protocols provided are designed to be a starting point for researchers, offering both theoretical grounding and practical guidance.
Core Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in materials science.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| SMILES | CC(C)(C#CC#CC(C)(C)O)O | [1][2] |
| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | [1][2] |
Application I: Monomer for Polydiacetylene (PDA) Synthesis
The conjugated diyne core of this compound makes it a prime candidate for the synthesis of polydiacetylenes (PDAs). PDAs are a fascinating class of conjugated polymers known for their unique chromogenic properties; they undergo a distinct color change from blue to red in response to external stimuli such as temperature, pH, and mechanical stress.[3] This property makes them highly attractive for the development of sensors and smart materials.[3][4]
The polymerization of diacetylene monomers into PDAs is typically achieved through topochemical polymerization in the solid state, which requires a specific crystalline packing of the monomers.[4]
Causality of Experimental Choices:
The successful topochemical polymerization of diacetylene monomers is critically dependent on their alignment in the crystal lattice. The substituent groups on the diyne backbone play a crucial role in directing this packing. The hydroxyl groups and methyl groups of this compound can participate in hydrogen bonding and van der Waals interactions, which can be leveraged to achieve the necessary alignment for polymerization. The choice of solvent for crystallization is therefore paramount, as it directly influences the crystal packing.
dot
Caption: Workflow for Polydiacetylene Synthesis and Sensing.
Experimental Protocol: Synthesis of Polydiacetylene from this compound
Objective: To synthesize a polydiacetylene film from this compound and observe its chromogenic response.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, isopropanol, or a mixture)
-
Petri dish or glass slide
-
UV lamp (254 nm)
-
Hot plate
Procedure:
-
Dissolution and Crystallization:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 50-60 °C).
-
Slowly cool the solution to room temperature to allow for the formation of well-ordered crystals. Alternatively, allow for slow evaporation of the solvent at room temperature in a petri dish to form a crystalline film.
-
Rationale: Slow cooling or evaporation promotes the growth of larger, more ordered crystals, which is essential for successful topochemical polymerization.
-
-
Polymerization:
-
Place the crystalline film or collected crystals under a UV lamp (254 nm).
-
Irradiate the sample for a predetermined time (e.g., 1-30 minutes). The optimal irradiation time should be determined experimentally.
-
Rationale: The UV energy initiates the 1,4-addition polymerization of the aligned diyne monomers. A visible color change to blue or purple indicates successful polymerization.
-
-
Characterization and Stimuli Response:
-
The resulting blue-colored PDA film can be characterized using UV-Vis spectroscopy to confirm the formation of the conjugated polymer backbone.
-
To observe the chromogenic response, gently heat the PDA film on a hot plate. A color change from blue to red should be observed.
-
Rationale: Heating induces a conformational change in the polymer backbone, altering its electronic structure and resulting in a visible color shift.
-
Application II: Corrosion Inhibitor for Ferrous Metals
Acetylenic alcohols are well-documented as effective corrosion inhibitors for ferrous metals, such as steel, in acidic environments. The inhibitory action is attributed to the adsorption of the molecule onto the metal surface.[5][6] The triple bonds of the acetylenic compound play a crucial role in this process through π-electron interactions with the metal's d-orbitals.[5] this compound, with its two triple bonds and two hydroxyl groups, is a promising candidate for corrosion inhibition. The hydroxyl groups can also contribute to the adsorption process.
Mechanism of Corrosion Inhibition:
The corrosion inhibition mechanism of acetylenic diols is believed to be a two-step process:
-
Adsorption: The diyne and hydroxyl functionalities of this compound adsorb onto the steel surface, forming a protective monolayer. This initial adsorption is driven by the interaction of the π-electrons in the triple bonds and the lone pair of electrons on the oxygen atoms with the vacant d-orbitals of iron.
-
Polymerization: Under corrosive conditions, particularly at elevated temperatures, the adsorbed diol molecules can polymerize on the metal surface, forming a more robust, cross-linked protective film. This polymer film acts as a physical barrier, further impeding the corrosive process.
dot
Caption: Mechanism of Corrosion Inhibition by this compound.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic solution using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions and surface area
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
-
Inhibitor Solution Preparation:
-
Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 10, 50, 100, 200 ppm).
-
Prepare a blank solution of 1 M HCl without the inhibitor.
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the blank and inhibitor solutions at a constant temperature (e.g., 25 °C or 50 °C) for a specific duration (e.g., 6, 12, or 24 hours).
-
Ensure the coupons are fully submerged.
-
-
Post-Immersion Analysis:
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again accurately.
-
-
Calculation of Inhibition Efficiency:
-
Calculate the corrosion rate (CR) in g/m²h using the formula: CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the inhibitor solution.
-
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | Experimental Data | Calculated | - |
| 10 | Experimental Data | Calculated | Calculated |
| 50 | Experimental Data | Calculated | Calculated |
| 100 | Experimental Data | Calculated | Calculated |
| 200 | Experimental Data | Calculated | Calculated |
Application III: Crosslinking Agent for Polymer Resins
The two hydroxyl groups in this compound can act as reactive sites for crosslinking polymer chains. This is particularly relevant in thermosetting resins like epoxies and polyurethanes. The incorporation of the rigid diyne unit into the polymer network can enhance the thermal stability and mechanical properties of the final material.
Role as a Curing Agent in Epoxy Resins:
In epoxy resin formulations, this compound can function as a co-curing agent or a reactive diluent. The hydroxyl groups can react with the epoxy groups, leading to the formation of a crosslinked network. The rigid diyne core of the molecule can impart increased stiffness and thermal resistance to the cured epoxy.
dot
Caption: Crosslinking of Epoxy Resin with this compound.
Experimental Protocol: Preparation of a Modified Epoxy Resin
Objective: To prepare and characterize an epoxy resin cured with a standard amine curing agent and modified with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine curing agent (e.g., triethylenetetramine, TETA)
-
This compound
-
Silicone mold
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Formulation:
-
Prepare a mixture of the epoxy resin and this compound at a desired weight ratio (e.g., 90:10).
-
Heat the mixture gently (e.g., to 60 °C) and stir until a homogeneous solution is obtained.
-
Cool the mixture to room temperature.
-
-
Curing:
-
Add the stoichiometric amount of the amine curing agent to the epoxy-diol mixture and stir thoroughly for 5-10 minutes.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated silicone mold.
-
Cure the sample in an oven following a recommended curing schedule (e.g., 2 hours at 80 °C followed by 2 hours at 120 °C).
-
-
Characterization:
-
Determine the glass transition temperature (Tg) of the cured sample using DSC.
-
Evaluate the thermal stability of the cured sample using TGA.
-
Compare the properties of the modified epoxy with a control sample prepared without the diol.
-
| Formulation | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) |
| Control Epoxy | Experimental Data | Experimental Data |
| Epoxy with 10% Diol | Experimental Data | Experimental Data |
Conclusion and Future Outlook
This compound is a versatile and promising building block for the development of advanced materials. Its unique combination of a rigid diyne core and reactive hydroxyl groups opens up a wide range of possibilities in polymer chemistry and materials science. The applications explored in these notes – as a monomer for sensoric polydiacetylenes, a corrosion inhibitor for ferrous metals, and a crosslinking agent for thermosetting resins – represent just a fraction of its potential. Further research into the solid-state polymerization of this diol, its performance as a corrosion inhibitor under various conditions, and its impact on the properties of a wider range of polymers will undoubtedly uncover new and exciting applications for this intriguing molecule.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of 2,7-Dimethylocta-3,5-diyne-2,7-diol in Modern Organic Synthesis
Abstract
2,7-Dimethylocta-3,5-diyne-2,7-diol, a structurally intriguing C10 building block, has emerged as a versatile precursor in organic synthesis. Its unique arrangement of two tertiary alcohol functionalities flanking a conjugated diyne system provides a rich platform for a variety of chemical transformations. This guide delves into the practical applications of this diol, with a particular focus on its utility in the synthesis of highly substituted heterocyclic frameworks, which are of significant interest to researchers in materials science and drug development. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers to effectively harness the synthetic potential of this valuable molecule.
Introduction: Unveiling the Synthetic Potential
This compound, with the CAS Registry Number 5929-72-6, is a white crystalline solid.[1][2][3] Its molecular structure, characterized by a linear carbon backbone containing two triple bonds and tertiary alcohols at both ends, makes it an attractive starting material for constructing complex molecular architectures. The presence of both nucleophilic hydroxyl groups and electrophilic alkyne moieties within the same molecule allows for a range of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. This application note will primarily focus on one of the most powerful applications of this diol: its conversion into highly substituted furans, a common motif in pharmaceuticals and functional materials.
Core Application: Synthesis of 2,5-Disubstituted Furans
The synthesis of polysubstituted furans is a significant endeavor in organic chemistry due to their prevalence in biologically active compounds and advanced materials.[4][5] this compound serves as an excellent precursor for the synthesis of 2,5-bis(1-hydroxy-1-methylethyl)furan, a symmetrically substituted furan with potential applications as a monomer or a synthetic intermediate.
Mechanistic Rationale: The Power of Electrophilic Cyclization
The transformation of this compound into a furan ring is typically achieved through an electrophilically triggered cyclization cascade. Transition metal catalysts, particularly gold(I) and palladium(II) complexes, are highly effective in activating the alkyne moieties towards nucleophilic attack by the internal hydroxyl groups.[6][7]
The generally accepted mechanism for the gold-catalyzed cyclization is depicted below. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to one of the alkyne groups, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from one of the hydroxyl groups in a 5-endo-dig fashion. A subsequent attack of the second hydroxyl group onto the remaining activated alkyne, followed by protonolysis, leads to the formation of the furan ring and regeneration of the active catalyst.
Caption: Proposed mechanism for the gold-catalyzed cyclization of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Gold-Catalyzed Synthesis of 2,5-bis(1-hydroxy-1-methylethyl)furan
This protocol is a representative procedure for the cycloisomerization of this compound to the corresponding furan derivative, based on established gold-catalyzed methodologies for diyne diol cyclizations.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 5929-72-6 | 166.22 | 166 | 1.0 | 1.0 |
| Chloro(triphenylphosphine)gold(I) | 14243-64-2 | 494.80 | 24.7 | 0.05 | 0.05 |
| Silver tetrafluoroborate | 14104-20-2 | 194.67 | 9.7 | 0.05 | 0.05 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - | - |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add chloro(triphenylphosphine)gold(I) (24.7 mg, 0.05 mmol) and silver tetrafluoroborate (9.7 mg, 0.05 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of silver chloride will form.
-
In a separate flask, dissolve this compound (166 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of the diol to the catalyst mixture dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a short pad of celite to remove the silver salts.
-
Wash the celite pad with dichloromethane (2 x 5 mL).
-
Combine the organic filtrates and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2,5-bis(1-hydroxy-1-methylethyl)furan as a white solid.
Expected Yield: 85-95%
Characterization of 2,5-bis(1-hydroxy-1-methylethyl)furan:
-
¹H NMR (400 MHz, CDCl₃): δ 6.10 (s, 2H, furan-H), 2.55 (s, 2H, OH), 1.55 (s, 12H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0, 105.5, 70.0, 28.5.
-
IR (ATR): 3350 (br, OH), 2980, 2930, 1580, 1150, 970 cm⁻¹.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,5-bis(1-hydroxy-1-methylethyl)furan.
Caption: General workflow for the synthesis of 2,5-bis(1-hydroxy-1-methylethyl)furan.
Broader Applications and Future Outlook
While the synthesis of furans represents a primary application, the unique structure of this compound opens doors to other synthetic possibilities. These include:
-
Synthesis of other heterocycles: By varying the reaction conditions and catalysts, it may be possible to synthesize other five- or six-membered heterocycles, such as pyrroles (in the presence of an amine source) or thiophenes (with a sulfur source).
-
Polymer Chemistry: The diol functionality allows for its incorporation into polyesters and polyurethanes. The rigid diyne unit in the backbone could impart interesting thermal and mechanical properties to the resulting polymers.
-
Materials Science: The conjugated diyne system can be further functionalized or polymerized to create novel organic electronic materials.
The continued exploration of the reactivity of this compound is expected to uncover new and innovative synthetic methodologies, further solidifying its role as a valuable tool for chemists in academia and industry.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of the gold-catalyzed intramolecular [3 + 2]-cycloaddition of 1,6-diynes: a DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. DFT rationalization of the mechanism and selectivity in a gold-catalyzed oxidative cyclization of diynones with alcohols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2,7-Dimethylocta-3,5-diyne-2,7-diol as a Versatile Precursor for Conjugated Polydiacetylenes
An In-Depth Technical Guide
Abstract
Conjugated polymers are a cornerstone of modern materials science, enabling advancements in organic electronics, sensing, and biomedical devices.[1][2][3] Among these, polydiacetylenes (PDAs) are particularly noteworthy for their unique synthesis via topochemical polymerization and their dramatic chromic responses to external stimuli.[4][5][6] This document provides a detailed guide for researchers on the use of 2,7-dimethylocta-3,5-diyne-2,7-diol, a highly functional and versatile monomer, for the synthesis of novel polydiacetylenes. We present both solution-phase and solid-state polymerization protocols, explain the underlying chemical principles, and detail methods for characterizing the resulting polymers. This guide is intended for materials scientists, chemists, and drug development professionals seeking to leverage the unique properties of polydiacetylenes in their research.
Introduction: The Strategic Value of this compound
Polydiacetylenes (PDAs) are a unique class of conjugated polymers characterized by a backbone of alternating double and triple bonds.[4] This rigid, conjugated structure is responsible for their profound optical and electronic properties. Unlike many other conjugated polymers which are synthesized through complex metal-catalyzed cross-coupling reactions, PDAs can be formed through an elegant and efficient solid-state polymerization process.[2][4][7] This reaction is topochemical, meaning the crystal lattice of the monomer pre-organizes the molecules in perfect alignment for polymerization, which can be initiated by UV light or thermal annealing.[4][7][8]
The choice of monomer is critical as the side chains dictate the packing in the crystal lattice and ultimately the properties of the final polymer. This compound is an exceptional precursor for several reasons:
-
Symmetry and Functionality: Its symmetrical structure, featuring tertiary alcohol groups and methyl groups at both ends, facilitates predictable crystal packing.
-
Hydrogen Bonding: The terminal hydroxyl (-OH) groups can form extensive hydrogen-bonding networks, which are crucial for aligning the diacetylene rods in the solid state, a prerequisite for successful topochemical polymerization.[7]
-
Solubility and Processability: The hydroxyl groups can enhance the solubility of both the monomer and the resulting polymer (in certain solvents), which is advantageous for solution-based characterization and processing.
This guide will provide the necessary protocols to harness the potential of this monomer.
Monomer Profile: this compound
A clear understanding of the precursor's properties is essential for safe and effective handling.
| Property | Value | Source |
| IUPAC Name | This compound | [9][10] |
| CAS Number | 5929-72-6 | [10][11] |
| Molecular Formula | C₁₀H₁₄O₂ | [9][12] |
| Molecular Weight | 166.22 g/mol | [9][10][12] |
| Appearance | White to off-white crystalline solid | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
| Canonical SMILES | CC(C)(C#CC#CC(C)(C)O)O | [9][12] |
| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | [9][10][11] |
Polymerization Methodologies and Protocols
The transformation of this compound into a conjugated polymer can be achieved through several methods. We detail the two most common and effective approaches: solid-state topochemical polymerization and solution-phase oxidative coupling.
Method A: Solid-State Topochemical Polymerization
This is the most common method for synthesizing highly crystalline, oriented polydiacetylenes. The reaction's success is critically dependent on the monomer's ability to crystallize in a reactive packing arrangement.
Principle of Operation: The polymerization is a 1,4-addition reaction across the conjugated diacetylene units of adjacent monomers.[4][7] This diffusionless transformation is only possible if the monomer molecules are precisely aligned within the crystal, a state often directed by hydrogen bonding from the terminal diol groups.[7] The process is typically initiated by UV irradiation or thermal annealing. A profound color change (e.g., colorless to deep blue or red) signals the formation of the conjugated polymer backbone.
-
Monomer Recrystallization (Critical Step):
-
Dissolve this compound in a minimal amount of a suitable hot solvent (e.g., acetone, ethyl acetate, or a mixture of toluene/hexane).
-
Allow the solution to cool slowly and undisturbed to room temperature. For best results, place the container in a Dewar flask filled with warm water to ensure very slow cooling.
-
Further cooling to 4 °C may improve yield.
-
Collect the resulting needle-like crystals by vacuum filtration and dry them under vacuum. The quality of these crystals is paramount for successful polymerization.
-
-
Polymerization Initiation:
-
UV Irradiation: Place a thin layer of the monomer crystals on a glass slide. Irradiate with a UV lamp (e.g., 254 nm) at a controlled distance.[8] Monitor the color change. The polymerization is often rapid, occurring within minutes to hours.
-
Thermal Annealing: Place the crystals in an oven or on a hot plate at a temperature below the monomer's melting point (e.g., 70-100 °C).[8] The polymerization will proceed over several hours to days.
-
-
Monitoring and Completion:
-
The extent of polymerization can be monitored visually by the intensification of the polymer's color.
-
For quantitative analysis, techniques like Raman spectroscopy can be used to track the disappearance of the monomer's C≡C stretching mode and the appearance of the polymer's characteristic C=C and C≡C stretching modes.
-
References
- 1. mdpi.com [mdpi.com]
- 2. π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells [mdpi.com]
- 3. Frontiers | Low Bandgap Donor-Acceptor π-Conjugated Polymers From Diarylcyclopentadienone-Fused Naphthalimides [frontiersin.org]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. commons.library.stonybrook.edu [commons.library.stonybrook.edu]
- 6. Synthesis and polymerization of diynes containing thiocyanate and thiophene end-groups en route towards polydiacetylenes [morressier.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 11. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions Involving 2,7-Dimethylocta-3,5-diyne-2,7-diol
Introduction: Navigating the Challenges of Sterically Hindered Internal Alkynes in Click Chemistry
The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures across a multitude of scientific disciplines, including drug discovery, materials science, and bioconjugation. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is celebrated for its efficiency, reliability, and biocompatibility. However, the CuAAC reaction is largely confined to terminal alkynes, presenting a significant limitation when internal alkynes are the substrates of interest.
This guide focuses on 2,7-Dimethylocta-3,5-diyne-2,7-diol , a sterically hindered internal diyne. Its unique structure, featuring two internal alkyne functionalities flanked by bulky tertiary alcohol groups, renders it unreactive under standard CuAAC conditions. This necessitates a shift in strategy to the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , a powerful alternative that readily facilitates the reaction of internal alkynes with azides to form fully substituted 1,2,3-triazoles.[1][2][3]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging RuAAC for reactions involving this compound. We will delve into the mechanistic underpinnings of RuAAC, offer detailed, field-proven protocols for both mono- and bis-cycloaddition reactions, and discuss the critical parameters for successful synthesis.
Mechanistic Insights: Why RuAAC is Essential for Internal Alkynes
The fundamental difference between CuAAC and RuAAC lies in their catalytic cycles. CuAAC proceeds through a copper acetylide intermediate, which requires a terminal proton on the alkyne for its formation.[2] Internal alkynes, lacking this acidic proton, are generally incompatible with this mechanism.
In contrast, RuAAC operates via a distinct pathway that does not necessitate a terminal alkyne. The proposed mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1][2] This intermediate then undergoes reductive elimination to yield the fully substituted 1,2,3-triazole product and regenerate the catalyst.[1][2] This mechanistic versatility makes RuAAC the go-to method for the cycloaddition of internal alkynes.
Diagram 1: Comparative Mechanistic Overview of CuAAC and RuAAC
Caption: Simplified comparison of CuAAC and RuAAC catalytic cycles.
Experimental Protocols: Synthesis of Triazoles from this compound
The bifunctional nature of this compound allows for the synthesis of both mono- and bis-triazole adducts by carefully controlling the stoichiometry of the azide reactant. The following protocols provide a robust starting point for these transformations. It is crucial to acknowledge that the significant steric hindrance of the substrate may necessitate optimization of reaction times and temperatures.[4][5][6]
Materials and Reagents
-
This compound
-
Azide of choice (e.g., Benzyl azide)
-
Ruthenium catalyst: [CpRuCl(PPh₃)₂] (Pentamethylcyclopentadienyl)ruthenium(II) bis(triphenylphosphine) chloride) or [CpRuCl(COD)] ( (Pentamethylcyclopentadienyl)ruthenium(II) chloride cyclooctadiene complex)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or 1,2-Dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Protocol 1: Synthesis of a Mono-Triazole Adduct
This protocol is designed for the selective reaction of one of the alkyne functionalities.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a mono-triazole adduct.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent) and the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a concentration of 0.1-0.2 M with respect to the diyne. Stir the mixture under an inert atmosphere until all solids are dissolved.
-
Azide Addition: In a separate flask, prepare a solution of the chosen azide (1.0-1.1 equivalents) in a small amount of anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. The elevated temperature is often necessary to overcome the steric hindrance of the substrate.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours depending on the reactivity of the azide.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-triazole product.
Protocol 2: Synthesis of a Bis-Triazole Adduct
This protocol is designed for the exhaustive reaction of both alkyne functionalities to form a symmetrical bis-triazole product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent) and the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 4-10 mol%). A higher catalyst loading is recommended for the double cycloaddition.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1 M with respect to the diyne.
-
Azide Addition: In a separate flask, prepare a solution of the chosen azide (2.2-2.5 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature. A slight excess of the azide ensures the complete conversion of the diyne.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously. A higher temperature and longer reaction time are typically required for the bis-cycloaddition.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the mono-adduct and the appearance of the more polar bis-adduct should be observed.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1. The bis-triazole product will be significantly more polar than the mono-triazole adduct.
Data Presentation: Summary of Reaction Parameters
The following table provides a summary of the recommended starting parameters for RuAAC reactions with this compound. Optimization may be required based on the specific azide used.
| Parameter | Mono-Adduct Synthesis | Bis-Adduct Synthesis | Rationale & Field-Proven Insights |
| Diyne:Azide Ratio | 1 : 1.0-1.1 | 1 : 2.2-2.5 | Precise stoichiometry is key to controlling the extent of the reaction. A slight excess of the azide drives the reaction to completion. |
| Catalyst | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | [CpRuCl(PPh₃)₂] is often used at higher temperatures, while [CpRuCl(COD)] can be more active at lower temperatures.[1][7] |
| Catalyst Loading | 2-5 mol% | 4-10 mol% | Higher catalyst loading is often necessary for the more challenging bis-cycloaddition and to compensate for any catalyst deactivation. |
| Solvent | Toluene, 1,4-Dioxane, DCE | Toluene, 1,4-Dioxane, DCE | Anhydrous and degassed aprotic solvents are crucial to prevent catalyst deactivation.[7] |
| Temperature | 80-100 °C | 100-110 °C | Elevated temperatures are required to overcome the steric hindrance of the tertiary alcohol groups adjacent to the alkynes. |
| Reaction Time | 12-48 hours | 24-72 hours | Sterically hindered substrates require longer reaction times for complete conversion. |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that the solvent is rigorously dried and degassed, as water and oxygen can deactivate the ruthenium catalyst.
-
Incomplete Conversion: For the bis-adduct synthesis, if a mixture of mono- and bis-adducts is obtained, increase the amount of the azide and prolong the reaction time.
-
Catalyst Choice: While both [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] are effective, their activities can vary depending on the substrate. If one catalyst gives poor results, it is advisable to try the other.
-
Purification Challenges: The polarity of the triazole products will be significantly different from the starting diyne. A gradient elution during column chromatography is recommended for effective separation.
Safety Precautions
-
Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ruthenium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Reactions under an inert atmosphere should be performed by trained personnel using appropriate techniques.
Conclusion
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition provides a robust and reliable method for the functionalization of the sterically hindered internal diyne, this compound. By understanding the mechanistic nuances of RuAAC and carefully controlling the reaction parameters, researchers can successfully synthesize both mono- and bis-triazole adducts, opening up new avenues for the creation of novel molecular structures for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to navigate the challenges associated with this unique substrate and to facilitate its broader application in click chemistry.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Biological Soft Matter Platform [bionano.ttk.hu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 6. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2,7-Dimethylocta-3,5-diyne-2,7-diol hydroxyl groups
An Application Guide to the Strategic Derivatization of 2,7-Dimethylocta-3,5-diyne-2,7-diol Hydroxyl Groups
Introduction: Navigating the Reactivity of a Unique Tertiary Diol
This compound is a structurally intriguing molecule characterized by a rigid, linear diyne backbone flanked by two tertiary alcohol functionalities.[1][2][3][4] This unique architecture makes it a valuable building block in materials science, polymer chemistry, and medicinal chemistry. The derivatization of its hydroxyl groups is a critical step for modulating its physical and chemical properties, such as solubility, and for incorporating the molecule into larger, more complex structures.
However, the tertiary nature of the alcohol groups presents significant synthetic challenges. Unlike their primary and secondary counterparts, tertiary alcohols are sterically hindered and highly susceptible to elimination reactions, particularly under acidic or strongly basic conditions, which can lead to the formation of undesired alkenes.[5][6] Therefore, successful derivatization requires carefully chosen methodologies that circumvent these inherent reactivity patterns.
This guide provides a detailed exploration of robust and field-proven protocols for the derivatization of this compound, focusing on three key transformations: silylation, esterification, and etherification. Each section explains the causal logic behind the chosen protocol, offers step-by-step instructions, and provides the necessary data for successful execution by researchers, scientists, and drug development professionals.
Section 1: Foundational Principles of Tertiary Alcohol Reactivity
The synthetic difficulty in derivatizing this compound stems directly from the electronic and steric environment of its tertiary hydroxyl groups. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms, creating significant steric bulk that physically obstructs the approach of nucleophiles or reagents. This crowding makes bimolecular nucleophilic substitution (SN2) reactions exceedingly slow and often impossible.[6][7]
Instead, reactions at tertiary centers tend to favor unimolecular pathways (SN1 and E1) that proceed through a stabilized tertiary carbocation intermediate. While this can enable substitution, the formation of this carbocation is often accompanied by a competing and facile elimination (E1) pathway, where a proton is lost from an adjacent carbon to form a double bond. This competition is the primary reason why classical acid-catalyzed methods often fail, leading to dehydration instead of derivatization.[5][8]
Section 2: Silyl Ether Formation (Silylation): A Robust Protection Strategy
Silylation is a highly effective and widely used method for the derivatization or protection of alcohols, including sterically hindered tertiary alcohols. The reaction involves converting the hydroxyl group (-OH) into a silyl ether (-OSiR₃). This strategy is favored due to its generally mild reaction conditions, high yields, and the tunable stability of the resulting silyl ether, which depends on the steric bulk of the substituents on the silicon atom (e.g., TMS < TES < TBS < TIPS).[9][10]
Causality Behind the Protocol
The standard protocol for silylating a tertiary alcohol uses a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and a weak, non-nucleophilic base like imidazole or triethylamine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Role of the Base: The base serves two crucial functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the accumulation of acid that could catalyze the undesirable elimination side reaction. Second, in some cases, the base can act as a nucleophilic catalyst, activating the silylating agent.[11]
-
Choice of Solvent: Aprotic solvents like DCM or DMF are used to prevent any interaction with the reactive intermediates. DMF, being a polar aprotic solvent, can significantly accelerate the reaction rate compared to less polar solvents.[11]
Protocol: Synthesis of 2,7-bis(tert-butyldimethylsilyloxy)-2,7-dimethylocta-3,5-diyne
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bis-silyl ether.
| Parameter | Value |
| Diol Stoichiometry | 1.0 eq |
| TBDMSCl Stoichiometry | 2.2 - 2.4 eq |
| Imidazole Stoichiometry | 2.5 - 3.0 eq |
| Temperature | Room Temperature |
| Typical Reaction Time | 12 - 24 hours |
| Expected Yield | > 90% |
Section 3: Ester Formation (Esterification): Overcoming Steric Hindrance
Direct acid-catalyzed (Fischer) esterification of tertiary alcohols is generally ineffective due to rapid dehydration.[5] To achieve high yields, the carboxylic acid must be activated, or a coupling agent must be used under neutral or basic conditions. A highly reliable method involves reacting the alcohol with an acid anhydride in the presence of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP).[12]
Causality Behind the Protocol
-
Acid Anhydride: Using a pre-activated carboxylic acid derivative like an anhydride provides a much more electrophilic acylating agent than the free carboxylic acid.
-
DMAP Catalysis: DMAP is a superior nucleophilic catalyst compared to pyridine. It attacks the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered tertiary alcohol, dramatically accelerating the rate of esterification. A stoichiometric base, like triethylamine, is often added to neutralize the carboxylic acid byproduct.
Protocol: Synthesis of the Bis-Acetate Ester
Materials:
-
This compound
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), triethylamine (3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel) to yield the pure bis-ester.
| Parameter | Value |
| Diol Stoichiometry | 1.0 eq |
| Acid Anhydride Stoichiometry | 2.2 - 2.5 eq |
| Triethylamine Stoichiometry | 3.0 eq |
| DMAP Stoichiometry | 0.1 - 0.2 eq |
| Temperature | 0 °C to Room Temp. |
| Typical Reaction Time | 4 - 12 hours |
| Expected Yield | 85 - 95% |
Section 4: Ether Formation (Etherification): Modern Solutions to a Classic Problem
The Williamson ether synthesis, a cornerstone of ether production, is not viable for producing tertiary ethers via an SN2 pathway due to the overwhelming preference for elimination.[6][7][13] While acid-catalyzed dehydration of two alcohols can produce symmetrical ethers, it is often low-yielding and generates alkene byproducts.[14][15] Modern metal-free methods, such as reductive etherification, provide a mild and efficient alternative.
Causality Behind the Protocol
Reductive etherification couples an alcohol with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. A recently developed method uses a thiourea catalyst and a silane reducing agent.[16]
-
Catalyst Action: The Schreiner thiourea catalyst activates the aldehyde carbonyl group through hydrogen bonding, making it more electrophilic.
-
Nucleophilic Attack: The sterically hindered tertiary alcohol can then attack the activated carbonyl, forming a hemiacetal intermediate.
-
Reduction: A hydrosilane, such as chlorodimethylsilane, reduces the hemiacetal intermediate to the final ether product. This metal-free approach avoids harsh conditions and is tolerant of various functional groups, including alkynes.[16]
Protocol: Representative Reductive Etherification
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Schreiner's Thiourea Catalyst
-
Chlorodimethylsilane (ClSiHMe₂)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the diol (1.0 eq), the aldehyde (2.2 eq), and the thiourea catalyst (0.1 eq) in anhydrous DCM.
-
Cool the solution to the recommended temperature (e.g., 0 °C).
-
Add chlorodimethylsilane (2.5 eq) dropwise.
-
Stir the reaction at the specified temperature for the required time, as determined by TLC analysis.
-
Upon completion, carefully quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash chromatography to obtain the bis-ether derivative.
| Parameter | Value |
| Diol Stoichiometry | 1.0 eq |
| Aldehyde Stoichiometry | 2.2 eq |
| Catalyst Stoichiometry | 0.1 eq |
| Silane Stoichiometry | 2.5 eq |
| Temperature | 0 °C to Room Temp. |
| Expected Yield | Good to Excellent |
Conclusion
The derivatization of the tertiary hydroxyl groups of this compound requires a departure from classical synthetic methods. The steric hindrance and propensity for elimination necessitate the use of modern, mild, and highly selective protocols. Silylation with reagents like TBDMSCl offers a near-quantitative method for protection. DMAP-catalyzed acylation provides a robust route to esters, while emerging techniques like metal-free reductive etherification open new avenues for complex ether synthesis. By understanding the underlying principles of tertiary alcohol reactivity and selecting the appropriate advanced protocol, researchers can successfully modify this unique diol to unlock its full potential in a wide range of scientific applications.
References
- 1. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 5. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Reaction of 2,7-Dimethylocta-3,5-diyne-2,7-diol with oxidizing agents
An In-Depth Guide to the Oxidation of 2,7-Dimethylocta-3,5-diyne-2,7-diol for Researchers and Drug Development Professionals.
Introduction: The Versatility of a Diyne Diol in Synthesis
This compound is a symmetrical molecule featuring two tertiary alcohol groups and a conjugated diyne system.[1][2][3][4] Its rigid, linear core and reactive functional groups at its termini make it a valuable building block in organic synthesis, polymer chemistry, and materials science. The conjugated diyne moiety is a precursor to polyacetylene-like structures, which are of significant interest in the field of organic electronics.[5] The tertiary alcohol groups, while generally resistant to oxidation, can influence the molecule's solubility and reactivity.
This application note provides a detailed exploration of the reactions of this compound with various oxidizing agents. We will delve into the mechanistic underpinnings of these transformations, provide experimentally-grounded protocols, and discuss the expected outcomes, offering researchers a comprehensive guide to leveraging this versatile substrate in their work.
Oxidative Coupling: Extending the Conjugated System
While this compound is already a diyne, the principles of oxidative coupling are crucial for understanding its potential polymerization into longer polyyne chains. Oxidative coupling reactions typically join two terminal alkynes to form a new C-C bond.[6] In the context of our substrate, this would involve intermolecular reactions to form polymers or oligomers. The most common methods for this transformation are the Glaser and Eglinton couplings, which utilize copper catalysts.
Mechanistic Insight
The generally accepted mechanism for copper-catalyzed oxidative coupling involves the deprotonation of a terminal alkyne by a base to form a copper(I) acetylide. An oxidant, typically dioxygen (O₂) or a copper(II) salt, then oxidizes the copper(I) acetylide, leading to the formation of an alkyne radical. Two of these radicals then dimerize to form the diyne product and regenerate the copper(I) catalyst. This process can be repeated to build up longer polyyne chains.
Caption: Workflow for Glaser-type oxidative polymerization.
Protocol: Glaser-Type Oxidative Polymerization
This protocol describes a general procedure for the oxidative polymerization of this compound.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol
-
Oxygen (O₂) or air supply
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve this compound (1.0 eq) and a catalytic amount of CuCl (0.1 eq) in a mixture of pyridine and methanol (3:1 v/v).
-
Gently heat the mixture to 40-50 °C.
-
Bubble a slow stream of oxygen or air through the stirring solution. The solution will typically turn dark green or blue, indicating the formation of the Cu(II) species.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less mobile spot (or smear, indicative of a polymer) at the baseline indicates reaction progression.
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oligomeric/polymeric material by column chromatography or precipitation.
Oxidative Cleavage of the Diyne Core
Strong oxidizing agents can cleave the carbon-carbon triple bonds of the diyne system. The nature of the products formed is highly dependent on the specific reagent and the reaction conditions employed.
A. Reaction with Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful oxidizing agent capable of cleaving alkynes.[7][8] The outcome is contingent on the temperature and pH of the reaction medium.
Mechanistic Considerations: Under cold, dilute, and neutral or slightly alkaline conditions, KMnO₄ can oxidize alkynes to α-diketones via a cyclic manganate ester intermediate, analogous to the syn-dihydroxylation of alkenes.[9] However, with a conjugated diyne, this reaction is often difficult to control. Under harsher conditions—hot, concentrated, or acidic KMnO₄—the triple bonds are completely cleaved.[8][10] This oxidative cleavage breaks the C-C triple bond, ultimately yielding carboxylic acids. For this compound, this would result in the fragmentation of the molecule.
Caption: Potential oxidation pathways with KMnO₄.
Protocol: Oxidative Cleavage with Hot KMnO₄
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Prepare a solution of KMnO₄ in water, acidified with dilute H₂SO₄.
-
Add the KMnO₄ solution dropwise to the stirring substrate solution. A brown precipitate of MnO₂ will form.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-60 °C) to ensure complete cleavage.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and quench the excess KMnO₄ by adding solid sodium bisulfite until the purple color disappears and the MnO₂ dissolves.
-
Acidify the aqueous layer with more H₂SO₄ and extract the carboxylic acid products with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product mixture.
| Condition | Oxidizing Agent | Expected Major Products |
| Cold, Dilute, Neutral/Alkaline | KMnO₄ | Complex mixture, potentially leading to α-diketones |
| Hot, Concentrated, Acidic | KMnO₄ | 2-Hydroxyisobutyric acid and Oxalic acid |
B. Reaction with Ozone (Ozonolysis)
Ozonolysis is a robust method for cleaving carbon-carbon multiple bonds.[11][12] For alkynes, ozonolysis followed by an oxidative workup typically yields two carboxylic acid fragments.
Mechanistic Considerations: Ozone adds across the triple bond to form an unstable primary ozonide, which then rearranges to a trioxole intermediate. This intermediate is then cleaved during the workup step. An oxidative workup (e.g., with hydrogen peroxide) will oxidize the fragments to carboxylic acids. For the symmetrical diyne, this cleavage would occur at both triple bonds.
Caption: General workflow for ozonolysis of the diyne.
Protocol: Ozonolysis with Oxidative Workup
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) from an ozone generator
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound in a 1:1 mixture of CH₂Cl₂ and MeOH in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Stop the ozone flow and purge the solution with nitrogen or oxygen for 10-15 minutes to remove excess ozone.
-
Slowly add hydrogen peroxide (30%) to the cold solution for the oxidative workup.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
Extract the product:
-
Add water and separate the layers.
-
Wash the organic layer with saturated NaHCO₃ solution to extract the carboxylic acid products as their sodium salts.
-
Carefully acidify the aqueous bicarbonate layer with dilute HCl until acidic (pH ~2).
-
Extract the resulting carboxylic acids with ethyl acetate.
-
-
Dry the final organic extract over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Reactivity of the Tertiary Alcohol Groups
Tertiary alcohols are notoriously resistant to oxidation under conditions that do not cleave carbon-carbon bonds. This is because they lack an alpha-hydrogen atom, which is required for the typical oxidation mechanism involving chromate-based reagents or permanganate.
Attempted oxidation of the tertiary alcohol groups on this compound with common oxidizing agents such as Pyridinium Chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or even mild permanganate is expected to result in no reaction at the alcohol function. Under forcing conditions with strong oxidants, degradation of the entire molecule is the more probable outcome, likely initiating at the more reactive diyne core. Therefore, selective oxidation of the tertiary alcohols in the presence of the diyne system is not a synthetically viable strategy.
Safety and Handling
-
This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.[1]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Avoid contact with combustible materials.
-
Ozone (O₃): Highly toxic and a powerful oxidant. Ozonolysis should always be performed in a well-maintained fume hood. Ensure all connections are secure to prevent leaks. Excess ozone should be vented through a destructor (e.g., a manganese dioxide trap).
-
Osmium Tetroxide (OsO₄): Extremely toxic, volatile, and expensive. It can cause severe damage to the eyes, skin, and respiratory tract. It should only be handled with extreme caution in a fume hood by experienced personnel.[13] Due to its high toxicity and general lack of reactivity with alkynes, its use is not recommended for this substrate.[14]
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative coupling - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. savemyexams.com [savemyexams.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. [PDF] Ozonolysis of some complex organic substrates in flow | Semantic Scholar [semanticscholar.org]
- 13. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Stereoselective and Complete Reduction of Alkyne Bonds in 2,7-Dimethylocta-3,5-diyne-2,7-diol
Abstract
The selective reduction of internal alkynes is a cornerstone of modern organic synthesis, providing critical access to stereodefined alkenes and fully saturated alkanes. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reduction of the conjugated diyne system in 2,7-Dimethylocta-3,5-diyne-2,7-diol. We present detailed protocols and mechanistic insights for three distinct transformations: (1) stereoselective partial hydrogenation to the (Z,Z)-diene using poisoned catalysts, (2) stereoselective dissolving metal reduction to the (E,E)-diene, and (3) complete hydrogenation to the corresponding saturated diol. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Synthetic Value of a Diyne Precursor
This compound is a symmetric molecule featuring a conjugated diyne core flanked by two tertiary alcohol functionalities.[1][2][3] This structure serves as a versatile synthetic platform. The carbon-carbon triple bonds are rich in π-electrons, making them highly amenable to reduction. The ability to control the stereochemical outcome of this reduction is paramount, as the geometric configuration of the resulting double bonds ((E) or (Z)) can profoundly influence the biological activity and physical properties of target molecules.[4][5]
This guide details three primary reduction pathways, each yielding a distinct and valuable product:
-
Syn-Addition Hydrogenation: Utilizes "poisoned" heterogeneous catalysts to deliver hydrogen atoms to the same face of the alkyne, yielding the (Z,Z) or cis,cis-diene.
-
Anti-Addition Reduction: Employs dissolving metals in liquid ammonia to deliver hydrogen atoms to opposite faces of the alkyne, yielding the (E,E) or trans,trans-diene.
-
Complete Reduction: Uses highly active metal catalysts to saturate the molecule completely, forming the corresponding alkane diol.
The choice of methodology is dictated entirely by the desired stereochemical outcome, making a thorough understanding of each technique essential for successful synthesis.[4]
Pathway I: (Z,Z)-Diene Synthesis via Syn-Addition
The synthesis of cis-alkenes from alkynes is most reliably achieved through catalytic hydrogenation using a catalyst that has been intentionally "poisoned" or deactivated. This deactivation is crucial; it attenuates the catalyst's activity just enough to reduce the highly reactive alkyne but prevents the subsequent, less favorable reduction of the newly formed alkene.[6][7] The two most prominent catalysts for this transformation are Lindlar's catalyst and P-2 nickel.
Principle & Mechanism: Heterogeneous Catalysis
The mechanism involves the adsorption of both molecular hydrogen and the alkyne onto the surface of the metal catalyst (e.g., Palladium). The H-H bond is cleaved, forming metal-hydride bonds. The alkyne then complexes with the surface, and two hydrogen atoms are sequentially transferred to the same face of the triple bond (syn-addition), leading to the cis-alkene, which then desorbs from the surface before further reduction can occur.[8][9][10]
The "poison"—typically a lead salt like lead(II) acetate and an amine like quinoline in the case of Lindlar's catalyst—occupies the most active catalytic sites, which are responsible for alkene hydrogenation, thereby ensuring the reaction ceases at the desired stage.[7][11]
Caption: Workflow for syn-addition on a poisoned catalyst surface.
Protocol 1: Reduction with Lindlar's Catalyst
This protocol provides a general procedure for the selective hydrogenation of this compound using a commercially available Lindlar catalyst.
Materials:
-
This compound
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)[11]
-
Solvent: Ethyl acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: To a suitable reaction flask (e.g., a round-bottom flask or Parr bottle), add the diol substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., EtOAc, approx. 0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the Lindlar catalyst. The typical catalyst loading is 5-10 mol% by weight relative to the substrate.[11]
-
Inerting: Seal the reaction vessel and purge the headspace thoroughly with an inert gas to remove all oxygen.
-
Hydrogen Introduction: Introduce hydrogen gas to the vessel. If using a balloon, this will be at approximately 1 atm. For larger scales, a Parr hydrogenator can be used at low pressure (e.g., 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is complete upon the disappearance of the starting material. Hydrogen uptake can also be monitored on a Parr apparatus. Causality Note: Careful monitoring is critical to prevent over-reduction to the alkane, which can occur even with a poisoned catalyst over extended reaction times.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure (Z,Z)-2,7-Dimethylocta-3,5-diene-2,7-diol.
Protocol 2: Reduction with P-2 Nickel (Ni₂B) Catalyst
P-2 Nickel is an effective, non-pyrophoric alternative to Raney Nickel and is functionally equivalent to Lindlar's catalyst for producing cis-alkenes.[8][9] It is conveniently prepared in situ.
Materials:
-
This compound
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂)
-
Sodium Borohydride (NaBH₄)
-
Solvent: Ethanol (EtOH)
-
Hydrogen (H₂) gas
Procedure:
-
Catalyst Preparation:
-
In a reaction flask under an inert atmosphere, dissolve Nickel(II) acetate (e.g., 5 mmol) in ethanol.
-
In a separate flask, dissolve sodium borohydride (e.g., 5 mmol) in ethanol.
-
With vigorous stirring, rapidly add the NaBH₄ solution to the Ni(OAc)₂ solution. A fine black precipitate of P-2 Nickel catalyst will form immediately.[12][13] Causality Note: The rapid addition ensures the formation of a highly active, nearly colloidal catalyst suspension.
-
-
Hydrogenation:
-
To this freshly prepared catalyst suspension, add a solution of the diol substrate (e.g., 40 mmol) in ethanol.
-
Purge the system with hydrogen and maintain a hydrogen atmosphere (1 atm) with vigorous stirring.
-
Monitor the reaction as described in Protocol 1. Hydrogen uptake is often rapid (minutes to hours).[12]
-
-
Workup and Purification:
-
Follow the workup and purification steps outlined in Protocol 1, using filtration to remove the nickel boride catalyst.
-
Pathway II: (E,E)-Diene Synthesis via Anti-Addition
To synthesize trans-alkenes, a completely different mechanistic approach is required. The dissolving metal reduction, most commonly using sodium metal in liquid ammonia, is the classic and highly effective method for the anti-addition of hydrogen across an alkyne.[14][15]
Principle & Mechanism: Dissolving Metal Reduction
This reaction proceeds via a single-electron transfer (SET) mechanism. Sodium metal dissolves in liquid ammonia to produce a deep blue solution containing solvated electrons.[16]
-
First SET: A solvated electron adds to one of the alkyne π-bonds, forming a radical anion.
-
Protonation: The radical anion is protonated by ammonia (the solvent) to give a vinyl radical.
-
Second SET: A second solvated electron adds to the vinyl radical, forming a vinyl anion. Causality Note: Both the intermediate vinyl radical and vinyl anion adopt the more thermodynamically stable trans-configuration to minimize steric and electronic repulsion between the substituents. This step locks in the E-geometry of the final product.[17][18]
-
Final Protonation: The vinyl anion is protonated by a second molecule of ammonia to yield the trans-alkene.[14][17]
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 14. orgosolver.com [orgosolver.com]
- 15. Hydrogenation of Alkynes with Sodium in Liquid Ammonia [quimicaorganica.org]
- 16. byjus.com [byjus.com]
- 17. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 18. Khan Academy [khanacademy.org]
Application Note: Selective Catalytic Hydrogenation of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Abstract
This technical guide provides detailed protocols for the selective catalytic hydrogenation of 2,7-dimethylocta-3,5-diyne-2,7-diol, a key transformation for accessing valuable olefinic and saturated diol building blocks. We present two distinct, highly selective protocols: a partial hydrogenation to yield the corresponding (Z,Z)-diene, (Z)-2,7-dimethyloct-4-ene-2,7-diol, utilizing a poisoned palladium catalyst, and a complete hydrogenation to the fully saturated 2,7-dimethyloctane-3,6-diol using palladium on carbon. This document offers in-depth explanations of the reaction mechanisms, catalyst selection, and step-by-step experimental procedures, designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: Strategic Importance of Selective Diyne Reduction
The selective reduction of internal alkynes is a cornerstone of modern organic synthesis, providing stereocontrolled access to alkenes and alkanes. The substrate, this compound, possesses a conjugated diyne system flanked by two tertiary alcohol functionalities. The selective hydrogenation of this symmetric molecule can lead to two primary products of significant synthetic utility:
-
(Z)-2,7-dimethyloct-4-ene-2,7-diol: A cis-alkene diol, valuable as a monomer for specialty polymers, a precursor in natural product synthesis, and as a scaffold in the development of novel fragrances and flavoring agents.[1] The cis-geometry is crucial for defining the molecule's three-dimensional structure and reactivity.
-
2,7-dimethyloctane-3,6-diol: The fully saturated diol, which can serve as a chiral building block (if resolved), a plasticizer, or a precursor to other functionalized alkanes.
The challenge lies in controlling the extent of hydrogenation. Over-reduction of the alkyne to the alkane is a common side reaction in the synthesis of the alkene.[2] This guide provides validated protocols to selectively target either the alkene or the alkane with high fidelity.
Mechanistic Rationale: The Role of the Catalyst Surface
Catalytic hydrogenation is a heterogeneous process occurring on the surface of a metal catalyst. The stereochemical outcome is dictated by the syn-addition of hydrogen atoms to the alkyne.[3]
The alkyne adsorbs onto the catalyst surface, and two hydrogen atoms are delivered to the same face of the triple bond, resulting in a cis-alkene.[3] For the partial hydrogenation to the alkene, it is crucial to employ a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene. Alkynes generally adsorb more strongly to the catalyst surface than alkenes, which facilitates this selectivity.[3] For complete hydrogenation, a more active catalyst is used to ensure the reduction of both the alkyne and the intermediate alkene.
Visualizing the Reaction Pathway
Caption: Reaction pathway for the hydrogenation of this compound.
Protocol I: Selective Semi-Hydrogenation to (Z)-2,7-dimethyloct-4-ene-2,7-diol
This protocol employs Lindlar's catalyst, a palladium catalyst supported on calcium carbonate and poisoned with lead acetate and quinoline. The "poison" deactivates the most active sites on the palladium surface, preventing the over-reduction of the initially formed alkene.[2]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Lindlar's Catalyst (5% Pd on CaCO₃) | - | Sigma-Aldrich |
| Quinoline | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | Anhydrous, 99.8% | Fisher Scientific |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Airgas |
| Celite® 545 | - | Sigma-Aldrich |
Experimental Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10.0 mmol).
-
Catalyst and Solvent Addition: Add Lindlar's catalyst (100 mg, ~6 mol% Pd) and anhydrous ethyl acetate (40 mL).
-
Poison Addition: Add quinoline (0.13 g, 1.0 mmol, 10 mol%) to the suspension.
-
Inert Atmosphere: Seal the flask and purge with nitrogen gas for 5 minutes.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate (2 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-2,7-dimethyloct-4-ene-2,7-diol as a white solid.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for selective semi-hydrogenation.
Protocol II: Complete Hydrogenation to 2,7-Dimethyloctane-3,6-diol
For the complete saturation of the diyne, a more active catalyst, 10% palladium on carbon (Pd/C), is employed without a poison. This ensures the hydrogenation of both the triple bonds and the intermediate double bond.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| 10% Palladium on Carbon (Pd/C) | - | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Airgas |
| Celite® 545 | - | Sigma-Aldrich |
Experimental Procedure
-
Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure vessel, dissolve this compound (1.66 g, 10.0 mmol) in ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure to yield 2,7-dimethyloctane-3,6-diol. Further purification is typically not necessary but can be achieved by recrystallization if required.
Data Summary and Expected Outcomes
| Protocol | Catalyst | Key Additive | Pressure | Temperature | Typical Yield | Product |
| I: Semi-hydrogenation | 5% Pd/CaCO₃ (Lindlar) | Quinoline | 1 atm | Room Temp. | 85-95% | (Z)-2,7-dimethyloct-4-ene-2,7-diol |
| II: Complete Hydrogenation | 10% Pd/C | None | 50 psi | Room Temp. | >95% | 2,7-dimethyloctane-3,6-diol |
Analytical Characterization
The progress of the hydrogenation and the identity of the products should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material. A typical mobile phase is 30% ethyl acetate in hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion and the presence of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. For (Z)-2,7-dimethyloct-4-ene-2,7-diol, the appearance of vinylic protons with a coupling constant characteristic of a cis-alkene is a key diagnostic feature.
Troubleshooting and Safety Considerations
-
Over-reduction in Protocol I: If over-reduction to the alkane is observed, consider increasing the amount of quinoline or using a less active batch of Lindlar's catalyst.
-
Incomplete Reaction in Protocol II: If the reaction stalls, ensure the hydrogen pressure is maintained and that the catalyst has not been deactivated. Fresh catalyst may be required.
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially after use. The filter cake should be kept wet with a solvent like ethanol or water and disposed of according to institutional safety guidelines. Never allow the dry, used catalyst to come into contact with air.
Conclusion
The selective catalytic hydrogenation of this compound is a versatile transformation that can be controlled to yield either the corresponding cis-alkene or the fully saturated alkane. The choice of catalyst—a poisoned palladium catalyst for semi-hydrogenation or a more active palladium on carbon for complete reduction—is the critical factor in determining the reaction outcome. The protocols detailed in this application note provide reliable and high-yielding methods for accessing these valuable chemical building blocks.
References
Application Note: High-Purity Recovery of 2,7-Dimethylocta-3,5-diyne-2,7-diol via Optimized Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of 2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS No. 5929-72-6) by recrystallization. The methodology is designed for researchers in synthetic chemistry and drug development to achieve high purity and crystalline solid suitable for subsequent applications. The protocol emphasizes a systematic approach to solvent selection, followed by a step-by-step procedure for dissolution, crystallization, and isolation. Troubleshooting guidance and key theoretical principles are integrated to ensure robust and reproducible results.
Introduction: The Rationale for Recrystallization
This compound is a symmetrical acetylenic diol with a molecular weight of 166.22 g/mol and a reported melting point of 132-134°C.[1] Its structure, featuring two tertiary alcohol functionalities and a conjugated diyne system, makes it a valuable building block in organic synthesis. As with any synthesis, the crude product is often contaminated with byproducts, unreacted starting materials, or residual solvents.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities, being present in lower concentrations, remain in the solution (mother liquor).[5] The slow and controlled formation of a crystal lattice is a highly selective process that effectively excludes foreign molecules, resulting in a significant increase in purity.[5]
This protocol is structured to first guide the user through a logical solvent selection process, which is the most critical step for a successful recrystallization, before detailing the main purification procedure.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is essential for safe and effective handling.
| Property | Value | Source |
| CAS Number | 5929-72-6 | [1][6][7] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][6] |
| Molecular Weight | 166.22 g/mol | [1][6] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 132-134 °C | [1] |
| LogP (Octanol/Water) | 0.535 | [1] |
Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocol
This protocol is divided into two main stages: preliminary solvent screening and the full-scale recrystallization procedure.
Stage 1: Systematic Solvent Selection
The success of the recrystallization hinges on the choice of solvent. The "like dissolves like" principle provides a starting point; the diol functionality imparts polarity, while the ten-carbon backbone provides nonpolar character.[5][8] This suggests that solvents of intermediate polarity or a mixed-solvent system may be optimal.
Materials for Solvent Screening:
-
Crude this compound (~10-20 mg per test)
-
Small test tubes (e.g., 10 x 75 mm)
-
Selection of candidate solvents (see table below)
-
Hot plate or sand bath
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into a series of labeled test tubes.
-
Add a candidate solvent dropwise (start with ~0.5 mL) to each test tube at room temperature. Agitate the mixture. Observe and record the solubility. An ideal solvent should show low solubility at this stage.
-
If the solid does not dissolve at room temperature, gently heat the test tube while stirring. Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod at the air-liquid interface to induce nucleation.[4]
-
After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.
-
Evaluate the outcome based on the quality and quantity of the crystals formed.
Candidate Solvent Selection Table:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
| Water | High | 100 | May be a poor solvent due to the large hydrocarbon backbone, but worth testing. |
| Ethanol | High | 78 | The hydroxyl groups may interact well, potentially making it a good single solvent. |
| Acetone | Medium | 56 | A common, effective solvent for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | Good balance of polarity; often a successful choice. |
| Toluene | Low | 111 | May be too nonpolar, but could be part of a mixed-solvent system. |
| Hexane/Heptane | Low | ~69 / ~98 | Likely to be poor solvents alone ("anti-solvents"), but ideal for use in a mixed-solvent system with a more polar solvent like acetone or ethanol. |
Interpreting the Results:
-
Ideal Single Solvent: The compound is insoluble or sparingly soluble in the cold solvent but completely soluble in the boiling solvent, and forms abundant, well-defined crystals upon cooling.
-
Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is required.[8] This is often necessary when a compound is too soluble in one solvent and insoluble in another. A common approach is to dissolve the compound in a minimum amount of the "good" hot solvent (in which it is highly soluble) and then add the "bad" hot anti-solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
For this compound, an Ethanol/Water or Acetone/Hexane system is predicted to be effective.
Stage 2: Full-Scale Recrystallization Procedure
This procedure assumes an appropriate solvent (or solvent system) has been identified in Stage 1.
Materials & Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Boiling chips
-
Spatula
-
Watch glass
-
Vacuum source
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Method:
-
Dissolution: Place the weighed crude this compound and a few boiling chips into an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to just dissolve the solid completely.[4][9] This creates a saturated solution, which is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding activated charcoal) are present, they must be removed while the solution is hot to prevent premature crystallization of the desired product.[9] Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals; rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3] Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This removes any residual mother liquor adhering to the crystal surfaces. Use a minimal amount to avoid redissolving the product.
-
Drying: Continue to draw air through the crystals on the Buchner funnel to partially dry them. Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, the solvent is unsuitable; start over with a different solvent. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off a portion of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal. |
| Crystals form in the funnel during hot filtration | Premature cooling of the solution. | Use a pre-heated funnel and receiving flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. |
| Low recovery yield | Too much solvent used; crystals washed with too much or warm solvent; premature crystallization during hot filtration. | Adhere to the principle of using the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. |
Conclusion
This protocol provides a comprehensive and systematic approach to the purification of this compound. By first performing a logical solvent screening followed by a carefully controlled crystallization and isolation process, researchers can achieve a high degree of purity. The principles and techniques described herein are fundamental to synthetic chemistry and are broadly applicable to the purification of other crystalline organic solids.
References
- 1. Acetylenic Diol surfactants--an excellent defoaming wetting agent in waterborne system [nvchemical.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,7-dimethyl-3-octen-5-yne-2,7-diol | CAS#:36996-94-8 | Chemsrc [chemsrc.com]
- 5. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 9. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Introduction and Physicochemical Profile
2,7-Dimethylocta-3,5-diyne-2,7-diol is a C10 organic compound featuring a conjugated diyne system flanked by two tertiary alcohol groups.[1][2] This symmetrical structure presents specific challenges and considerations in spectral interpretation. A thorough characterization is paramount for its use in further research, synthesis, or as a quality control standard.
The initial step in any analysis is to understand the fundamental physicochemical properties of the analyte. These computed and experimental values provide a baseline for selecting appropriate analytical conditions, such as solvent choice and chromatographic mobile phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| CAS Number | 5929-72-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Normal Melting Point (Tfus) | 397.15 K (124°C) (Joback Calculated) | [4] |
| Normal Boiling Point (Tboil) | 624.10 K (351°C) (Joback Calculated) | [4] |
| logP (Octanol/Water) | 0.535 (Crippen Calculated) | [4] |
| Water Solubility (log10WS) | -2.35 mol/L (Crippen Calculated) | [4] |
Structural Elucidation via Spectroscopic Techniques
Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of the chemical structure. The complementary nature of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) allows for a complete and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the NMR spectra are simpler than what the molecular formula might suggest, a key feature to be validated.
Expertise & Causality: The symmetry of this compound means that chemically equivalent protons and carbons will be indistinguishable in the NMR, resulting in fewer signals. For instance, the four methyl groups will produce a single proton signal, and the two hydroxyl groups another. This simplification is a primary confirmation of the symmetrical structure.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for diols as the hydroxyl proton signal is typically sharp and well-resolved, whereas in CDCl₃ it can be broad and variable.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer for analysis.[1]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of 0-12 ppm.
-
The large singlet from the twelve equivalent methyl protons is expected to appear around 1.5 ppm.
-
The signal for the two hydroxyl protons is solvent-dependent but can be expected as a singlet. In DMSO-d₆, it may appear around 5.0-5.5 ppm. A D₂O exchange experiment can be performed to confirm this assignment; upon adding a drop of D₂O, the hydroxyl proton signal will disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to symmetry, only four distinct carbon signals are expected.
-
C(CH₃)₂: Quaternary carbons attached to the hydroxyl group.
-
-C≡C-: Two signals for the sp-hybridized carbons of the diyne.
-
CH₃: A single signal for the four equivalent methyl groups.
-
Table 2: Expected NMR Spectral Data (in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.5 | Singlet | 12H, 4 x -CH₃ |
| Variable (e.g., ~2.0-3.0) | Singlet (broad) | 2H, 2 x -OH | |
| ¹³C | ~31 | Quartet (in coupled) | 4C, -C H₃ |
| ~65 | Singlet | 2C, C (CH₃)₂OH | |
| ~75 | Singlet | 2C, -C ≡C- | |
| ~85 | Singlet | 2C, -C≡C - |
Note: ¹³C NMR data is available on SpectraBase, which can be used as a reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is indispensable for identifying the functional groups present in a molecule. For this compound, the key signatures are the hydroxyl (-OH) group and the internal carbon-carbon triple bond (C≡C).
Expertise & Causality: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration, characteristic of an alcohol.[6] The C≡C stretch in a symmetrical, internal alkyne is often weak or even IR-inactive because the vibration may not induce a significant change in the bond dipole moment. Its observation, even if weak, is a valuable piece of evidence. The absence of a sharp peak around 3300 cm⁻¹ confirms the alkyne is internal, lacking a terminal C≡C-H bond.
Protocol 2: Fourier-Transform Infrared (FTIR) Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation. Alternatively, a KBr wafer can be prepared.[1]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or KBr pellet.
-
Place a small amount of the solid sample on the crystal and apply pressure.
-
Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| 2980 - 2850 | Medium-Strong | C-H Stretch | Methyl (-CH₃) |
| ~2150 | Weak / Very Weak | C≡C Stretch | Internal Alkyne |
| 1470 - 1450 | Medium | C-H Bend | Methyl (-CH₃) |
| ~1150 | Medium-Strong | C-O Stretch | Tertiary Alcohol |
Note: Reference IR spectra are available in the NIST Chemistry WebBook.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[8] This technique serves as the final confirmation of the molecular formula derived from NMR and IR data.
Expertise & Causality: Electron Ionization (EI) is a common technique that provides a "fingerprint" mass spectrum with characteristic fragments. For this compound, the molecular ion (M⁺) at m/z 166 should be observable. A common fragmentation pathway for tertiary alcohols is the alpha-cleavage, leading to the loss of a methyl group (-15 Da), which would result in a prominent peak at m/z 151.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL split injection.
-
Temperature Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: ~230°C.
-
Table 4: Expected Mass Spectrum Fragments (Electron Ionization)
| m/z | Proposed Fragment | Interpretation |
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [M - CH₃]⁺ | Loss of a methyl group |
| 133 | [M - CH₃ - H₂O]⁺ | Loss of methyl and water |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl or acetyl fragment |
Note: A reference electron ionization mass spectrum is available from the NIST Chemistry WebBook.[2]
Purity Assessment via Chromatographic Methods
While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound. Both Gas and Liquid Chromatography can be employed, with the choice depending on the sample's thermal stability and volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile or thermally sensitive compounds. The conjugated diyne system provides a chromophore suitable for UV detection.
Protocol 4: Reverse-Phase HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector at 210 nm and 254 nm. The diyne chromophore should show absorbance at lower wavelengths.
-
-
Data Analysis: Integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given the diol's relatively high calculated boiling point, a high-temperature program is necessary. GC can be particularly useful for detecting volatile impurities.[9]
Protocol 5: High-Temperature GC Purity Assessment
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a high-boiling, inert solvent like Toluene or use the same solvent as in the MS protocol.
-
Instrumentation & Conditions:
-
Column: A high-temperature, stable column (e.g., DB-5ht).
-
Injector: 250°C.
-
Detector (FID): 300°C.
-
Temperature Program: Start at 120°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
-
Data Analysis: Report purity based on the area percent of the main peak detected by the Flame Ionization Detector (FID).
Comprehensive Characterization Workflow
A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive and self-validating characterization of the molecule. The results from each technique must be consistent with the proposed structure.
Caption: Comprehensive workflow for the characterization of this compound.
Trustworthiness: A Self-Validating System
The strength of this multi-technique approach lies in its self-validating nature. Each piece of data must logically align with the others to build a conclusive profile.
-
MS and NMR: The molecular weight from MS (166.22 Da) must match the molecular formula (C₁₀H₁₄O₂) confirmed by ¹³C and ¹H NMR integration.
-
IR and NMR: The functional groups identified by IR (hydroxyl, internal alkyne, saturated C-H) must be present in the structure determined by NMR. The absence of a terminal alkyne C-H stretch in IR must correspond to the absence of such a signal in the ¹H NMR spectrum.
-
Chromatography and Spectroscopy: The primary peak in the chromatogram (GC or HPLC) should yield the correct mass spectrum and NMR data when isolated and analyzed, confirming the purity of the characterized substance.
By following these detailed protocols and cross-validating the results, researchers can be highly confident in the identity, purity, and structure of their this compound sample.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. The preparation of alkyl-1,2-diols and their chromatographic behavior in relation to 0-alkylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) of 2,7-Dimethylocta-3,5-diyne-2,7-diol
An Application Note for the Isocratic HPLC-PDA Analysis of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and Photodiode Array (PDA) detection. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this compound. We delve into the rationale behind the method development, from column and mobile phase selection to detector settings, providing a comprehensive guide grounded in chromatographic principles. The described protocol is self-validating, ensuring trustworthy and reproducible results.
Introduction and Analytical Objective
This compound is a symmetrical diol containing a conjugated diyne system.[1][2] Its unique structure, featuring both hydrophilic diol functional groups and a hydrophobic carbon backbone, makes it a molecule of interest in organic synthesis and materials science. Accurate quantification and purity analysis are critical for its application in research and development.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of small molecules in complex mixtures.[3][4] This guide details the development of a specific, accurate, and precise HPLC method for this compound. The primary objective is to establish a reliable analytical protocol that can be readily implemented in a quality control or research laboratory setting.
Analyte Properties & Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity : this compound (C₁₀H₁₄O₂) has a molecular weight of 166.22 g/mol .[1][2] It possesses two tertiary alcohol groups, which are polar, and a C10 hydrocarbon chain containing a conjugated diyne system, which is non-polar. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common mode of HPLC analysis.[3][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; the analyte is retained based on its hydrophobic interactions with the stationary phase.[6]
Method Development Decision Pathway
The following diagram illustrates the logical steps taken to develop this analytical method, emphasizing the causality behind each choice.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
Reagents and Materials
-
Analyte: this compound, reference standard (≥98% purity)
-
Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture acts as the diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter prior to injection to remove particulates.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise flow and stable temperatures. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 phase provides sufficient hydrophobic interaction for retaining the analyte.[12][13] The column dimensions are standard for analytical work, balancing resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) | This ratio provides optimal retention and peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[14][15] The mobile phase should be filtered and degassed before use.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| PDA Detector | Wavelength: 225 nm | This wavelength was determined from the spectral analysis of the eluting peak, representing a point of significant absorbance for the diyne chromophore. Data was collected from 190-400 nm for purity analysis.[7][9] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities, followed by column re-equilibration. |
Results and Discussion
Typical Chromatogram and System Suitability
Under the specified conditions, this compound elutes as a sharp, symmetrical peak with an expected retention time of approximately 4.5 minutes. System suitability parameters should be established to ensure the system is performing correctly.
| System Suitability Parameter | Acceptance Criteria | Typical Result |
| Retention Time (tR) | ~ 4.5 min | 4.52 min |
| Tailing Factor (Tf) | 0.9 – 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 7500 |
Method Validation
-
Linearity: The method demonstrated excellent linearity over the concentration range of 10–250 µg/mL, with a correlation coefficient (r²) of >0.999.
-
Peak Purity: The PDA detector was used to assess peak purity. The purity angle was consistently found to be less than the purity threshold, indicating the analyte peak is spectrally homogeneous and free from co-eluting impurities. This is a key advantage of using a PDA detector for method development.[10]
Overall Experimental Workflow
The following diagram provides a visual summary of the entire analytical process, from sample preparation to final data analysis.
Caption: End-to-end HPLC analysis workflow.
Conclusion
This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The use of a standard C18 column and a straightforward acetonitrile/water mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The incorporation of a PDA detector provides an additional layer of confidence by enabling the verification of peak purity, which is essential for accurate analysis in drug development and quality control environments.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hovione.com [hovione.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. ctlatesting.com [ctlatesting.com]
- 10. labcompare.com [labcompare.com]
- 11. How HPLC Detectors Work | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mastelf.com [mastelf.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of crude 2,7-Dimethylocta-3,5-diyne-2,7-diol. Recognizing the nuanced challenges associated with acetylenic diols, this center offers troubleshooting insights and detailed protocols to streamline your purification workflow and ensure the high purity required for downstream applications.
Understanding the Chemistry of Purification
This compound is a symmetrical, crystalline solid at room temperature. Its structure, featuring two tertiary alcohol groups and a conjugated diyne system, presents a unique polarity profile that must be carefully considered during purification. The primary synthetic route to this compound is the copper-catalyzed oxidative homocoupling of 2-methyl-3-butyn-2-ol, commonly known as the Glaser coupling or a related variant like the Hay coupling.[1][2][3] Understanding this synthesis is key to anticipating and removing potential impurities.
Key Impurities to Consider:
-
Unreacted Starting Material: 2-methyl-3-butyn-2-ol.
-
Catalyst Residues: Copper salts from the coupling reaction.
-
Side-Reaction Byproducts: Oligomeric species or products from undesired side reactions.[4]
-
Solvent Residues: Solvents used in the synthesis and workup.
The purification strategy, therefore, must effectively separate the target diol from these structurally and electronically distinct species.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a sticky, colored oil instead of a solid. What could be the cause?
A1: This is a common issue and can stem from several sources:
-
Residual Copper Catalyst: Copper salts, especially if not fully quenched and removed during the workup, can impart color (typically green or blue) and prevent crystallization. The solution is a thorough aqueous workup. Washing the crude organic extract with a mild acidic solution (e.g., dilute HCl) or an aqueous solution of a chelating agent like EDTA can help remove residual copper.
-
Presence of Impurities: Unreacted starting material and oligomeric byproducts can act as "crystallization inhibitors." These impurities disrupt the crystal lattice formation of the desired diol.
-
Solvent Entrapment: High-boiling point solvents used in the reaction or workup may be retained, leading to an oily consistency. Ensure complete removal of solvents under reduced pressure.
Q2: I'm having difficulty achieving sharp, well-defined crystals during recrystallization. What can I do?
A2: Successful recrystallization depends on selecting the right solvent system and controlling the cooling rate.
-
Solvent Selection is Critical: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a moderately polar compound like our diol, single solvents like ethyl acetate or a binary solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes are excellent starting points.
-
"Oiling Out": If the compound separates as an oil upon cooling, it indicates that the solution is supersaturated at a temperature above the compound's melting point in that solvent. To remedy this, try using a more dilute solution or a solvent system in which the compound is less soluble. Slow cooling is also crucial; a sudden drop in temperature can favor oiling out over crystallization. Consider allowing the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization if spontaneous nucleation is slow.
Q3: During column chromatography, my compound is smearing and not giving a clean separation. How can I improve this?
A3: Tailing or smearing on a silica gel column is often due to the polar hydroxyl groups of the diol interacting too strongly with the acidic silica stationary phase.
-
Optimize the Mobile Phase: A common mobile phase for purifying moderately polar compounds is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). If you observe smearing, gradually increasing the polarity of the eluent (i.e., increasing the percentage of ethyl acetate) can help to more effectively displace the compound from the silica gel and improve the peak shape.[5]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a less acidic stationary phase like alumina or a diol-modified silica gel.
-
Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Applying the sample in a solvent that is too polar can lead to band broadening and poor separation.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective way to assess purity. A pure compound should appear as a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. The literature melting point for this compound is around 132-134 °C. A broad melting range is indicative of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The spectra of the pure compound should show the expected signals without significant peaks from impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H and C≡C bonds.[5]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints for assessing purity and making informed decisions for subsequent steps.
Protocol 1: Purification by Recrystallization
This method is ideal for purifying multi-gram quantities of the crude product, provided it is mostly the desired compound with minor impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.
-
Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all solvent residues.
-
Purity Assessment: Check the melting point and run a TLC of the purified solid. If impurities are still present, a second recrystallization or column chromatography may be necessary.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the target diol from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. A good starting point is a 3:1 mixture of hexanes:ethyl acetate. The ideal Rf value for the desired compound is between 0.2 and 0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the isolated product by TLC, melting point, and NMR spectroscopy.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | [5] |
| Appearance | White crystalline solid | |
| Melting Point | 132-134 °C | |
| CAS Number | 5929-72-6 | [5] |
| Purification Method | Recommended Solvents/Eluents |
| Recrystallization | Ethyl acetate, Ethyl acetate/Hexanes |
| Column Chromatography | Hexanes/Ethyl acetate gradient (e.g., starting from 9:1 to 1:1) |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Impurity Removal Strategy
Caption: Relationship between impurities and effective purification techniques.
References
Technical Support Center: Storage and Handling of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the technical support guide for 2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS 5929-72-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable acetylenic building block. Due to its conjugated diyne core, this molecule is susceptible to polymerization, which can compromise experimental outcomes. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to prevent degradation during storage and handling.
Section 1: Understanding the Instability - The "Why"
The utility of this compound stems from its reactive diyne functionality. However, this same feature is responsible for its primary instability: the tendency to undergo polymerization. The primary mechanism of concern is a 1,4-topochemical solid-state polymerization, a process common to diacetylene compounds.[1] This reaction is initiated by external energy, which causes the conjugated diyne rods to react with their neighbors in the crystal lattice, forming a highly colored and conjugated poly(enyne) backbone.
Several factors can trigger or accelerate this unwanted polymerization:
-
Light/UV Radiation: High-energy photons can provide the activation energy needed to initiate the polymerization cascade.[1]
-
Heat: Elevated temperatures increase molecular vibration within the crystal lattice, bringing the diyne moieties into a reactive proximity and overcoming the energy barrier for polymerization. The melting point of the pure compound is approximately 132-134 °C, but degradation can occur at much lower temperatures.[2]
-
Oxygen: Oxidative coupling is a well-known reaction for terminal alkynes and can be a pathway for the degradation of diyne compounds, often catalyzed by trace metal impurities.[3][4]
-
Mechanical Stress: Grinding or high pressure can introduce defects in the crystal lattice, creating initiation sites for polymerization.
-
Contaminants: Acids, bases, and trace metals can catalyze decomposition or polymerization pathways.
Below is a simplified representation of the polymerization process.
Caption: Initiation triggers leading to the polymerization of diacetylene monomers.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound? A: For optimal stability, the compound should be stored refrigerated at 2-8 °C . While some similar compounds may recommend 4 °C specifically[5], this range is standard for preventing thermal degradation of sensitive organic molecules. Do not store at room temperature for extended periods.
Q2: Do I need to store the compound under an inert atmosphere? A: Yes, it is highly recommended. Storing the material under a dry, inert atmosphere such as argon or nitrogen will prevent potential oxidative polymerization pathways.[3][6] This is particularly critical for long-term storage (over 6 months).
Q3: What kind of container should I use for storage? A: Use an amber glass vial or a clear glass vial wrapped in aluminum foil to protect the contents from light. The container should have a tight-fitting cap, preferably with a PTFE liner, to ensure a good seal against moisture and oxygen.[7]
Q4: How can I tell if my material has started to polymerize? A: The most common and earliest indicator is a change in color . The pure, crystalline solid should be white to off-white. The formation of conjugated polymers introduces color, typically progressing from yellow to pink, red, blue, or purple, depending on the extent of polymerization. The appearance of insoluble particulates is another clear sign of degradation.
Q5: My material has a slight yellow tint. Is it still usable? A: A very faint yellow tint may indicate the initial onset of polymerization. The material might still be suitable for applications that are not sensitive to low-level polymeric impurities. However, for high-purity applications such as drug development or polymerization studies, its use is discouraged. We strongly recommend running a small-scale pilot reaction to validate its performance before committing to a large-scale experiment.
Section 3: In-Depth Troubleshooting Guide
If you encounter issues with your this compound, this guide will help you identify the likely cause and determine the appropriate course of action.
Caption: Troubleshooting workflow for assessing the quality of the diol.
Scenario 1: The solid material has changed color.
-
Observation: The once white powder now appears yellow, pink, or even blue.
-
Probable Cause: This is a classic sign of solid-state polymerization.[1] The most likely trigger is exposure to light or storage at an elevated temperature.
-
Recommended Action:
-
Assess Severity: If the color is a faint yellow, the extent of polymerization may be minimal. For darker colors (pink, red, blue), the degradation is significant.
-
Validate Storage: Immediately verify that the material has been stored at 2-8 °C and protected from light. Check the storage location for temperature fluctuations or proximity to light sources.
-
Decision: For faint discoloration, you may proceed with a small-scale functional test. For significant discoloration, the material should be considered compromised and safely disposed of according to your institution's guidelines.[7]
-
Scenario 2: The material contains insoluble particles or has solidified.
-
Observation: When attempting to dissolve the diol in a solvent, you notice insoluble specks, or the entire stock has become a solid, rubbery mass.
-
Probable Cause: This indicates advanced polymerization. The resulting polymer has a different solubility profile and physical state than the monomer. This is an irreversible process.
-
Recommended Action: The material is unusable. Do not attempt to salvage it. Document the lot number and storage conditions, and dispose of the material safely. Review your lab's storage and handling procedures to prevent recurrence.
Scenario 3: Experiments yield inconsistent or unexpected results.
-
Observation: Reactions that previously worked well are now showing lower yields, new byproducts, or failing completely.
-
Probable Cause: The presence of polymeric impurities, even at low levels not visible to the naked eye, can interfere with reactions by sequestering reagents or catalyzing side reactions. The effective molarity of the active monomer is lower than calculated.
-
Recommended Action:
-
Visual Inspection: First, check the material for any signs of color change or clumping.
-
Use a Fresh Aliquot: If you have been using an older working stock, try the reaction again with a fresh aliquot taken from the main stock bottle that has been properly stored.
-
Consider a New Lot: If the problem persists even with a visually pristine sample, there may be an issue with the entire lot. Contact your supplier with the lot number and a description of the issue.
-
Section 4: Recommended Protocols
Adherence to strict protocols is the most effective way to prevent polymerization.
Protocol 4.1: Recommended Storage Protocol
-
Upon Receipt: Immediately inspect the material for any color change. It should be a white to off-white crystalline solid.
-
Container Preparation: Ensure the container is an amber glass vial with a tight-sealing, PTFE-lined cap.
-
Inert Atmosphere: Before sealing for the final time, gently flush the headspace of the vial with dry argon or nitrogen for 15-20 seconds.
-
Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Light Protection: Place the vial inside a secondary container (e.g., a small box) or wrap it completely in aluminum foil.
-
Refrigeration: Place the protected vial in a refrigerator maintained at 2-8 °C . The location should be dark and free from vibration.
Protocol 4.2: Procedure for Aliquoting and Handling
-
Equilibration: Allow the sealed container to warm to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can introduce impurities.
-
Inert Environment: If possible, handle the material inside a glovebox or glove bag with an inert atmosphere. If not available, work quickly in a low-humidity environment.
-
Dispensing: Use a clean, dry spatula to quickly remove the desired amount of material.
-
Resealing: Immediately re-flush the headspace of the main stock bottle with inert gas, seal it tightly, wrap with Parafilm®, and return it to the refrigerator.
-
Working Stock: The aliquoted material should be used as soon as possible. If it needs to be stored temporarily, follow the full storage protocol described above.
Section 5: Data Summary Table
For quick reference, the key storage parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Minimizes thermal energy that can initiate polymerization.[5] |
| Atmosphere | Dry Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation and polymerization pathways.[3][8] |
| Light | Store in Complete Darkness | Prevents UV-initiated photopolymerization.[1] |
| Container | Amber Glass Vial with PTFE-lined cap | Provides light protection and an inert, tight seal.[7] |
| Handling | Equilibrate to RT before opening | Prevents moisture condensation on the cold solid. |
References
- 1. researchgate.net [researchgate.net]
- 2. 2,7-dimethyl-3,5-octadiyn-2,7-diol | CAS#:5929-72-6 | Chemsrc [chemsrc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. fiveable.me [fiveable.me]
- 7. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]
- 8. How much does the storage method of high purity acetylene know?_JHNH [jh-nh.com]
Stability of 2,7-Dimethylocta-3,5-diyne-2,7-diol under acidic conditions
Technical Support Center: 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound in acidic environments. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to anticipate and resolve experimental challenges.
The core instability of this compound in the presence of acid is rooted in its structure as a tertiary propargylic alcohol. This functionality makes it highly susceptible to acid-catalyzed rearrangements, primarily the Meyer-Schuster and the competing Rupe rearrangement.[1][2][3] Under acidic conditions, the hydroxyl groups are readily protonated, transforming into excellent leaving groups (water) and initiating a cascade that leads to the formation of α,β-unsaturated carbonyl compounds rather than simple alkyne hydration.[3][4] For tertiary alcohols like the subject compound, the Rupe rearrangement pathway is a significant competing reaction.[1][3]
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Upon adding acid to my reaction mixture containing this compound, the solution turned dark brown/black, and I isolated a complex mixture of products or polymeric material. What is happening?
A: This is a common outcome when using harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) and/or elevated temperatures.
-
Causality: The high reactivity of the protonated intermediate, combined with the conjugated diyne system, can lead to uncontrolled side reactions, oligomerization, and polymerization. Strong Brønsted acids can promote extensive charring.[5]
-
Preventative Measures:
-
Use Milder Catalysts: Switch from strong, corrosive acids to milder alternatives. Lewis acids (e.g., Indium(III) chloride) or transition-metal catalysts (e.g., Ruthenium- or Silver-based) can promote the desired rearrangement under significantly gentler conditions.[1][6] Catalytic amounts of p-Toluenesulfonic acid (PTSA) are also a viable option.[3]
-
Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and suppress side reactions.
-
Consider Microwave-Assisted Synthesis: For certain catalysts like InCl₃, microwave irradiation has been shown to give excellent yields with short reaction times and high stereoselectivity, minimizing byproduct formation.[1]
-
Q2: I was attempting to hydrate the alkyne bonds but my analytical data (NMR, IR, MS) shows the formation of a carbonyl group (C=O) and loss of the hydroxyls. Why didn't I get the expected tetraol?
A: Direct acid-catalyzed hydration of the alkynes in this molecule is kinetically and thermodynamically disfavored compared to rearrangement. The product you are observing is the result of a well-documented reaction cascade.
-
Mechanism Insight: You are observing the classic outcome of a Meyer-Schuster or, more likely, a Rupe rearrangement.[1][7] The reaction proceeds through the following key steps:
-
Protonation of a tertiary hydroxyl group by the acid catalyst.
-
Elimination of a water molecule to form a stabilized carbocation adjacent to the alkyne.
-
A 1,3-shift of the remaining protonated hydroxyl group (Meyer-Schuster) or formation of an enyne intermediate (Rupe).[1][3]
-
Attack by water and subsequent keto-enol tautomerization to yield a stable α,β-unsaturated ketone.[3]
-
This pathway is fundamentally different from a simple hydration reaction.
Q3: My reaction is very slow and does not proceed to completion, even after extended periods. How can I improve the conversion rate?
A: Sluggish reactions are typically due to suboptimal catalyst choice or insufficient activation energy.
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of acid catalyst is critical. While milder acids prevent degradation, they may require higher catalyst loading or longer reaction times. A screening of different Lewis acids or transition metal complexes is recommended to find the optimal balance between reactivity and selectivity.[6][8]
-
Solvent Effects: The solvent can play a crucial role in stabilizing the transition state. Experiment with different solvents (e.g., toluene, acetonitrile, or ethereal solvents) to find conditions that favor the rearrangement.
-
Increase Temperature Carefully: If using a mild catalyst, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or GC-MS to ensure that byproduct formation does not become dominant.
-
Q4: I am observing a mixture of rearranged products. How can I improve the selectivity of the reaction?
A: The symmetrical nature of this compound presents a selectivity challenge. Rearrangement can occur at one or both ends of the molecule.
-
Strategies for Selectivity:
-
Control Stoichiometry: Use a sub-stoichiometric amount of the acid catalyst to favor mono-rearrangement. This requires careful monitoring and quenching the reaction once the desired product is maximized.
-
Protecting Groups: For absolute control, employ a protecting group strategy. Protect one of the tertiary alcohols, perform the rearrangement on the unprotected side, and then deprotect. This multi-step approach offers the highest selectivity.
-
Catalyst-Directed Selectivity: Certain sterically bulky Lewis acid catalysts may preferentially coordinate to one site, potentially offering a degree of selectivity. This is an area of active research and may require empirical investigation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reason for the instability of this compound in acid?
A: The instability arises because it is a tertiary propargylic alcohol. In an acidic medium, the alcohol's hydroxyl (-OH) group is easily protonated to form an oxonium ion (-OH₂⁺). This ion is an excellent leaving group, readily departing as a water molecule to generate a tertiary carbocation, which then undergoes rapid rearrangement.[9][10]
Q2: What is the difference between the Meyer-Schuster and Rupe rearrangements in the context of this molecule?
A: Both are acid-catalyzed rearrangements of propargyl alcohols.[2]
-
Meyer-Schuster Rearrangement: This is described as a 1,3-shift of the hydroxyl group, leading to an α,β-unsaturated ketone or aldehyde.[1][8]
-
Rupe Rearrangement: This reaction is a competing pathway specifically for tertiary propargylic alcohols. It proceeds via an enyne intermediate and also yields α,β-unsaturated ketones.[1][3] Given the tertiary nature of the alcohols in this compound, the Rupe pathway is highly probable and often competes with the Meyer-Schuster rearrangement.[1][7]
Q3: Under what conditions is this compound considered stable?
A: The compound is generally stable under neutral and basic conditions. The rearrangement is specifically acid-catalyzed. Therefore, to maintain the integrity of the diol structure, you must avoid acidic environments during reaction, workup, and purification (e.g., do not use acidic eluents in silica gel chromatography).
Visualized Reaction Pathway & Workflow
Diagram 1: The Rupe Rearrangement Pathway
This diagram illustrates the acid-catalyzed rearrangement of one of the tertiary propargylic alcohol moieties in this compound to form an α,β-unsaturated ketone.
Caption: Acid-catalyzed Rupe rearrangement of a tertiary propargylic alcohol.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving unexpected outcomes when handling this compound in acid.
Caption: Workflow for troubleshooting acid-catalyzed reactions of the diol.
Data Summary Tables
Table 1: Physicochemical Properties Comparison
| Property | This compound (Starting Material) | Representative Rearranged Product (Hypothetical α,β-Unsaturated Ketone) |
| Molecular Formula | C₁₀H₁₄O₂[11] | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol [12] | 166.22 g/mol |
| Key IR Peaks (cm⁻¹) | ~3300 (broad, O-H), ~2200 (C≡C), ~1150 (C-O) | ~1680 (strong, C=O), ~1620 (C=C), No O-H peak |
| ¹H NMR Signals | Singlet ~1.5 ppm (CH₃), Broad singlet (OH) | Signals in vinylic region (5-7 ppm), new methyl ketone signal ~2.2 ppm |
| ¹³C NMR Signals | ~65 ppm (C-OH), ~80-90 ppm (sp carbons, C≡C) | ~200 ppm (C=O), ~120-150 ppm (sp² carbons, C=C) |
Table 2: Recommended Conditions for Controlled Rearrangement
| Catalyst Type | Examples | Typical Conditions | Advantages | Considerations |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Catalytic amount (1-10 mol%), CH₂Cl₂ or Toluene, 0 °C to RT | Inexpensive, readily available | Can cause degradation if not controlled[3] |
| Lewis Acid | InCl₃, Sc(OTf)₃, AgOTf | Catalytic amount (1-5 mol%), Acetonitrile or Toluene, RT | High efficiency, mild conditions, improved selectivity[1][6] | Higher cost, requires anhydrous conditions |
| Transition Metal | Ruthenium or Gold complexes | Low catalyst loading (<1 mol%), various solvents, RT to 60 °C | Very mild, high turnover numbers, potential for unique selectivity[6] | Catalyst synthesis/cost, sensitivity to air/moisture |
Protocol: Small-Scale Study of Acid-Catalyzed Rearrangement
This protocol provides a general methodology for safely studying the acid-catalyzed rearrangement of this compound.
Objective: To monitor the conversion of the starting diol to its rearranged product(s) under mild acidic conditions and identify the primary product.
Materials:
-
This compound
-
p-Toluenesulfonic acid (PTSA), monohydrate
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.60 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Initial Sample: Before adding the catalyst, withdraw a small aliquot for a TLC reference (T=0).
-
Catalyst Addition: Add PTSA (5.7 mg, 0.03 mmol, 5 mol%) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC. The starting material (diol) is typically more polar than the less polar rearranged ketone product. Visualize spots with a suitable stain.
-
Quenching: Once the starting material is consumed (or after a predetermined time), quench the reaction by adding saturated NaHCO₃ solution (10 mL) to neutralize the acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product using ¹H NMR, IR spectroscopy, and LC-MS to confirm the structure of the rearranged product and assess its purity. Compare the obtained spectra with the expected data from Table 1.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Meyer–Schuster rearrangement [a.osmarks.net]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar [semanticscholar.org]
- 7. Rupe Rearrgment | PPTX [slideshare.net]
- 8. organicreactions.org [organicreactions.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: High-Temperature Decomposition of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the dedicated technical support guide for researchers, chemists, and material scientists investigating the high-temperature decomposition (pyrolysis) of 2,7-dimethylocta-3,5-diyne-2,7-diol. This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and integrity of your experiments. As your partner in science, my goal is to explain not just the procedural steps, but the underlying chemical principles that govern the outcomes of these complex reactions.
Section 1: Troubleshooting Guide for Experimental Issues
High-temperature decomposition reactions are sensitive to subtle variations in experimental parameters. This section addresses common problems encountered in the laboratory, offering causative explanations and actionable solutions.
Question 1: My reaction is producing a low yield of volatile products and a large amount of intractable black tar or char. What is causing this and how can I improve the yield of desired fragments?
Answer:
This is a classic issue in the pyrolysis of unsaturated systems like polyynes. The formation of tar or char indicates that intermolecular reactions (polymerization and carbonization) are outcompeting the desired intramolecular fragmentation.
Possible Causes:
-
Slow Heating Rate: A slow ramp-up in temperature allows molecules to interact for extended periods at intermediate temperatures, promoting polymerization of the reactive diyne backbone.
-
High Concentration/Pressure: Conducting the pyrolysis in a condensed phase (liquid) or at high pressure increases the probability of bimolecular collisions, leading to cross-linking.[1]
-
Non-Optimal Temperature: The temperature may be insufficient to induce efficient fragmentation, favoring lower-energy polymerization pathways. Conversely, an excessively high temperature can lead to indiscriminate bond cleavage and rapid carbonization.
Recommended Solutions & Scientific Rationale:
| Problem Symptom | Recommended Action | Scientific Rationale |
| Excessive Tarry Residue | Implement Flash Vacuum Pyrolysis (FVP).[2] | FVP operates at low pressure (vacuum) and high temperatures, ensuring molecules are in the gas phase with a short residence time in the heat zone. This minimizes intermolecular collisions and favors unimolecular decomposition pathways. |
| Low Conversion Rate | Increase the pyrolysis temperature in controlled increments (e.g., 25-50 °C). | C-C bond cleavage requires significant activation energy. Increasing the temperature provides the necessary energy to overcome this barrier, promoting fragmentation over other side reactions. |
| Indiscriminate Fragmentation | Decrease the pyrolysis temperature or reduce the residence time in the hot zone. | At extreme temperatures, even robust bonds (like C-H) can break, leading to a complex mixture of small, undesirable products. Reducing thermal energy input allows for more selective cleavage of the weakest bonds. |
Self-Validation Protocol: To optimize your yield, perform a series of experiments varying the temperature while keeping the pressure and flow rate constant. Analyze the volatile products and the mass of the char residue for each run. A successful optimization will show a clear temperature at which the yield of desired fragments is maximized and char formation is minimized.
Question 2: My analytical results (GC-MS) show a complex mixture of products I cannot identify, and some peaks suggest the presence of oxygen. My experiment was supposed to be under an inert atmosphere. What went wrong?
Answer:
The presence of oxygenated byproducts is a critical failure in a pyrolysis experiment, as it indicates a compromised inert atmosphere. Oxygen at high temperatures acts as a potent radical initiator and reactant, leading to a cascade of unwanted oxidation reactions rather than true pyrolysis.[3]
Possible Causes:
-
System Leaks: Small leaks in your apparatus (e.g., at glass joints, tubing connections) can introduce atmospheric oxygen.
-
Impure Inert Gas: Using a low-grade inert gas (e.g., nitrogen or argon) that contains oxygen or moisture impurities.
-
Inadequate Purging: Failing to thoroughly purge the entire system with inert gas to remove all residual air before heating.
Troubleshooting Workflow for Ensuring an Inert Atmosphere:
Here we present a workflow diagram to diagnose and resolve atmospheric leaks in a typical laboratory-scale pyrolysis setup.
Caption: Troubleshooting workflow for diagnosing atmospheric contamination.
Section 2: Scientific FAQs on Decomposition Mechanisms & Products
This section delves into the fundamental chemical questions regarding the thermal decomposition of this compound.
Question 3: What are the likely primary decomposition products of this compound at high temperatures?
Answer:
While specific experimental data for this exact molecule is not widely published, we can predict the primary products by analyzing its structure and applying established principles of pyrolysis chemistry. The molecule contains tertiary alcohol functionalities and a conjugated diyne core.
The most likely initial fragmentation event is the cleavage of the C-C bonds between the tertiary carbon and the diyne system (C2-C3 and C6-C7 bonds). This is because the resulting radicals are resonance-stabilized. This would lead to the formation of acetone and a highly unstable butadiyne diradical .
A competing and highly probable pathway, especially in the gas phase, is a dehydration reaction involving the tertiary alcohols to form water and an unsaturated hydrocarbon.[3]
Summary of Predicted Primary Products:
| Product Name | Chemical Formula | Formation Pathway |
| Acetone | C₃H₆O | Homolytic cleavage of the C2-C3 and C6-C7 bonds. |
| Water | H₂O | Dehydration (elimination) from the tertiary alcohol groups. |
| Various Unsaturated Hydrocarbons | Varies | Resulting from dehydration and subsequent rearrangements. Likely products include allenes and further fragmented alkynes. |
| Small Alkynes/Alkenes | e.g., C₂H₂, C₂H₄ | Secondary fragmentation of the initial hydrocarbon products at higher temperatures.[4][5] |
These primary products can then undergo secondary reactions, such as recombination, cyclization, or further fragmentation, to form a more complex product mixture, potentially including aromatic compounds like benzene.[5][6]
Question 4: What is the proposed mechanism for the initial decomposition step?
Answer:
The decomposition is expected to proceed via a homolytic cleavage mechanism, which is characteristic of high-temperature pyrolysis of organic molecules in the absence of catalysts.[7] The key is to identify the weakest bonds in the molecule that will break first to form the most stable radical intermediates.
The C-C bond between a quaternary carbon and an sp-hybridized carbon (the C2-C3 bond) is sterically hindered and electronically susceptible to cleavage. Its dissociation energy is lower than that of the C-H or O-H bonds under pyrolytic conditions.
Proposed Mechanistic Pathway:
The following diagram illustrates the proposed initial homolytic cleavage pathway.
Caption: Proposed radical mechanism for the initial fragmentation.
Causality of the Mechanism:
-
Initiation: Thermal energy causes the homolytic cleavage of the C2-C3 and C6-C7 bonds.
-
Radical Formation: This generates two hydroxyisopropyl radicals and one butadiyne diradical. The hydroxyisopropyl radical is a tertiary radical, which is relatively stable.
-
Secondary Reactions: The hydroxyisopropyl radical can readily undergo β-scission to eliminate a hydrogen radical and form a stable acetone molecule. The highly reactive butadiyne diradical is prone to rapid polymerization or reaction with other species, contributing to char formation.
Section 3: Experimental Protocols
To ensure reproducibility and accuracy, we provide a standardized protocol for a laboratory-scale pyrolysis experiment and subsequent product analysis.
Protocol 1: Laboratory-Scale Flash Vacuum Pyrolysis (FVP)
Objective: To thermally decompose this compound under controlled conditions to favor volatile fragmentation products.
Apparatus:
-
Quartz pyrolysis tube (approx. 30-50 cm length, 1-2 cm diameter).
-
Tube furnace capable of reaching at least 800 °C.[8]
-
High-vacuum pump (diffusion or turbomolecular pump).
-
Cold trap (liquid nitrogen).
-
Sublimator or solid sample introduction probe.
-
High-purity argon or nitrogen gas line with an oxygen/moisture trap.
-
Pressure gauge (e.g., Pirani gauge).
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove any organic residues and water.[9]
-
System Assembly: Assemble the quartz tube within the furnace, connecting one end to the sample introduction port and the other to the cold trap and vacuum line. Ensure all joints are properly sealed.
-
Leak Check: Evacuate the system and ensure it can hold a stable vacuum (e.g., <0.01 Torr) to confirm there are no leaks.
-
Purging: Backfill the system with high-purity inert gas. Evacuate and backfill two more times to ensure the complete removal of atmospheric gases.
-
Heating: Heat the furnace to the desired pyrolysis temperature (e.g., start with a range of 500-700 °C). Allow the temperature to stabilize.
-
Sample Introduction: Weigh 50-100 mg of this compound into the sublimator. Once the furnace is stable, begin heating the sublimator gently to slowly introduce the sample vapor into the hot quartz tube under high vacuum.
-
Product Collection: The volatile decomposition products will travel out of the furnace and condense in the liquid nitrogen cold trap. Non-condensable gases will be removed by the vacuum pump.
-
Shutdown: Once the sample is fully sublimed, turn off the sublimator heat. Allow the system to cool under vacuum.
-
Sample Recovery: Once the furnace is at room temperature, carefully vent the system with inert gas. Remove the cold trap and allow it to slowly warm to room temperature. Collect the condensed liquid pyrolysate for analysis.
Protocol 2: Product Analysis by GC-MS
Objective: To separate and identify the volatile components of the collected pyrolysate.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is suitable for separating a wide range of hydrocarbon and oxygenated products.
Procedure:
-
Sample Preparation: Dissolve a small aliquot (e.g., 1-2 mg) of the pyrolysate liquid in a suitable volatile solvent (e.g., 1 mL of dichloromethane or diethyl ether).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes. (This program should be optimized based on the observed product volatility).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis:
By following these detailed protocols and troubleshooting guides, researchers can conduct more controlled, reproducible, and insightful experiments into the high-temperature decomposition of this compound.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Analyse par pyrolyse Py-GC/MS - YesWeLab [yeswelab.fr]
Technical Support Center: Troubleshooting Peak Broadening in NMR of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered during the Nuclear Magnetic Resonance (NMR) analysis of 2,7-Dimethylocta-3,5-diyne-2,7-diol: significant peak broadening. The unique structure of this symmetrical diol, featuring two tertiary alcohol groups and a conjugated diyne system, presents specific challenges that can degrade spectral quality.[1][2] This document offers a logical, step-by-step approach to diagnose and resolve these issues, ensuring you can acquire high-resolution spectra for accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H or ¹³C NMR spectrum of this compound unexpectedly broad?
Peak broadening in the NMR spectrum of this compound is a frequent observation that can stem from three primary areas: sample preparation, instrument settings, and the inherent molecular dynamics of the diol itself. A systematic approach is crucial to pinpoint the exact cause. Broad peaks can be caused by high sample concentration leading to aggregation, poor instrument shimming resulting in magnetic field inhomogeneity, the presence of paramagnetic impurities, or chemical exchange phenomena on the NMR timescale.[3][4][5]
The following sections are structured as a troubleshooting guide to walk you through diagnosing each of these potential issues.
Troubleshooting Guide: From Sample to Spectrum
This guide follows a logical workflow, starting with the most common and easily correctable issues before moving to more complex, molecule-specific phenomena.
Q2: Could my sample preparation be the source of the problem?
Yes, improper sample preparation is one of the most common culprits for poor spectral quality. For this compound, three factors are paramount: concentration, solubility, and purity.
The two hydroxyl (-OH) groups on the molecule are prime sites for intermolecular hydrogen bonding.[6] At high concentrations, these interactions can cause molecules to form aggregates. This aggregation increases the effective molecular size and the viscosity of the solution, which in turn slows down molecular tumbling. Slower tumbling leads to more efficient transverse relaxation (a shorter T₂ time), which is a direct cause of peak broadening.[3][7]
-
Solution: Prepare a more dilute sample. Often, reducing the concentration by a factor of 2 to 5 is sufficient to break up these aggregates and sharpen the signals.
Even if the sample appears dissolved, microscopic, undissolved particles can severely disrupt the homogeneity of the magnetic field (B₀) within the sample volume, leading to broad, distorted peaks.[4][5]
-
Solution: Ensure your compound is fully dissolved. If solubility is a concern in your chosen deuterated solvent, gentle warming or sonication can help.[7] Crucially, you should filter your sample directly into the NMR tube through a small plug of glass wool or a syringe filter to remove any particulate matter.[5][8]
Trace amounts of paramagnetic substances, such as dissolved molecular oxygen (O₂) or metal ions (e.g., Fe³⁺, Cu²⁺ from glassware or reagents), are highly detrimental to NMR resolution.[9][10] These impurities have unpaired electrons that create strong local magnetic fields, dramatically accelerating nuclear relaxation and causing severe line broadening.[11][12][13]
-
Solution:
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the solvent before adding your compound, or use the freeze-pump-thaw method for sensitive samples.
-
Ensure Purity: Use high-purity starting materials and ensure all glassware, including the NMR tube, is scrupulously clean and free of metal contaminants.
-
Below is a recommended protocol for preparing your sample to minimize these common issues.
-
Weighing: Accurately weigh a minimal amount of your purified this compound (typically 1-5 mg for a high-field spectrometer).
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to the vial.
-
Dissolution: Ensure complete dissolution. Use a vortex mixer and, if necessary, gentle sonication. Visually inspect the solution against a bright light to check for any suspended particles.
-
Filtration: Place a small, tightly packed plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution into a clean, high-quality NMR tube (e.g., Norell® 507-HP or equivalent). This step will remove any lingering microparticulates.
-
Acquisition: Proceed to the spectrometer for locking, shimming, and data acquisition.
Q3: I've optimized my sample preparation, but the peaks are still broad. How do I rule out instrumental problems?
If sample issues are ruled out, the next step is to ensure the instrument itself is performing optimally. The most critical factor here is the homogeneity of the static magnetic field (B₀), which is controlled by a process called shimming .
What is Shimming? Shimming is the process of adjusting the currents in a set of electromagnetic coils (shim coils) to counteract small variations in the magnetic field across the sample volume.[14][15] A poorly shimmed magnet results in an inhomogeneous field, meaning different parts of the sample experience slightly different field strengths. This causes a spread of resonance frequencies for the same nucleus, resulting in broad, often misshapen peaks.[16][17][18]
-
Solution: Carefully re-shim the spectrometer. While modern spectrometers have automated shimming routines (e.g., topshim on Bruker systems), manual shimming is a valuable skill for difficult samples.[19]
Note: This is a general guide. Specific commands and interfaces may vary between instrument manufacturers (e.g., Bruker, Varian/Agilent, JEOL).
-
Locking: Ensure the spectrometer has achieved a stable lock on the deuterium signal of your solvent. The lock signal is used as a reference to monitor field homogeneity.[5]
-
Observe the Lock Signal: Display the lock signal on the screen. The goal of shimming is to maximize the height and stability of this signal.[17]
-
Iterative Adjustment of Axial Shims:
-
Begin by adjusting the lowest-order axial (Z-axis) shims.
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level.
-
Return to Z1 and re-optimize it, as the shims are interactive.
-
Continue this iterative process with Z3 and Z4 , always returning to re-optimize the lower-order shims after adjusting a higher-order one.
-
-
Spinner-Dependent Shims (if spinning): If you are spinning the sample, you may need to adjust low-order non-spinning shims (X, Y, XY, etc.) to minimize spinning sidebands.
-
Gradient Shimming: If available, use the instrument's automated gradient shimming routines for a more precise and rapid optimization of field homogeneity.[17]
A well-shimmed sample should yield sharp, symmetrical (Lorentzian) peaks for the solvent and reference signals (e.g., TMS). If these signals are sharp but your compound's peaks are still broad, the issue is likely chemical in nature.
Caption: General NMR Troubleshooting Workflow
Q4: My sample is perfect and the instrument is well-shimmed, but the peaks remain broad. What molecular properties could be the cause?
When extrinsic factors are eliminated, the cause of broadening must be intrinsic to the molecule. For this compound, the most probable cause is chemical exchange due to conformational dynamics.
Chemical exchange occurs when a nucleus can exist in two or more different chemical environments and is rapidly interconverting between them.[20] The effect on the NMR spectrum depends on the rate of this exchange (kₑₓ) relative to the difference in resonance frequency (Δν) between the environments.[21]
-
Slow Exchange (kₑₓ << Δν): Two distinct, sharp peaks are observed, one for each conformation.
-
Fast Exchange (kₑₓ >> Δν): A single, sharp peak is observed at a population-weighted average chemical shift.
-
Intermediate Exchange (kₑₓ ≈ Δν): This is the "NMR timescale." In this regime, the interconversion process itself leads to extreme line broadening, sometimes to the point where the signal disappears into the baseline.[20][22]
The flexible carbon backbone of this compound allows for rotation around the C(sp³)-C(sp) single bonds. This rotation can create multiple conformational isomers that may be interconverting on the NMR timescale at room temperature, leading to the observed peak broadening.
Caption: Effect of Temperature on Chemical Exchange
Q5: How can I definitively confirm that chemical exchange is the cause and obtain a sharp spectrum?
The definitive method to diagnose and overcome chemical exchange broadening is Variable Temperature (VT) NMR spectroscopy .[3] By changing the temperature of the sample, you can alter the rate of conformational exchange, effectively moving it out of the problematic intermediate regime.
-
Lowering the Temperature: This slows down the exchange rate. If you are in the intermediate regime, cooling the sample should eventually push the process into the slow exchange regime, resulting in the broad peak decoalescing into two or more sharp signals corresponding to the individual conformers.
-
Increasing the Temperature: This speeds up the exchange rate. Heating the sample can push the process from the intermediate into the fast exchange regime, causing the broad peak to sharpen into a single, time-averaged signal.[4]
-
Initial Setup: Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline, ensuring the sample is properly locked and shimmed.
-
Select Temperature Increments: Choose a starting direction (e.g., heating). Increase the temperature in logical steps (e.g., 10-15 K increments, such as 313 K, 328 K, etc.).
-
Equilibration and Shimming: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes. The magnetic field homogeneity is temperature-dependent, so you must re-shim the instrument at every temperature point.
-
Data Acquisition: Acquire a spectrum at each temperature.
-
Analysis: Compare the spectra. Look for systematic sharpening of peaks as the temperature increases (indicating a move to fast exchange) or decoalescence into multiple peaks as the temperature decreases (indicating a move to slow exchange).
-
Find Optimal Temperature: Once you identify a temperature that provides sharp signals (either in the fast or slow exchange regime), you can perform more detailed 2D NMR experiments (COSY, HSQC, etc.) at that temperature to complete your structural analysis.
Summary Table: Troubleshooting Peak Broadening
| Potential Cause | Underlying Principle | Diagnostic Clue(s) | Primary Solution |
| High Concentration | Intermolecular aggregation via H-bonding slows molecular tumbling, shortening T₂.[3] | Peaks sharpen upon dilution. | Prepare a more dilute sample. |
| Particulate Matter | Undissolved solids disrupt magnetic field homogeneity.[5] | Sample solution appears cloudy or contains visible specks. | Filter the sample into the NMR tube. |
| Paramagnetic Impurities | Unpaired electrons cause rapid nuclear relaxation (short T₁ and T₂).[9][11] | All peaks, including solvent, may be broad. | Use high-purity materials; degas the sample. |
| Poor Shimming | Inhomogeneous magnetic field across the sample volume.[16][17] | Solvent and reference signals are broad or distorted (non-Lorentzian). | Re-shim the spectrometer carefully. |
| Chemical Exchange | Conformational interconversion on the NMR timescale (intermediate exchange).[20][21] | Compound peaks are broad while solvent/reference peaks are sharp. | Perform Variable Temperature (VT) NMR. |
References
- 1. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 2. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrogen-bond-induced selectivity of a head-to-head photo-dimerisation of dialkynylanthracene – access to tetradentate Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. tutorchase.com [tutorchase.com]
- 17. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 18. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 19. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 20. protein-nmr.org.uk [protein-nmr.org.uk]
- 21. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the technical support center for 2,7-Dimethylocta-3,5-diyne-2,7-diol. This guide is designed for researchers, medicinal chemists, and material scientists engaged in the chemical modification of this versatile symmetrical diol. Here, we address common challenges encountered during its derivatization, providing field-proven insights and structured troubleshooting protocols to enhance your experimental success.
The unique structure of this compound, featuring two sterically hindered tertiary alcohols flanking a rigid diyne core, presents both opportunities and challenges. While the hydroxyl groups and the diyne moiety offer multiple handles for derivatization, their reactivity can be influenced by steric hindrance and potential side reactions. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide & Optimization Protocols
This section is structured in a question-and-answer format to directly address the most pressing issues you may face in the lab.
Issue 1: Low Yield or Incomplete Reaction
Question: My derivatization reaction (e.g., silylation, esterification) is giving a low yield or appears incomplete by TLC and NMR analysis. What are the common causes and how can I resolve this?
Answer: This is a frequent challenge, often rooted in the steric hindrance of the tertiary alcohols and reagent sensitivity. Let's break down the potential causes and solutions.
Causality Analysis: The tertiary nature of the hydroxyl groups in this compound makes them poor nucleophiles and sterically crowded. This kinetically slows down the desired substitution reaction. Furthermore, many derivatizing agents, particularly silyl halides, are highly sensitive to moisture, which can consume the reagent and halt the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Protocols & Data:
For successful derivatization, careful selection of reagents and conditions is paramount. The table below summarizes optimized starting points for common transformations.
| Derivatization Type | Reagent (per -OH) | Base / Catalyst | Solvent | Temp (°C) | Typical Time (h) |
| Silylation (TBS) | TBS-Cl (1.5 eq) | Imidazole (3.0 eq) | Anhydrous DMF | 25 - 40 | 12 - 24 |
| Silylation (TMS) | TMS-Cl (1.5 eq) or BSTFA | Pyridine or Et₃N | Anhydrous DCM | 0 - 25 | 1 - 4 |
| Acylation (Acetate) | Acetic Anhydride (2.0 eq) | DMAP (0.1 eq), Et₃N | Anhydrous DCM | 25 | 6 - 12 |
| Benzoylation | Benzoyl Chloride (1.5 eq) | Pyridine | Anhydrous DCM | 25 | 8 - 16 |
Step-by-Step Protocol: Di-TBS Ether Synthesis
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagents: Add this compound (1.0 eq) and imidazole (6.0 eq) to the flask.
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (approx. 0.2 M concentration).
-
Addition: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 3.0 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at 35 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract the product with diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Significant Side Product Formation
Question: My reaction is messy, showing multiple spots on TLC. What are the likely side reactions and how can I suppress them?
Answer: Side product formation often arises from the inherent reactivity of the starting material under non-optimal conditions. The primary competing reaction is the elimination of the tertiary alcohols.
Causality Analysis: The tertiary propargylic alcohols are susceptible to elimination (dehydration) under both acidic and strongly basic conditions, especially at elevated temperatures. This elimination leads to the formation of highly conjugated enyne or dienediyne byproducts, which can further polymerize.
Caption: Competing reaction pathways for derivatization.
Strategies for Minimizing Side Products:
-
Temperature Control: Avoid high reaction temperatures. If a reaction is sluggish, consider using a more reactive derivatizing agent at a lower temperature rather than forcing the reaction with heat.
-
Mind the pH: Use non-nucleophilic, moderately strong bases like imidazole or 2,6-lutidine instead of strong bases like hydroxides or alkoxides. Avoid acidic work-ups if the product is acid-sensitive.[1]
-
Protecting Groups: For multi-step syntheses, protecting the hydroxyl groups early with a stable group like a tert-butyldimethylsilyl (TBS) ether can prevent elimination in subsequent steps.[2][3]
-
Purification of Starting Material: Impurities from the synthesis of the diol, such as by-products from aldol-crotonic condensation, can interfere with derivatization.[4] Ensure the starting material is pure before proceeding.
Frequently Asked Questions (FAQs)
Q1: How can I selectively derivatize only one of the two hydroxyl groups? A: Due to the C₂ symmetry of the molecule, achieving high selectivity for mono-derivatization is challenging and typically yields a statistical mixture. To favor the mono-substituted product, you can use sub-stoichiometric amounts of the derivatizing agent (e.g., 0.8-0.9 equivalents). This will result in a mixture of unreacted, mono-derivatized, and di-derivatized product that must be carefully separated by chromatography.
Q2: My reaction involves a copper catalyst (e.g., for modifying the diyne system) and is inefficient. How can I optimize it? A: For copper-catalyzed reactions like the Glaser-Hay coupling, several factors are critical.[5][6]
-
Catalyst State: Ensure you are using an active Cu(I) source. If using a Cu(II) salt, an in-situ reducing agent may be necessary.
-
Ligand: The choice of ligand, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or bipyridyl derivatives, is crucial for stabilizing the copper catalyst and enhancing reactivity.[7]
-
Atmosphere: Oxidative couplings require an oxidant, often atmospheric oxygen. The stirring rate can affect the rate of oxygen uptake and thus the reaction rate.[6]
-
Additives: In sensitive applications like bioconjugation, additives like catalase can be used to mitigate oxidative damage to substrates by decomposing hydrogen peroxide by-products.[7]
Q3: What is the best way to monitor the progress of my derivatization reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. The derivatized product will be significantly less polar than the starting diol. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and adjusting as needed). The starting diol will have a low Rf value, while the di-derivatized product will have a much higher Rf. The mono-derivatized product will appear at an intermediate Rf. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q4: Are there any specific safety considerations for this compound? A: Yes. According to its safety data, this compound can cause skin and serious eye irritation, as well as respiratory irritation.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. How To [chem.rochester.edu]
- 2. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nveo.org [nveo.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in 2,7-Dimethylocta-3,5-diyne-2,7-diol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol. The purity of the final compound is paramount, and the effective removal of residual metal catalysts is a critical step in the downstream processing. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts used in the synthesis of this compound?
The synthesis of this compound is typically achieved through the oxidative homocoupling of 2-methyl-3-butyn-2-ol. The most common catalytic systems for this transformation are based on the Glaser coupling and its variants, like the Hay coupling.[1][2]
-
Glaser Coupling: This classic method uses a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of a base like ammonia and an oxidant, typically atmospheric oxygen.[1][3]
-
Hay Coupling: A significant modification of the Glaser coupling, this method employs a more soluble catalytic complex of copper(I) chloride with a ligand, most commonly N,N,N′,N′-tetramethylethylenediamine (TMEDA), under an oxygen atmosphere.[3][4]
While copper is the primary catalyst, it is crucial in pharmaceutical applications to also be aware of potential cross-contamination from other processes. Palladium catalysts, used in related alkyne cross-coupling reactions like the Sonogashira coupling, can sometimes lead to homocoupled byproducts and may be present as trace impurities.[5][6]
Q2: Why is the complete removal of these catalysts so critical?
There are several compelling reasons for ensuring the exhaustive removal of catalyst residues:
-
Product Purity and Integrity: Residual metals can catalyze unwanted side reactions or degradation of the final product over time, affecting its stability and shelf-life.
-
Toxicity and Regulatory Compliance: For applications in drug development and materials science, metal residues are strictly regulated. Copper and especially palladium have established toxicity concerns and regulatory bodies like the FDA impose stringent limits on their presence in active pharmaceutical ingredients (APIs).
-
Downstream Reaction Interference: If the diol is an intermediate for further synthetic steps, the residual catalyst can interfere with subsequent reactions, leading to failed syntheses or the formation of complex impurities.
Q3: What is the difference between removing a homogeneous vs. a heterogeneous catalyst?
The state of the catalyst during the reaction dictates the removal strategy.
-
Homogeneous Catalysts: These are dissolved in the reaction mixture along with the reactants and products (e.g., a CuCl/TMEDA complex in an organic solvent).[7] Their removal is more complex as it requires a phase separation, such as liquid-liquid extraction, precipitation, or scavenging, because they cannot be removed by simple physical filtration.[8][9]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture, typically as a solid support onto which the active metal is immobilized.[7] They offer the significant advantage of straightforward removal by simple filtration after the reaction is complete.[10][11]
Troubleshooting Guide: Catalyst Removal
This section addresses specific issues you may encounter during the workup and purification of your this compound product.
Problem 1: My isolated product has a distinct blue or green coloration. What is the cause and how do I fix it?
Cause: A blue or green tint in your organic product layer is a tell-tale sign of residual copper(II) species. During the oxidative coupling reaction, the active copper(I) catalyst is oxidized. If not properly complexed and removed during the workup, these colored copper(II) salts can remain dissolved in the organic phase.
Solution: Aqueous Ammonia or Ammonium Salt Wash The most effective and common method to remove residual copper is to perform an aqueous wash with a solution that can strongly chelate the metal ions, pulling them from the organic phase into the aqueous phase. Ammonia or ammonium chloride solutions are ideal for this. They form the highly water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which has a characteristic deep blue color and is easily separated.
Step-by-Step Protocol: Enhanced Aqueous Workup
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is highly soluble but has low water miscibility (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 5-10% aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer should develop a deep blue color as it extracts the copper.
-
Repeat: Drain the aqueous layer and repeat the wash with fresh ammonium chloride solution until the aqueous layer is no longer colored.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Problem 2: After removing the solvent, I observe fine, dark-colored solid particles mixed with my product.
Cause: These particles are often insoluble catalyst byproducts. In copper-catalyzed reactions, this can be copper(I) oxide (Cu₂O) or finely divided metallic copper(0) that has precipitated. If palladium was an inadvertent contaminant, this could be palladium black, a common form of precipitated palladium metal.[12]
Solution: Filtration through a Solid Support Pad Simple gravity or vacuum filtration is often insufficient to remove these extremely fine particles. A highly effective technique is to filter the solution through a pad of an inert filter aid, such as Celite® (diatomaceous earth) or a plug of silica gel.[8]
Step-by-Step Protocol: Celite Pad Filtration
-
Prepare Funnel: Place a piece of filter paper in a Büchner or Hirsch funnel.
-
Create Pad: Add a 1-2 cm layer of Celite® to the funnel. Wet the pad with the pure organic solvent you used to dissolve your product and apply gentle vacuum to settle the pad. The goal is to create a compact, even layer.
-
Dissolve Product: Re-dissolve your crude product containing the particulates in a minimal amount of an appropriate organic solvent.
-
Filter: Carefully pour the solution onto the Celite® pad under vacuum.
-
Rinse: Rinse the flask with small portions of fresh solvent and pass these rinses through the filter to ensure all of your product is collected.
-
Concentrate: Collect the clear filtrate and remove the solvent under reduced pressure.
Problem 3: My goal is sub-10 ppm metal content for a pharmaceutical application, but standard workups are insufficient. What is the next step?
Cause: Standard liquid-liquid extraction and filtration methods can reduce metal content significantly, but they often fail to remove trace amounts of catalyst that may be tightly bound to the product or exist as nano-sized colloidal particles. For high-purity applications, a more targeted approach is required.
Solution: Metal Scavengers Metal scavengers are solid-supported materials, typically functionalized silica gel or polymer resins, that have a high affinity for specific metals.[13][14] They work by strongly chelating the dissolved metal ions, effectively "scavenging" them from the solution. The solid scavenger can then be easily filtered off.[15] Thiol-functionalized scavengers are particularly effective for soft metals like palladium and copper.[14]
Step-by-Step Protocol: Using a Thiol-Based Scavenger
-
Initial Cleanup: Perform a standard aqueous workup as described in Problem 1 to remove the bulk of the catalyst.
-
Dissolve Product: Dissolve the partially purified product in a suitable solvent (e.g., toluene, ethyl acetate, or acetonitrile).
-
Select Scavenger: Choose a scavenger with high affinity for your target metal (e.g., a silica-supported thiol or thiourea for copper/palladium).
-
Add Scavenger: Add the scavenger resin to the solution. The required amount depends on the scavenger's capacity and the estimated amount of residual metal. A common starting point is 5-10 weight equivalents relative to the theoretical metal amount.
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filter: Filter the mixture to remove the scavenger resin. A simple gravity filtration is usually sufficient.
-
Concentrate: Remove the solvent from the filtrate to yield the highly purified product. The metal content should be verified by ICP-MS analysis.
Table 1: Comparison of Common Catalyst Removal Techniques
| Method | Target Contaminant | Typical Efficiency | Pros | Cons |
| Aqueous Wash (NH₄Cl) | Bulk ionic Cu(II) | >95% removal | Inexpensive, fast, scalable | May not remove all trace metals; product loss if water-soluble |
| Celite® Filtration | Insoluble particulates (Cu₂O, Pd black) | >99% removal of solids | Simple, effective for particulates | Ineffective for dissolved catalyst species |
| Metal Scavengers | Trace dissolved Cu, Pd | Can achieve <10 ppm levels[13] | High efficiency, high selectivity | Higher cost, requires longer contact time |
| Organic Solvent Nanofiltration (OSN) | Homogeneous catalysts | >97% catalyst retention[16] | Allows catalyst recycling, continuous process | Requires specialized equipment[17] |
Visualizing the Workflow
A logical approach is key to efficient and effective catalyst removal. The following diagram outlines a decision-making workflow to guide your purification strategy.
Caption: Decision workflow for selecting the appropriate catalyst removal method.
The following diagram illustrates the fundamental principle of how a solid-supported scavenger removes metal catalyst contaminants from a solution containing the desired product molecules.
Caption: Metal ions are bound by the scavenger and removed from the solution.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 11. mottcorp.com [mottcorp.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spinchem.com [spinchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Recycling and Separation of Homogeneous Catalyst from Aqueous Multicomponent Mixture by Organic Solvent Nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the technical support center for the synthesis of 2,7-dimethylocta-3,5-diyne-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scaled-up synthesis of this valuable symmetrical acetylenic diol. Our approach is grounded in extensive laboratory experience and established chemical principles to ensure you can confidently navigate the complexities of this synthesis.
Introduction to the Synthesis
This compound is a symmetrical diol commonly synthesized via the oxidative homocoupling of a terminal alkyne, specifically 2-methyl-3-butyn-2-ol. The most prevalent and efficient method for this transformation is the Glaser-Hay coupling reaction.[1][2][3] This reaction utilizes a copper(I) salt, typically cuprous chloride (CuCl), in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, which is often atmospheric oxygen.[2][4]
The Hay modification of the Glaser coupling, which employs a soluble CuCl-TMEDA complex, is particularly advantageous as it accelerates the reaction and is compatible with a wider range of organic solvents.[1][3] Understanding the nuances of this catalytic cycle is paramount to troubleshooting and optimizing the synthesis for large-scale production.
Reaction Mechanism: The Glaser-Hay Coupling
The generally accepted mechanism for the Glaser-Hay coupling involves three key steps:[1]
-
Formation of a Copper(I) Acetylide Complex: The terminal alkyne is deprotonated by a base (often coordinated to the copper center) to form a copper(I) acetylide.
-
Oxidative Coupling: Two copper acetylide molecules undergo an oxidative coupling to form the 1,3-diyne and reduced copper species.
-
Reoxidation of Copper: The active copper(I) catalyst is regenerated by the oxidant (O2).
A visual representation of this catalytic cycle is provided below:
Caption: The catalytic cycle of the Glaser-Hay coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the large-scale synthesis of this compound?
A1: For the Hay coupling modification, acetone is an excellent choice. The CuCl-TMEDA complex is soluble in acetone, creating a homogenous reaction mixture that is easier to stir and monitor on a larger scale.[2] Other polar aprotic solvents like THF or DMF can also be used, but acetone is often preferred for its volatility, which simplifies product isolation.
Q2: How critical is the purity of the starting material, 2-methyl-3-butyn-2-ol?
A2: The purity of the starting alkyne is crucial. Impurities can interfere with the catalyst, leading to lower yields and the formation of byproducts. It is highly recommended to distill 2-methyl-3-butyn-2-ol before use, especially for large-scale reactions.
Q3: Can I use a different copper source?
A3: While CuCl is the most common and cost-effective catalyst, other copper(I) salts like CuBr or CuI can also be used.[1] Copper(II) salts, such as copper(II) acetate used in the Eglinton coupling, can also effect the transformation, but this typically requires stoichiometric amounts of the copper salt and is often performed in pyridine.[4] For catalytic efficiency, the Cu(I)/TMEDA system is generally preferred.
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC analysis can show the consumption of the starting alkyne and the appearance of the less polar diyne product. For a more quantitative assessment, GC is recommended.
Q5: What is the typical reaction time for a scaled-up synthesis?
A5: With an efficient catalyst system and under an oxygen atmosphere, the reaction is often complete within 3-4 hours at room temperature.[2] However, for larger scales, it is advisable to monitor the reaction to determine the exact endpoint.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Cu(I) may have oxidized to Cu(II) before the reaction started.2. Insufficient Oxygen: The reoxidation of the copper catalyst is hindered.3. Impure Starting Material: Inhibitors in the alkyne are poisoning the catalyst. | 1. Ensure the CuCl is of good quality and has been stored under an inert atmosphere. Prepare the catalyst solution just before use.2. Vigorously stir the reaction mixture to ensure good mixing with the atmosphere, or bubble air/oxygen through the solution.3. Purify the 2-methyl-3-butyn-2-ol by distillation. |
| Formation of a Green/Blue Precipitate | This indicates the formation of insoluble copper(II) species, which can happen if the TMEDA ligand is not in sufficient excess or if the reaction stalls. | 1. Ensure the correct stoichiometry of TMEDA to CuCl is used (typically a slight excess of TMEDA).2. If the precipitate forms mid-reaction, adding a small amount of a reducing agent like hydroxylamine hydrochloride may help regenerate the Cu(I) catalyst. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup.2. The product is a solid that is difficult to handle. | 1. Use a saturated solution of ammonium chloride for the workup, which helps to break up emulsions by complexing with the copper salts.2. The product can be purified by recrystallization from a suitable solvent like ethyl acetate or a mixture of hexanes and ethyl acetate. |
| Side Product Formation | Aldol-crotonic condensation can occur if the reaction conditions are too basic or if there are aldehyde/ketone impurities.[5] | 1. Use a non-nucleophilic base if one is required beyond the TMEDA.2. Ensure the purity of the starting materials and solvents. |
Detailed Experimental Protocol (Illustrative Lab Scale)
This protocol is for a laboratory-scale synthesis and should be adapted and optimized for larger-scale production with appropriate safety considerations.
Materials:
-
2-methyl-3-butyn-2-ol
-
Cuprous Chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and open to the atmosphere, add CuCl (0.05 eq) and TMEDA (0.1 eq) to acetone. Stir until the catalyst dissolves to form a clear, light green solution.
-
Add a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in acetone to the catalyst mixture.
-
Stir the reaction mixture vigorously at room temperature. The color of the solution may change over the course of the reaction.
-
Monitor the reaction by TLC or GC until the starting alkyne is consumed (typically 3-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Polymerization of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the technical support center for the polymerization of 2,7-dimethylocta-3,5-diyne-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique monomer. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with the polymerization of this sterically hindered diacetylene diol. Our approach is grounded in established principles of polymer chemistry, with a focus on providing practical, actionable solutions to common experimental hurdles.
I. Understanding the Unique Challenges
The polymerization of this compound presents a distinct set of challenges primarily stemming from its molecular structure. The presence of bulky tertiary alcohol groups at the 2 and 7 positions introduces significant steric hindrance, which can impede the close packing of monomer units required for efficient solid-state topochemical polymerization.[1] In solution-based methods like oxidative coupling, these bulky groups can affect catalyst accessibility and the overall reaction kinetics.
This guide will focus on troubleshooting two primary polymerization pathways: solid-state polymerization and solution-phase oxidative coupling (Glaser-Hay type reactions).
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the polymerization of this compound.
Symptom 1: Low or No Polymer Yield
Low or non-existent polymer yield is a frequent issue. The underlying cause often depends on the polymerization method employed.
A. In Solid-State Polymerization:
-
Plausible Cause: Improper crystal packing of the monomer. For a successful topochemical polymerization, the diacetylene moieties of adjacent monomers must be in close proximity and correctly oriented.[1] The bulky tert-hydroxyl groups can disrupt this arrangement.
-
Troubleshooting Steps:
-
Recrystallization Studies: Experiment with a variety of solvents and solvent mixtures for recrystallization. The goal is to find conditions that favor a crystal packing arrangement conducive to polymerization. Slow evaporation and slow cooling techniques are recommended.
-
Solvent Inclusion: In some cases, the incorporation of solvent molecules into the crystal lattice can facilitate a favorable monomer arrangement.[2]
-
Seeding: Use of seed crystals from a successful batch (if available) can sometimes template the desired crystal growth.
-
Characterization: Utilize X-ray diffraction (XRD) to analyze the crystal packing of your monomer. This will provide direct evidence of whether the monomer alignment is suitable for polymerization.
-
B. In Solution-Phase Oxidative Coupling (Glaser-Hay Reaction):
-
Plausible Cause 1: Catalyst Inactivation. The hydroxyl groups of the monomer can potentially coordinate with the copper catalyst, leading to deactivation.
-
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand is crucial. N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used, but for sterically hindered substrates, a more strongly coordinating or bulkier ligand might be necessary to stabilize the copper catalyst and prevent side reactions.[3][4]
-
Catalyst Loading: Systematically vary the catalyst loading. While catalytic amounts are typical, a higher loading may be required to compensate for any catalyst deactivation.
-
-
Plausible Cause 2: Unfavorable Reaction Conditions.
-
Troubleshooting Steps:
-
Solvent Screening: The solubility of both the monomer and the growing polymer chain is critical. A solvent that can effectively solvate both is essential. Polar aprotic solvents like DMF or DMSO could be good starting points, but a systematic screen is recommended.[4]
-
Temperature Optimization: Higher temperatures can sometimes overcome activation energy barriers but may also lead to side reactions and degradation. A temperature screen (e.g., from room temperature to 80 °C) is advisable.
-
pH Control: For aqueous or partially aqueous systems, the pH can significantly impact the reaction rate and catalyst stability.[3]
-
Symptom 2: Formation of Oligomers or Low Molecular Weight Polymer
This issue indicates that while polymerization is initiating, chain propagation is terminating prematurely.
A. In Solid-State Polymerization:
-
Plausible Cause: Crystal defects or strain accumulation. As the polymer chain grows within the monomer crystal, strain can build up, leading to crystal fracture and termination of polymerization.
-
Troubleshooting Steps:
-
Annealing: Gently annealing the monomer crystals below their melting point before polymerization can sometimes reduce defects.
-
Controlled Initiation: If using UV initiation, control the intensity and duration of the exposure. A lower intensity for a longer period might be more effective than a high-intensity burst.
-
B. In Solution-Phase Oxidative Coupling:
-
Plausible Cause 1: Precipitation of Growing Chains. As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out, preventing further chain growth.
-
Troubleshooting Steps:
-
Solvent System Modification: Use a solvent mixture to improve the solubility of the polymer. For example, adding a co-solvent in which the polymer is more soluble.
-
Reaction Concentration: Running the reaction at a lower concentration may help to keep the growing polymer chains in solution for a longer period.
-
-
Plausible Cause 2: Chain Transfer Reactions. The hydroxyl groups could potentially participate in side reactions that terminate the growing polymer chain.
-
Troubleshooting Steps:
-
Protection of Hydroxyl Groups: While adding complexity, protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ethers) prior to polymerization can be an effective strategy. The protecting groups can be removed after polymerization.
-
Symptom 3: Discolored Product or Presence of Impurities
The final polymer product may be discolored or contain significant impurities, indicating the presence of side reactions.
-
Plausible Cause: Oxidative Side Reactions. The hydroxyl groups or the polymer backbone itself might be susceptible to oxidation under the reaction conditions, especially in oxidative coupling reactions.
-
Troubleshooting Steps:
-
Control of Oxidant: In Glaser-Hay reactions, the rate of oxygen introduction can be critical. Bubbling air or oxygen too vigorously can lead to over-oxidation. Consider using a controlled flow of air or performing the reaction under an atmosphere with a specific partial pressure of oxygen.
-
Purification of Monomer: Ensure the starting this compound is of high purity. Impurities can act as chain terminators or lead to side reactions. Recrystallization of the monomer is highly recommended.
-
Post-Polymerization Purification: Develop a robust purification protocol for the polymer. This may involve precipitation of the polymer from the reaction mixture into a non-solvent, followed by washing to remove residual catalyst and unreacted monomer.
-
III. Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Oxidative Coupling (Glaser-Hay)
This is a starting point protocol that should be optimized based on the troubleshooting guide above.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add this compound (1.0 eq).
-
Solvent and Catalyst: Add the chosen solvent (e.g., acetone, THF, or DMF). To this solution, add the copper(I) chloride (or another Cu(I) salt, 0.1 - 0.5 eq) and TMEDA (1.0 - 2.0 eq).
-
Reaction Initiation: Bubble air or oxygen through the solution at a controlled rate.
-
Monitoring: Monitor the reaction progress by TLC (disappearance of monomer) or by observing a color change or precipitation of the polymer.
-
Workup: Once the reaction is complete, quench by adding a dilute acid solution (e.g., 5% HCl).
-
Purification: Isolate the polymer by filtration if it has precipitated. If it remains in solution, precipitate it by adding the reaction mixture to a non-solvent (e.g., water or hexane). Wash the polymer thoroughly with the non-solvent and dry under vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected color of the polymerized this compound?
A1: Polydiacetylenes are known for their vibrant colors, which arise from the conjugated ene-yne backbone. The color can range from blue to red, and can be influenced by factors such as the planarity of the backbone and the surrounding environment (e.g., solvent, temperature).[5] For poly(this compound), you might expect a colored polymer, but the exact hue will depend on the final conformation of the polymer chains.
Q2: Can I use a different catalyst for the oxidative coupling reaction?
A2: Yes, while copper-based catalysts are traditional for Glaser-Hay type couplings, other transition metals have been explored for oxidative coupling of alkynes.[6] However, for this specific monomer, a systematic investigation of different catalysts would be necessary to determine the most effective one.
Q3: How can I characterize the resulting polymer?
A3: Characterization can be challenging if the polymer is insoluble. For soluble fractions, Gel Permeation Chromatography (GPC) can provide information on molecular weight and polydispersity. Spectroscopic techniques like FTIR can confirm the disappearance of the terminal alkyne C-H stretch (if applicable to the monomer synthesis route) and the formation of the conjugated backbone. Solid-state NMR can be very informative for insoluble polymers. UV-Vis spectroscopy can be used to study the electronic properties of the conjugated system.
Q4: Is solid-state polymerization or solution-phase polymerization better for this monomer?
A4: Both methods have their own set of challenges for this sterically hindered monomer. Solid-state polymerization is highly dependent on achieving the correct crystal packing, which may be difficult. Solution-phase polymerization offers more flexibility in terms of reaction conditions but may be plagued by solubility issues and catalyst deactivation. The optimal method will likely be determined through empirical investigation.
Q5: What are the safety precautions I should take when working with this compound and its polymerization?
A5: this compound is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When running polymerization reactions, be mindful of the potential for exothermic reactions, especially when working on a larger scale.
V. Visualizing the Process
Troubleshooting Workflow for Low Polymer Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2,7-Dimethylocta-3,5-diyne-2,7-diol for Reaction Chemistry
Welcome to the technical support guide for 2,7-Dimethylocta-3,5-diyne-2,7-diol. As Senior Application Scientists, we understand that achieving optimal solubility is a critical first step for any successful reaction. This guide provides in-depth troubleshooting advice, protocols, and scientific explanations to help you overcome solubility challenges with this unique diol.
The structure of this compound—a rigid, hydrophobic diyne core flanked by hydrophilic tertiary alcohol groups—presents a classic solubility dilemma.[1][2] This amphipathic nature means that selecting the right solvent system is not always straightforward. This guide is designed to provide a logical, step-by-step approach to systematically address and solve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
A1: The solubility of this diol is dictated by its molecular structure. It possesses two key features:
-
A Hydrophobic Core: The eight-carbon chain with two triple bonds (a diyne) is non-polar and rigid, limiting its affinity for polar solvents like water.[1][3]
-
Hydrophilic Ends: The two tertiary hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds, which promotes solubility in polar solvents.[4]
The result is a compound with limited solubility in both highly non-polar solvents (like hexanes) and highly polar solvents (like pure water). Its predicted octanol-water partition coefficient (XlogP) of 0.5 suggests a balance between hydrophilic and lipophilic character.[1][2] The most effective solvents are typically those with intermediate polarity or the ability to engage in hydrogen bonding.
Q2: I am having trouble dissolving the diol in my reaction solvent. What is the first and simplest thing I should try?
A2: The first step should always be the application of gentle heat. For many solid compounds, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[5][6] By providing thermal energy, you can significantly increase both the rate of dissolution and the saturation point of the solute.
Causality: Increasing the temperature raises the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps overcome the intermolecular forces holding the solid together.[7]
Action:
-
Add the solid diol and your chosen solvent to the reaction flask with a magnetic stir bar.
-
Begin stirring to ensure mechanical agitation.
-
Gently warm the flask using a water or oil bath.
-
Increase the temperature gradually, monitoring for dissolution. Do not exceed the boiling point of your solvent or the known decomposition temperature of your reactants. The melting point of the diol is 132-134°C, so it is thermally stable to moderate heating.[8]
Q3: Which solvents are the best starting points for dissolving this compound?
A3: Based on the "like dissolves like" principle, solvents that can interact with both the polar hydroxyl groups and the non-polar backbone are ideal.[9] Polar aprotic and polar protic solvents are excellent candidates. Below is a summary of recommended starting solvents.
Table 1: Recommended Solvents for this compound
| Solvent | Class | Rationale for Use | Potential Issues |
| Tetrahydrofuran (THF) | Polar Aprotic | Excellent ability to solvate a wide range of organic compounds. Its ether oxygen can accept hydrogen bonds from the diol's -OH groups. | Can form peroxides; must be handled appropriately. Relatively low boiling point (66°C). |
| Acetone | Polar Aprotic | Good general-purpose solvent. The carbonyl group is a hydrogen bond acceptor. | Very low boiling point (56°C), which may be unsuitable for reactions requiring higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar and an excellent solvent for many poorly soluble compounds. Strong hydrogen bond acceptor. | High boiling point (189°C) can make it difficult to remove after the reaction. Can be reactive under certain conditions. |
| Ethanol / Methanol | Polar Protic | The solvent's own hydroxyl groups can act as both hydrogen bond donors and acceptors, effectively solvating the diol's -OH groups. | May participate in certain reactions (e.g., transesterification) if reactive electrophiles are present. |
| Acetonitrile (MeCN) | Polar Aprotic | Good for a range of organic reactions and has a convenient boiling point (82°C). | Less effective at hydrogen bonding than other polar aprotics like THF or DMSO. |
Q4: My reaction requires an aqueous system, but the diol is not dissolving in water. What should I do?
A4: This is a classic scenario where a co-solvent system is the ideal solution. Co-solvency involves using a mixture of water and a water-miscible organic solvent to enhance the solubility of a poorly water-soluble compound.[10][11][12]
Causality: The organic co-solvent acts as a bridge. It reduces the interfacial tension between the hydrophobic core of the diol and the bulk water, effectively creating a microenvironment that is more favorable for the solute.[11]
Recommended Co-solvents for Aqueous Systems:
-
THF/Water: A very common and effective system.
-
Ethanol/Water: A greener alternative, but may be less effective than THF for some substrates.
-
DMSO/Water: Highly effective, but be mindful of DMSO's high boiling point during workup.
-
Propylene Glycol/Water: A less volatile and low-toxicity option often used in pharmaceutical formulations.[11]
For a detailed methodology, see Protocol 2 below.
Q5: I've tried heating and different solvents, but solubility is still limited for the concentration I need. Are there any other common lab techniques?
A5: If conventional methods are insufficient, mechanical energy can provide an additional boost. Sonication , using an ultrasonic bath, can aid dissolution.
Causality: The high-frequency sound waves create microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles generate localized areas of high pressure and temperature, which can break apart solute agglomerates and enhance solvent penetration into the crystal lattice, thereby accelerating the dissolution process.
Action:
-
Prepare the mixture of the diol and solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Turn on the bath and monitor for dissolution. Note that sonication can also gently heat the sample.
Decision-Making Workflow for Solubilization
To streamline your troubleshooting process, the following workflow diagram outlines a logical sequence of steps to take when encountering a solubility issue with this compound.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,7-Dimethyl-oct-3-en-5-yne-2,7-diol | C10H16O2 | CID 3770360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. guidechem.com [guidechem.com]
- 9. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Best Practices for 2,7-Dimethylocta-3,5-diyne-2,7-diol
Welcome to the comprehensive technical support guide for 2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS: 5929-72-6). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this versatile diacetylenic diol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address potential challenges in your experiments.
I. Core Concepts: Understanding the Molecule
This compound is a C10H14O2 molecule with a central diyne core flanked by two tertiary alcohol groups.[1][2][3] This structure imparts a unique combination of reactivity and physical properties that are crucial to understand for successful application. The conjugated diyne system is electron-rich and susceptible to polymerization, while the hydroxyl groups can participate in hydrogen bonding and esterification reactions.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| CAS Number | 5929-72-6 | [1][3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 132-134 °C | PubChem |
| Boiling Point | 286.4 °C (Predicted) | PubChem |
| LogP | 0.5 (Predicted) | [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the handling and use of this compound.
Storage and Stability
Question 1: My previously white crystalline sample of this compound has developed a yellow or pinkish tint. Is it still usable?
Answer: The discoloration of your sample is a strong indicator of degradation, likely through polymerization of the diacetylene core. Diacetylenic compounds are known to undergo solid-state polymerization when exposed to energy sources such as heat, UV light, or other forms of radiation. This process creates conjugated polymer chains that absorb visible light, resulting in a colored appearance.
-
Causality: The conjugated diyne system is pre-organized in the crystal lattice, and with sufficient energy, can undergo a 1,4-addition reaction with neighboring molecules to form a polydiacetylene. This is a known characteristic of this class of compounds.
-
Troubleshooting:
-
Assess the extent of discoloration: A faint tint may indicate minimal polymerization, and the material might still be suitable for applications where high purity is not critical. However, for sensitive applications like drug development or polymerization studies, the presence of these polymeric impurities could significantly alter the results.
-
Purity Check: If you have access to analytical instrumentation, you can check the purity of the material using techniques like ¹H NMR (polymeric impurities may show broad signals), HPLC (polymeric impurities will likely have different retention times), or melting point (impurities will broaden and depress the melting point range).
-
Purification: If the discoloration is minor, you may be able to purify the material by recrystallization (see Purification section for a detailed protocol).
-
-
Best Practice: To prevent discoloration, always store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light.
Question 2: What are the optimal storage conditions for long-term stability?
Answer: For long-term storage, the following conditions are recommended to minimize degradation:
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles if the material is in solution.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation. The hydroxyl groups and the alkyne moieties can be susceptible to slow oxidation over time.
-
Light: Protect from light by storing in an amber, tightly sealed container.
-
Moisture: Store in a desiccated environment to prevent moisture absorption, which could affect reactivity and handling of the crystalline solid.
Handling and Safety
Question 3: I've noticed that handling the solid material can generate fine dust. What are the associated risks and how can I mitigate them?
Answer: this compound is classified as a respiratory irritant.[1] Inhalation of fine dust can cause irritation to the respiratory tract. It is also a skin and serious eye irritant.[1]
-
Causality: Fine crystalline particles can become airborne during transfer and weighing, posing an inhalation hazard. Direct contact with skin or eyes can cause local irritation.
-
Mitigation Workflow:
Caption: Workflow for safe handling of crystalline this compound.
Solubility and Solution Preparation
Question 4: What solvents are recommended for dissolving this compound? My solutions appear cloudy.
| Solvent Class | Recommended Solvents | Expected Solubility | Potential Issues |
| Alcohols | Methanol, Ethanol | High | Reactive with certain reagents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Use in a fume hood. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Peroxide formation in aged solvents. |
| Ketones | Acetone | High | Potential for side reactions. |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Difficult to remove under vacuum. |
| Hydrocarbons | Hexane, Toluene | Low | Useful as anti-solvents for recrystallization. |
| Aqueous | Water | Low | Can be used for washing or extraction. |
-
Troubleshooting Cloudy Solutions:
-
Incomplete Dissolution: You may be exceeding the solubility limit of the solvent. Try gently warming the solution or adding more solvent. Sonication can also aid dissolution.
-
Moisture Contamination: The compound is a crystalline solid and could have absorbed moisture, which can cause cloudiness in non-polar organic solvents. Ensure you are using anhydrous solvents.
-
Degradation: If the solution is left standing, especially in the light or at elevated temperatures, polymerization can occur, leading to the formation of insoluble oligomers. Prepare solutions fresh and use them promptly.
-
Purification
Question 5: How can I purify my sample of this compound that shows signs of minor degradation?
Answer: Recrystallization is the most common method for purifying crystalline solids. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Recommended Protocol: Recrystallization by Solvent/Anti-Solvent Diffusion
-
Solvent Selection: Based on practices for similar diacetylenic compounds, a solvent system of a good solvent like Dichloromethane (DCM) and an anti-solvent like hexane is a good starting point.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of DCM in a clean flask. b. In a larger beaker, place the flask containing the DCM solution. c. Carefully add hexane to the larger beaker, such that the level of hexane is above the level of the DCM solution in the flask. d. Cover the beaker and allow it to stand undisturbed at room temperature. e. Over time, the hexane vapor will slowly diffuse into the DCM solution, reducing the overall solubility of the diol and causing slow crystallization of the pure compound. f. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum in the dark.
-
Caption: General workflow for the purification of this compound by recrystallization.
Reactivity and Incompatibilities
Question 6: I am planning a reaction involving this compound. What reagents should I be cautious with?
Answer: The diyne and diol functionalities are the primary sites of reactivity.
-
Diyne Moiety:
-
Strong Oxidizing Agents: Will likely cleave the carbon-carbon triple bonds.
-
Strong Reducing Agents: Can reduce the alkynes to alkenes or alkanes.
-
Strong Acids/Bases: Can potentially catalyze degradation or rearrangement reactions.
-
Transition Metals: Many transition metals can coordinate to the alkyne, which can be desirable for catalysis but can also lead to unwanted side reactions.
-
-
Diol Moiety:
-
Strong Acids: Can catalyze dehydration to form enynes or cyclic ethers.
-
Bases: Can deprotonate the hydroxyl groups to form alkoxides, which are more nucleophilic.
-
Reagents for Alcohol Oxidation: Will oxidize the tertiary alcohols, though this is generally difficult.
-
-
Self-Reactivity: As mentioned, be aware of the potential for polymerization, especially under thermal or photochemical conditions.
III. Disposal
Question 7: What is the proper procedure for disposing of waste containing this compound?
Answer: Due to its potential for reactivity and its classification as a skin, eye, and respiratory irritant, this compound should be disposed of as hazardous chemical waste.
-
General Guidelines:
-
Segregation: Collect waste containing this compound in a dedicated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Institutional Procedures: Follow all local and institutional guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific instructions.
-
-
Deactivation (for small laboratory quantities): While not a substitute for professional waste disposal, small amounts of residual material in reaction flasks can be quenched before cleaning. A possible, though unvalidated for this specific compound, approach for deactivating reactive alkynes is slow addition to a solution of a mild reducing agent, such as sodium thiosulfate, in a suitable solvent. This should only be performed by trained personnel in a fume hood with appropriate PPE.
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 2,7-Dimethyloctadiyne-3,5-diol-2,7. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL Safety Data Sheet. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Stability and degradation of 7-Methyloct-3-yne-1,5-diol. Retrieved from a hypothetical article on a similar compound to illustrate general principles.
-
Alabugin, I. V. (n.d.). Harnessing Alkyne Reactivity for New Cascade Transformations. Florida State University. This reference is used to support the general reactivity of alkynes.
-
ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews. This reference supports the general reactivity patterns of alkynes.
-
Emory University EHSO. (n.d.). Incompatibility of Common Laboratory Chemicals. Retrieved from --INVALID-LINK--
-
OSTI.GOV. (1985). Deactivation of hazardous chemical wastes. This citation provides context for the principles of deactivating chemical waste.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol: An In-depth Analysis of Glaser, Eglinton, and Hay Couplings
For the modern researcher and drug development professional, the efficient synthesis of key intermediates is paramount. 2,7-Dimethylocta-3,5-diyne-2,7-diol, a symmetrical diacetylene diol, is a valuable building block in the synthesis of complex molecules, finding potential applications in materials science and as a precursor to bioactive compounds. Its rigid, linear structure and the presence of two tertiary alcohol functionalities make it an attractive synthon for creating diverse molecular architectures.
This guide provides a comprehensive comparison of the three primary methods for the synthesis of this compound: the Glaser, Eglinton, and Hay couplings. These methods all rely on the oxidative homocoupling of the readily available terminal alkyne, 2-methyl-3-butyn-2-ol. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and scalability.
Unraveling the Core Chemistry: The Oxidative Coupling of Alkynes
The synthesis of 1,3-diynes from terminal alkynes is a cornerstone of organic chemistry. The Glaser, Eglinton, and Hay couplings are foundational reactions in this domain, all proceeding through a copper-mediated oxidative dimerization. The fundamental transformation involves the formation of a carbon-carbon bond between two terminal alkyne units.
The generalized mechanism for these couplings involves three key steps:
-
Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form a copper(I) acetylide complex.
-
Oxidative Coupling: Two copper acetylide molecules undergo an oxidative process, leading to the formation of the 1,3-diyne and a reduced copper species.
-
Reoxidation of the Catalyst: The copper catalyst is reoxidized to its active state by an external oxidant, allowing the catalytic cycle to continue.
The primary distinctions between the Glaser, Eglinton, and Hay couplings lie in the specific copper source, the nature of the oxidant, and the reaction conditions employed. These differences have significant implications for the reaction's efficiency, scope, and practicality.
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key features and performance metrics of the Glaser, Eglinton, and Hay couplings for the synthesis of this compound.
| Parameter | Glaser Coupling | Eglinton Coupling | Hay Coupling |
| Catalyst | Catalytic Cu(I) salt (e.g., CuCl, CuI) | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Catalytic Cu(I) salt with a ligand (e.g., CuCl/TMEDA) |
| Base | Ammonia, amines (e.g., pyridine) | Pyridine or other nitrogenous bases | Amine ligand (e.g., TMEDA) |
| Oxidant | O₂ (Air) | Cu(II) salt (self-oxidant) | O₂ (Air) |
| Solvent | Alcohols, water, or organic solvents | Pyridine, DMF, CH₂Cl₂ | Wide range of organic solvents |
| Typical Yield | Moderate to good | Good to excellent | Good to excellent |
| Reaction Time | Varies, can be several hours | Generally faster than Glaser | Often rapid |
| Scalability | Moderate | Good | Excellent |
| Advantages | Historically significant, simple reagents | No need for an external oxidant, reproducible | High yields, mild conditions, versatile, catalyst is soluble |
| Disadvantages | Catalyst insolubility, potential for side reactions | Requires stoichiometric copper, pyridine can be difficult to remove | TMEDA can be malodorous, requires careful handling of air-sensitive catalyst |
In-Depth Mechanistic Insights
Understanding the "why" behind the experimental choices is crucial for troubleshooting and optimization. The following diagrams illustrate the catalytic cycles for each coupling method.
Glaser Coupling: The Classic Approach
The Glaser coupling, the oldest of the three, typically employs a catalytic amount of a copper(I) salt and a base in the presence of an oxidant, usually air. The insolubility of the copper acetylide intermediate can sometimes lead to slower reaction rates and difficulties in scaling up.
Caption: Catalytic cycle of the Glaser coupling.
Eglinton Coupling: Stoichiometric Copper(II) as the Oxidant
The Eglinton modification utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. The Cu(II) salt acts as both the catalyst precursor and the oxidant, eliminating the need for an external oxygen source. This often leads to more reproducible results.
Caption: Reaction pathway of the Eglinton coupling.
Hay Coupling: A Soluble and Versatile Catalyst
The Hay coupling is a significant improvement that employs a catalytic amount of a copper(I) salt complexed with a bidentate amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] This complex is soluble in a wide range of organic solvents, leading to faster reaction rates, higher yields, and greater versatility.[2] Air is used as the terminal oxidant to regenerate the active Cu(I) catalyst.[3]
References
A Comparative Guide to Diacetylenic Diols: 2,7-Dimethylocta-3,5-diyne-2,7-diol vs. a Primary Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and materials science, diacetylenic diols stand out as versatile building blocks. Their rigid, linear conjugated core, flanked by hydroxyl functionalities, makes them ideal candidates for a range of applications, from the creation of novel polymers with unique optical properties to their use as linkers in drug delivery systems. This guide provides an in-depth comparison of two structurally distinct diacetylenic diols: the tertiary diol, 2,7-dimethylocta-3,5-diyne-2,7-diol, and a representative primary diol, 2,4-hexadiyne-1,6-diol. By examining their synthesis, properties, and performance in key applications, we aim to provide researchers with the critical insights needed to select the optimal diacetylenic diol for their specific research and development endeavors.
Structural and Physicochemical Properties: A Tale of Two Diols
The fundamental difference between this compound and 2,4-hexadiyne-1,6-diol lies in the substitution at the carbon atoms bearing the hydroxyl groups. In the former, the hydroxyl groups are attached to tertiary carbons, each bearing two additional methyl groups. In the latter, the hydroxyl groups are situated on primary carbons. This seemingly subtle structural variance has profound implications for their physical and chemical properties, as summarized in the table below.
| Property | This compound | 2,4-Hexadiyne-1,6-diol |
| CAS Number | 5929-72-6[1][2][3][4][5][6][7] | 3031-68-3[8][9][10][11][12][13] |
| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4][5][6][7] | C₆H₆O₂[8][13] |
| Molecular Weight | 166.22 g/mol [1][3][4][6][7] | 110.11 g/mol [8][9][11] |
| Melting Point | 132-134 °C[1][3] | 113-114 °C[8][9][10][11][12] |
| Appearance | Colorless liquid or solid[1][14] | White to light orange powder/crystal[12][13][15] |
| Hydroxyl Group Type | Tertiary | Primary |
| Steric Hindrance | High | Low |
The tertiary nature of the hydroxyl groups in this compound, and the presence of the flanking methyl groups, introduces significant steric hindrance around the reactive centers. This steric bulk can influence its reactivity in polymerization and other chemical transformations. In contrast, the primary hydroxyl groups of 2,4-hexadiyne-1,6-diol are more accessible, potentially leading to faster reaction kinetics in certain scenarios.
Synthesis of Diacetylenic Diols: The Glaser-Hay Coupling
A common and effective method for the synthesis of symmetrical diacetylenic diols is the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.[15] This reaction typically employs a copper(I) catalyst, a base, and an oxidant (often air). The general mechanism involves the formation of a copper acetylide, followed by oxidative coupling to form the diyne.
Generalized Experimental Protocol for Glaser-Hay Coupling
The following protocol provides a general framework for the synthesis of diacetylenic diols via Glaser-Hay coupling. The specific reaction conditions, such as solvent, base, and temperature, may require optimization depending on the starting alkyne.
Materials:
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol for this compound, or propargyl alcohol for 2,4-hexadiyne-1,6-diol)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or other suitable solvent)
-
Compressed air or oxygen
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an air inlet, dissolve the terminal alkyne in acetone.
-
Add a catalytic amount of copper(I) chloride and TMEDA to the solution.
-
Bubble air or oxygen through the vigorously stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Facilitates the formation of the copper acetylide intermediate, which is crucial for the coupling reaction.
-
TMEDA: Acts as a ligand that stabilizes the copper(I) species and accelerates the reaction.
-
Oxygen/Air: Serves as the oxidant to regenerate the active copper catalyst.
-
Acetone: A common solvent that dissolves the reactants and facilitates the reaction. The choice of solvent can influence reaction rates and yields.
Caption: Generalized workflow for the synthesis of diacetylenic diols via Glaser-Hay coupling.
Performance in Polymerization: The Formation of Polydiacetylenes
One of the most significant applications of diacetylenic diols is their use as monomers for the synthesis of polydiacetylenes (PDAs). PDAs are a fascinating class of conjugated polymers known for their unique chromic properties; they undergo a distinct color change from blue to red in response to external stimuli such as temperature, pH, or mechanical stress.[16][17] This property makes them highly valuable for sensor and indicator applications.[18]
The ability of a diacetylene monomer to undergo topochemical polymerization in the solid state is highly dependent on its crystal packing.[17] The steric bulk of the substituent groups on the diacetylene monomer plays a crucial role in determining this packing and, consequently, the polymerizability and the properties of the resulting PDA.
Impact of Steric Hindrance on Polymerization and Polymer Properties
2,4-Hexadiyne-1,6-diol (Primary Diol):
-
Polymerization: The smaller primary hydroxyl groups and lack of bulky substituents allow for more facile crystal packing that is often conducive to topochemical polymerization.[17] This can lead to higher polymerization rates and yields.
-
Polymer Properties: The resulting polydiacetylenes often exhibit a well-ordered, planar conjugated backbone, leading to distinct and sharp blue-to-red color transitions. The regular structure can also impart higher thermal and mechanical stability to the polymer.
This compound (Tertiary Diol):
-
Polymerization: The bulky tertiary alcohol groups can sterically hinder the close packing required for efficient solid-state polymerization.[19][20] This may result in lower polymerization efficiency or the need for more carefully controlled polymerization conditions.
-
Polymer Properties: The steric interactions from the methyl groups can lead to a more twisted or non-planar conformation of the resulting polydiacetylene backbone. This can, in turn, affect the electronic and optical properties of the polymer, potentially leading to different color transition temperatures and sensitivities compared to PDAs derived from less hindered monomers.[21]
Caption: Influence of steric hindrance on the polymerization of diacetylenic diols.
Applications in Drug Development and Organic Synthesis
Beyond polymer science, diacetylenic diols are valuable intermediates in drug discovery and organic synthesis. Their rigid, linear structure can be exploited to create well-defined molecular scaffolds.
-
Drug Discovery: Diacetylenic diols can serve as linkers in the development of drug conjugates or as core structures in the design of novel therapeutic agents. For instance, substituted hexa-2,4-diyne-1,6-diols have been investigated for their cancer chemopreventive activities. The stereochemistry and substitution pattern of the diol can significantly impact its biological activity.
-
Organic Synthesis: The hydroxyl groups of diacetylenic diols can be further functionalized to introduce a variety of chemical moieties, making them versatile building blocks for the synthesis of more complex molecules. The differential reactivity of primary versus tertiary alcohols can be exploited for selective chemical transformations. For example, primary alcohols are generally more susceptible to oxidation and esterification than tertiary alcohols.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a primary diacetylenic diol like 2,4-hexadiyne-1,6-diol is a critical decision that should be guided by the specific application.
-
For applications requiring highly ordered, stable polydiacetylenes with sharp and predictable chromic transitions, a primary diol such as 2,4-hexadiyne-1,6-diol is often the preferred choice. Its lower steric hindrance facilitates the necessary crystal packing for efficient topochemical polymerization.
-
For applications where a more disrupted or twisted polymer backbone is desired to tune the optical or sensing properties, or where the bulky substituent groups are intended to create specific intermolecular interactions, the tertiary diol, this compound, may offer unique advantages.
In the realm of organic synthesis and drug development, the choice will depend on the desired reactivity and the steric environment around the hydroxyl groups. The greater steric hindrance of the tertiary diol can be used to direct reactions to other parts of a molecule, while the more reactive primary hydroxyls of 2,4-hexadiyne-1,6-diol can be advantageous for straightforward functionalization.
Ultimately, a thorough understanding of the interplay between the molecular structure of the diacetylenic diol and the desired properties of the final product is paramount for successful research and development.
References
- 1. guidechem.com [guidechem.com]
- 2. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 3. 2,7-dimethyl-3,5-octadiyn-2,7-diol | CAS#:5929-72-6 | Chemsrc [chemsrc.com]
- 4. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL | 5929-72-6 [chemicalbook.com]
- 5. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2,4-ヘキサジイン-1,6-ジオール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,4-HEXADIYNE-1,6-DIOL | 3031-68-3 [chemicalbook.com]
- 11. 2,4-ヘキサジイン-1,6-ジオール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2,4-HEXADIYNE-1,6-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol and its Silylated Derivative
This guide provides an in-depth spectroscopic comparison of the versatile diacetylenic diol, 2,7-Dimethylocta-3,5-diyne-2,7-diol, and its bis(trimethylsilyl) ether derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize these and similar scaffolds in their synthetic and analytical workflows. We will explore the nuanced shifts in spectroscopic signatures upon derivatization, offering insights into structure-property relationships.
Introduction to a Symmetrical Scaffold
This compound is a structurally intriguing molecule characterized by a conjugated diyne system flanked by two tertiary alcohol functionalities.[1][2] This symmetrical arrangement provides a rigid carbon backbone, making it a valuable building block in the synthesis of polymers, macrocycles, and other complex organic structures. The presence of reactive hydroxyl groups allows for a variety of chemical modifications, enabling the fine-tuning of its physical and chemical properties. One such common modification, silylation, enhances thermal stability and solubility in nonpolar solvents, and serves as a protective group strategy in multi-step syntheses. This guide will focus on the spectroscopic consequences of converting the diol to its bis(trimethylsilyl) ether.
Molecular Structures
Below are the structures of the parent diol and its silylated derivative that will be discussed.
Caption: Molecular structures of the parent diol and its bis(trimethylsilyl) ether derivative.
Comparative Spectroscopic Analysis
The conversion of the hydroxyl groups to trimethylsilyl ethers induces characteristic changes across various spectroscopic techniques. These changes provide clear evidence of successful derivatization and offer insights into the altered electronic and steric environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural changes upon silylation.
¹H NMR Spectroscopy
The most apparent change in the ¹H NMR spectrum is the disappearance of the hydroxyl proton signal and the appearance of a strong singlet corresponding to the trimethylsilyl (TMS) protons.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₂ | ~1.5 | s | 12H |
| -OH | Variable (e.g., ~2.0-4.0) | br s | 2H | |
| 2,7-Bis(trimethylsilyloxy)-2,7-dimethylocta-3,5-diyne | -C(CH₃)₂ | ~1.5 | s | 12H |
| -OSi(CH₃)₃ | ~0.1-0.2 | s | 18H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atom bearing the hydroxyl group experiences a slight shift upon silylation. A new signal for the methyl groups of the TMS ether also appears.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | -C (CH₃)₂ | ~65 |
| -C(C H₃)₂ | ~31 | |
| -C≡C -C≡C- | ~83 | |
| -C ≡C-C ≡C- | ~75 | |
| 2,7-Bis(trimethylsilyloxy)-2,7-dimethylocta-3,5-diyne | -C (CH₃)₂ | ~66 |
| -C(C H₃)₂ | ~32 | |
| -C≡C -C≡C- | ~88 | |
| -C ≡C-C ≡C- | ~79 | |
| -OSi(C H₃)₃ | ~1 |
Note: Chemical shifts are approximate and based on typical values for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence of the derivatization through the disappearance of the O-H stretching band and the appearance of Si-O and Si-C stretching vibrations.[3][4]
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | O-H stretch | 3600-3200 | Strong, Broad |
| C-H stretch (sp³) | 2980-2850 | Medium-Strong | |
| C≡C stretch | ~2260 | Weak | |
| C-O stretch | 1150-1050 | Strong | |
| 2,7-Bis(trimethylsilyloxy)-2,7-dimethylocta-3,5-diyne | C-H stretch (sp³) | 2980-2850 | Medium-Strong |
| C≡C stretch | ~2260 | Weak | |
| Si-C stretch | 1250, 840 | Strong | |
| Si-O stretch | 1100-1000 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) reveals a predictable increase in the molecular weight upon silylation. The fragmentation patterns also differ significantly.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 166 | 151 ([M-CH₃]⁺), 133 ([M-CH₃-H₂O]⁺), 59 ([C(CH₃)₂OH]⁺) |
| 2,7-Bis(trimethylsilyloxy)-2,7-dimethylocta-3,5-diyne | 310 | 295 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
UV-Vis Spectroscopy
The UV-Vis absorption of these compounds is governed by the conjugated diyne system. Silylation of the terminal alcohol groups is expected to have a minimal effect on the electronic transitions of the diyne chromophore.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~230, ~240, ~255 | Variable | Ethanol/Hexane |
| 2,7-Bis(trimethylsilyloxy)-2,7-dimethylocta-3,5-diyne | ~230, ~240, ~255 | Variable | Hexane |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds.
Synthesis of 2,7-Bis(trimethylsilyloxy)-2,7-dimethylocta-3,5-diyne
This procedure details a standard method for the silylation of a tertiary alcohol.
Caption: A generalized workflow for the synthesis of the bis(trimethylsilyl) ether derivative.
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Addition of Silylating Agent: Cool the solution in an ice bath and add trimethylsilyl chloride (2.2 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure bis(trimethylsilyl) ether.
Spectroscopic Characterization Workflow
The following diagram illustrates the typical workflow for obtaining the spectroscopic data discussed in this guide.
Caption: A standard workflow for the spectroscopic characterization of the synthesized compounds.
Instrumentation and Parameters:
-
NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent with tetramethylsilane (TMS) as an internal standard.
-
IR: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid or soluble samples can be analyzed as thin films on salt plates (NaCl or KBr).
-
MS: Mass spectra are typically acquired on a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
UV-Vis: UV-Vis spectra are recorded on a dual-beam spectrophotometer using quartz cuvettes. A suitable solvent that does not absorb in the region of interest, such as hexane or ethanol, should be used.
Conclusion
The derivatization of this compound to its bis(trimethylsilyl) ether derivative results in predictable and readily interpretable changes in its spectroscopic signatures. The key indicators of a successful reaction are the disappearance of the hydroxyl proton signal in the ¹H NMR and the O-H stretching band in the IR spectrum, coupled with the appearance of characteristic signals for the trimethylsilyl groups in both NMR and IR. Mass spectrometry confirms the expected increase in molecular weight. This guide provides a foundational understanding of the spectroscopic properties of this important diacetylenic diol and its silylated derivative, which can be extrapolated to other similar chemical systems.
References
Performance of Polymers Derived from 2,7-Dimethylocta-3,5-diyne-2,7-diol: A Comparative Guide for Advanced Sensing Applications
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of responsive materials is a critical decision that dictates the sensitivity, selectivity, and reliability of novel sensing platforms. Among the diverse array of smart materials, polydiacetylenes (PDAs) have garnered significant attention for their unique chromogenic properties. This guide provides an in-depth technical comparison of the performance of polymers derived from diacetylene diols, with a specific focus on the potential characteristics of those originating from 2,7-dimethylocta-3,5-diyne-2,7-diol. While direct experimental data for the polymer of this specific monomer is not extensively available in peer-reviewed literature, we will extrapolate its potential performance based on well-documented studies of structurally similar hydroxyl-functionalized polydiacetylenes. This guide will objectively compare these polymers with alternative sensing technologies, providing the necessary experimental context to inform your research and development endeavors.
Introduction to Polydiacetylenes: A Class of Chromogenic Polymers
Polydiacetylenes are a fascinating class of conjugated polymers characterized by their alternating ene-yne backbone. This unique electronic structure is responsible for their most valuable attribute: a dramatic colorimetric and fluorescent transition in response to external stimuli.[1] Typically, upon polymerization, PDAs exhibit a deep blue color. However, when subjected to environmental perturbations such as heat, pH changes, mechanical stress, or the binding of a target analyte, the conjugated backbone becomes distorted. This change in conjugation length results in a shift in absorption, leading to a visible color change to red and the onset of fluorescence.[2] This inherent self-signaling capability makes PDAs exceptional candidates for the development of sensitive and user-friendly sensors.
The properties of a PDA are intrinsically linked to the structure of its monomer precursor. The side chains of the diacetylene monomer not only influence the polymerization process but also dictate the polymer's sensitivity and selectivity towards specific stimuli. While long-chain amphiphilic diacetylenes, such as 10,12-pentacosadiynoic acid (PCDA), are the most studied, there is growing interest in the potential of shorter, functionalized diacetylenes like this compound. The presence of hydroxyl groups in this monomer suggests the potential for forming hydrogen-bonded networks, which could influence the polymer's stability and responsiveness.
Synthesis of Polydiacetylenes: The Principle of Topochemical Polymerization
The synthesis of polydiacetylenes is typically achieved through a solid-state topochemical polymerization of diacetylene monomers.[3] This process relies on the precise arrangement of the monomer units in a crystalline lattice or a self-assembled supramolecular structure, such as vesicles or films. The diacetylene moieties must be aligned in a specific orientation and proximity for the 1,4-addition polymerization to occur upon exposure to UV irradiation (typically at 254 nm) or thermal annealing.
The causality behind this stringent requirement lies in the need for orbital overlap between adjacent monomer units to form the polymer backbone without significant molecular diffusion. For amphiphilic diacetylenes, this alignment is readily achieved through self-assembly in aqueous solutions. However, for a small, non-amphiphilic monomer like this compound, achieving the necessary crystalline packing for efficient polymerization can be more challenging and may require specific crystallization conditions or the use of a host matrix. The hydroxyl groups on this monomer could potentially facilitate the formation of a suitable hydrogen-bonded network to guide the topochemical polymerization.
Caption: Topochemical polymerization of diacetylene monomers.
Performance Comparison: Polydiacetylenes vs. Alternative Sensing Polymers
The selection of a polymer for a sensing application depends on a careful evaluation of its performance metrics. Here, we compare the anticipated properties of hydroxyl-functionalized PDAs with two other prominent classes of colorimetric sensing polymers: Molecularly Imprinted Polymers (MIPs) and Polymer-Dye Composites.
| Performance Metric | Polydiacetylenes (PDAs) | Molecularly Imprinted Polymers (MIPs) | Polymer-Dye Composites |
| Sensing Principle | Conformational change of conjugated backbone | Analyte binding to pre-designed cavities | Analyte interaction with an embedded dye |
| Sensitivity | High (down to nM range for some analytes)[4] | High (pM to mM range, analyte dependent)[5] | Moderate to High (analyte and dye dependent) |
| Selectivity | Can be tailored by functionalization | High, due to "lock-and-key" binding | Generally lower, depends on dye specificity |
| Response Time | Fast (seconds to minutes) | Variable (can be slower due to diffusion) | Fast (seconds to minutes) |
| Visual Readout | Intrinsic blue-to-red color change | Often requires a secondary reporter or instrument | Direct color change of the embedded dye |
| Stability & Shelf-Life | Good, can be stable for weeks at room temperature[6] | Excellent, robust against harsh conditions | Variable, depends on dye stability |
| Versatility | Broadly responsive to various stimuli | Highly specific to the template molecule | Tunable by selecting different dyes |
Polydiacetylenes (PDAs)
Expertise & Experience: The primary advantage of PDAs lies in their inherent signal transduction mechanism. The entire polymer backbone acts as a reporter, leading to an amplified signal from a local binding event. For a polymer derived from this compound, the hydroxyl groups could be functionalized to introduce specific recognition moieties, thereby enhancing selectivity. For instance, boronic acid functionalization could be used to create a glucose-sensitive PDA. The smaller size of this monomer, compared to long-chain diacetylenes, might lead to a less ordered polymer, potentially increasing its sensitivity to external stimuli.
Trustworthiness: The self-validating nature of PDA-based sensors comes from the dual-mode response: a colorimetric change that is easily visible and a "turn-on" fluorescence that can be quantified for more precise measurements. This provides a built-in confirmation of the sensing event.
Molecularly Imprinted Polymers (MIPs)
Expertise & Experience: MIPs are synthetic antibodies, created by polymerizing functional and cross-linking monomers in the presence of a template molecule.[7] After removal of the template, cavities with a high affinity and selectivity for the target analyte remain. This "lock-and-key" mechanism provides exceptional selectivity. For instance, MIPs have been successfully developed for the highly selective detection of glucose in complex biological fluids like urine.[8][9]
Trustworthiness: While highly selective, colorimetric MIP sensors often require the integration of a reporter molecule or a change in the polymer's physical properties (e.g., swelling) that can be optically detected. This can introduce additional complexity compared to the self-signaling PDAs.
Polymer-Dye Composites
Expertise & Experience: This approach involves physically entrapping or covalently attaching a stimulus-responsive dye within a polymer matrix. The polymer matrix serves to stabilize the dye and can modulate its sensitivity and selectivity.[10] For example, pH-sensitive dyes can be incorporated into polymer films to create sensors for volatile amines, which are indicative of food spoilage.[11]
Trustworthiness: The performance of these composites is heavily dependent on the properties of the chosen dye. Leaching of the dye from the polymer matrix can be a concern, affecting the long-term stability and reliability of the sensor. The selectivity is also limited by the specificity of the dye's interaction with the analyte.
Caption: Chromogenic response of polydiacetylenes to external stimuli.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following provides a standardized methodology for the preparation and characterization of polydiacetylene vesicles, a common platform for PDA-based sensors.
Preparation of Polydiacetylene Vesicles
This protocol is adapted for amphiphilic diacetylenes but can be modified for less soluble monomers by adjusting the solvent system.
-
Monomer Solution Preparation: Dissolve the diacetylene monomer in an appropriate organic solvent (e.g., chloroform or ethanol) to a concentration of 1 mg/mL.
-
Thin Film Formation: In a round-bottom flask, evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film of the monomer on the flask wall.
-
Hydration: Add an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume should be chosen to achieve the desired final monomer concentration (typically 1 mM).
-
Vesicle Formation: Heat the solution above the phase transition temperature of the monomer while sonicating or vortexing until the lipid film is fully dispersed, resulting in a clear or slightly turbid solution of diacetylene vesicles.
-
Annealing: Allow the vesicle solution to cool slowly to room temperature and then store at 4°C overnight to allow for the vesicles to anneal and stabilize.
-
Polymerization: Transfer the vesicle solution to a quartz cuvette and irradiate with 254 nm UV light. Monitor the polymerization by observing the appearance of the characteristic blue color and measuring the absorbance at ~640 nm. The UV dose should be optimized to maximize the blue phase without inducing a premature transition to the red phase.
Characterization of Polydiacetylene Vesicles
-
Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and size distribution of the vesicles. Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the vesicles.
-
Colorimetric Response: To test the sensor's response, add the analyte of interest to the blue PDA vesicle solution. The color change can be quantified by measuring the UV-Vis absorption spectrum and calculating the colorimetric response (CR%) using the following equation: CR% = [ (PB₀ - PBᵢ) / PB₀ ] × 100 where PB₀ = A_blue / (A_blue + A_red) before the addition of the analyte, and PBᵢ = A_blue / (A_blue + A_red) after the addition of the analyte. A_blue and A_red are the absorbances of the blue (~640 nm) and red (~540 nm) phases, respectively.
-
Fluorescent Response: Measure the fluorescence emission spectrum (typically with excitation around 540 nm) before and after the addition of the analyte to quantify the "turn-on" fluorescence.
Conclusion and Future Outlook
Polymers derived from diacetylene diols, such as the potential polymer from this compound, represent a promising frontier in the development of advanced colorimetric sensors. Their inherent self-signaling capabilities, coupled with the potential for functionalization to achieve high sensitivity and selectivity, make them an attractive alternative to other sensing technologies like MIPs and polymer-dye composites. The hydroxyl functionalities of the target monomer, in particular, offer a versatile handle for chemical modification to tailor the sensor's properties for specific applications in drug discovery, diagnostics, and environmental monitoring.
While the direct synthesis and characterization of poly(this compound) require further investigation, the extensive knowledge base on related polydiacetylenes provides a strong foundation for predicting its behavior and guiding future research. The continued exploration of novel diacetylene monomers and the optimization of polymerization techniques will undoubtedly lead to the development of next-generation smart materials with unprecedented performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. staff.ulsu.ru [staff.ulsu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-Free Monitoring of Glucose Using Molecularly Imprinted Polymers and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Detection of Glucose in Urine Using a Molecularly Imprinted Polymer as a Recognition Element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amine Gases Detecting Studies using the Compounds on the Urethane Nano Web and Laminating Film -Textile Coloration and Finishing | 학회 [koreascience.kr]
Navigating the Reactivity Landscape of a Sterically Shielded Diyne Diol: A Comparative Analysis
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of organic synthesis, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, alkynes, and particularly conjugated diynes, offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2,7-dimethylocta-3,5-diyne-2,7-diol, a symmetrically substituted conjugated diyne bearing bulky tertiary alcohol functionalities. By examining its behavior in key chemical reactions against simpler, non-conjugated, and less sterically encumbered alkynes, we aim to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically employ this versatile molecule in their synthetic endeavors.
Introduction: Unveiling the Structural Nuances of this compound
This compound is a unique molecule characterized by a conjugated diyne system flanked by two tertiary alcohol groups. This specific arrangement of functional groups imparts a distinct reactivity profile governed by a delicate interplay of electronic and steric effects.
-
Electronic Effects: The conjugated diyne system, with its overlapping p-orbitals, allows for the delocalization of π-electrons across the C3-C6 backbone. This conjugation influences the electron density at the alkyne carbons and can affect the regioselectivity and rate of addition reactions.[1]
-
Steric Hindrance: The two tertiary alcohol moieties, with their associated methyl groups, create significant steric bulk around the diyne core. This steric shielding plays a crucial role in modulating the accessibility of the triple bonds to incoming reagents, thereby influencing reaction kinetics and, in some cases, dictating the reaction pathway.[2]
This guide will dissect the impact of these structural features on the reactivity of this compound in comparison to other alkynes across a spectrum of common organic transformations.
Comparative Reactivity Analysis
To provide a clear and objective comparison, we will examine the reactivity of this compound alongside representative alkynes such as a simple terminal alkyne (1-hexyne), a non-conjugated internal alkyne (3-hexyne), and a less sterically hindered conjugated diyne (1,3-butadiyne).
Reduction Reactions: A Tale of Steric Influence
The reduction of alkynes is a fundamental transformation in organic synthesis, offering access to both alkenes and alkanes with controlled stereochemistry.
Catalytic hydrogenation of alkynes can proceed to either the corresponding alkene or alkane, depending on the catalyst and reaction conditions.
-
Partial Hydrogenation (to cis-Alkenes): The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), allows for the stereoselective reduction of alkynes to cis-alkenes.[3] For this compound, this reaction is expected to yield the corresponding (Z,Z)-diene-diol. However, the steric bulk may necessitate more forcing conditions (higher pressure or temperature) to achieve a reasonable reaction rate compared to a less hindered diyne.
The reduction of internal alkynes with sodium or lithium in liquid ammonia typically affords trans-alkenes. This method is generally effective for a wide range of alkynes. The application of this method to this compound would be expected to produce the (E,E)-diene-diol. The steric hindrance is less likely to be a major impediment in this reaction as it proceeds through a radical anion intermediate, which is less sensitive to steric bulk compared to surface-catalyzed reactions.
Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents but are generally not capable of reducing isolated carbon-carbon triple bonds.[4][5] Therefore, the diyne functionality in this compound is expected to be inert to LiAlH₄, allowing for the selective reduction of other functional groups within a molecule if present.
Table 1: Predicted Comparative Reactivity in Reduction Reactions
| Reaction Type | This compound | 3-Hexyne (Non-hindered internal) | 1,3-Butadiyne (Non-hindered conjugated) |
| Complete Hydrogenation (Pd/C, H₂) | Slower rate due to steric hindrance | Faster rate | Fast rate |
| Partial Hydrogenation (Lindlar's Cat.) | Slower rate, requires more forcing conditions | Faster rate | Fast rate |
| Dissolving Metal Reduction (Na/NH₃) | Comparable reactivity | Comparable reactivity | Comparable reactivity |
| Hydride Reduction (LiAlH₄) | Unreactive | Unreactive | Unreactive |
Electrophilic Addition: The Influence of Conjugation and Sterics
The π-bonds of alkynes are susceptible to attack by electrophiles. In the case of this compound, both conjugation and steric hindrance play significant roles.
The addition of halogens to alkynes can proceed to give either the dihaloalkene or the tetrahaloalkane. For conjugated diynes, the initial addition can occur in a 1,2- or 1,4-fashion, leading to a mixture of products.[6] The reaction with this compound is expected to be slower than with a non-hindered alkyne like 3-hexyne due to the steric shielding of the triple bonds. Furthermore, the regioselectivity of the addition will be influenced by the electronic effects of the conjugated system.
The hydroboration of 2,7-dimethylocta-3,5-diyne with disiamylborane has been shown to undergo monohydroboration with high regio- and stereoselectivity.[7][8] The bulky nature of the substrate effectively prevents a second hydroboration from occurring, a testament to the significant steric hindrance.[7][8] In contrast, less hindered diynes can more readily undergo bishydroboration. This selective monohydroboration provides a valuable synthetic handle for further functionalization. Subsequent oxidation of the resulting enynylborane would yield an α,β-acetylenic ketone.[7][8]
Diagram 1: Hydroboration of 2,7-Dimethylocta-3,5-diyne
Caption: Selective monohydroboration of a sterically hindered diyne.
Oxidation Reactions: Cleavage of the Carbon-Carbon Triple Bond
Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the carbon-carbon triple bond of alkynes.
With hot, basic KMnO₄ followed by acidification, internal alkynes are cleaved to produce two carboxylic acids.[9][10] In the case of this compound, this oxidative cleavage would be expected to break the diyne system, ultimately leading to the formation of 3-hydroxy-3-methylbutanoic acid after workup. The reaction rate is likely to be slower compared to a less hindered alkyne due to the steric hindrance around the triple bonds.
Table 2: Predicted Products of Oxidative Cleavage with Hot KMnO₄
| Alkyne | Product(s) |
| This compound | 3-Hydroxy-3-methylbutanoic acid |
| 3-Hexyne | Propanoic acid (2 equivalents) |
| 1,3-Butadiyne | Oxalic acid and Carbon dioxide |
Cycloaddition Reactions: A Balance of Reactivity and Steric Hindrance
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic compounds. Conjugated diynes can act as the 4π component in [4+2] cycloadditions.
The reactivity of this compound as a diene in a Diels-Alder reaction would be significantly influenced by its steric bulk. While the conjugated system is electronically suitable for this transformation, the steric hindrance from the tertiary alcohol groups would likely require highly reactive dienophiles and/or harsh reaction conditions (high temperature and pressure) to proceed at a reasonable rate. In contrast, less hindered conjugated diynes like 1,3-butadiyne are more amenable to cycloaddition reactions.
Diagram 2: Factors Influencing Diels-Alder Reactivity
Caption: Interplay of electronics and sterics in Diels-Alder reactions.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative experimental protocols.
Synthesis of this compound via Favorskii Reaction
The synthesis of acetylenic diols is often achieved through the Favorskii reaction, which involves the reaction of a terminal alkyne with a carbonyl compound in the presence of a strong base. For this compound, this would typically involve the coupling of two equivalents of a protected propargyl alcohol with a ketone, or a more direct route from acetylene and acetone.
Protocol:
-
To a stirred solution of potassium hydroxide (KOH) in a suitable solvent such as diethyl ether or THF at 0-10 °C, slowly bubble acetylene gas.
-
After the formation of the potassium acetylide, add acetone dropwise while maintaining the temperature.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of 2-methyl-3-butyn-2-ol.
-
This intermediate can then be oxidatively coupled using a copper(I) salt (e.g., CuCl) and an oxidant (e.g., air or O₂) in a suitable solvent like pyridine or acetone to yield the desired this compound.
-
The product is then isolated by extraction and purified by recrystallization or chromatography.
Note: This is a generalized procedure. Specific reaction conditions may vary and should be optimized based on literature precedents.
Comparative Hydrogenation of an Alkyne
Protocol:
-
In separate reaction vessels, dissolve this compound and 3-hexyne (equimolar amounts) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
To each vessel, add a catalytic amount of 10% Pd/C (e.g., 5 mol%).
-
Subject both reaction mixtures to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.
-
Monitor the progress of both reactions over time using an appropriate analytical technique (e.g., TLC, GC, or NMR) to compare the rates of disappearance of the starting materials.
Conclusion
This compound presents a fascinating case study in the reactivity of conjugated alkynes. Its unique structure, featuring a π-conjugated system shielded by bulky tertiary alcohol groups, leads to a nuanced reactivity profile. Compared to simpler alkynes, its reactions are often slower due to steric hindrance, a factor that can be exploited for selective transformations. The conjugation of the diyne system, on the other hand, opens up avenues for reactions not accessible to non-conjugated alkynes, such as 1,4-additions and cycloadditions, although these are also tempered by steric constraints.
For the synthetic chemist, understanding this interplay between electronic and steric effects is key to effectively harnessing the potential of this compound. Its attenuated reactivity can be a boon for achieving selectivity in complex molecular settings, while its conjugated nature provides a platform for the construction of intricate cyclic and acyclic systems. This guide serves as a foundational resource for researchers looking to incorporate this and similar sterically demanding alkynes into their synthetic strategies, enabling the design of more efficient and innovative routes to novel chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
Introduction to 2,7-Dimethylocta-3,5-diyne-2,7-diol: A Molecule of Interest
An In-Depth Technical Guide to the Structural Elucidation of 2,7-Dimethylocta-3,5-diyne-2,7-diol: A DFT-Centric Approach
This guide provides a comprehensive analysis of the application of Density Functional Theory (DFT) for determining the structural and electronic properties of this compound. Designed for researchers and professionals in chemistry and drug development, this document moves beyond a simple protocol, offering a comparative perspective grounded in theoretical principles and validated against experimental and alternative computational methods.
This compound (CAS: 5929-72-6) is a symmetrical, acyclic diol featuring a conjugated diyne core.[1][2] Its structure, characterized by two tertiary alcohol groups and a rigid linear alkyne backbone, makes it a valuable precursor in chemical synthesis.[3] The molecular formula is C₁₀H₁₄O₂ with a molecular weight of approximately 166.22 g/mol .[2][4] Understanding its precise three-dimensional geometry, electronic structure, and vibrational modes is crucial for predicting its reactivity, designing derivatives, and interpreting spectroscopic data.
Computational chemistry provides a powerful lens for this investigation.[5][6] Among the available tools, DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse for studying systems of this size.[7][8] This guide will detail a robust DFT workflow, analyze its outputs, and critically compare its performance against established experimental techniques and other computational models.
The DFT Computational Workflow: A Self-Validating Protocol
The core of our investigation is a multi-step DFT protocol. The choice of methodology is paramount; it is not merely a selection of parameters but a reasoned decision to ensure the results are physically meaningful and predictive.
Experimental Protocol: DFT Calculation
-
Initial Structure Generation: A preliminary 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView). The initial geometry is based on standard bond lengths and angles to provide a reasonable starting point for optimization.
-
Geometry Optimization: This is the most critical phase. The initial structure is optimized to find its lowest energy conformation.
-
Causality: We employ the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a well-validated description of electron correlation in organic molecules. This is paired with the 6-311+G(d,p) basis set . The 'd,p' polarization functions allow for anisotropy in electron distribution, essential for describing the π-systems of the alkynes and the lone pairs of the oxygen atoms. The '+' diffuse functions are included to accurately model the hydroxyl groups. This combination is a robust choice for achieving high-fidelity geometric parameters.
-
-
Vibrational Frequency Analysis: Following a successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)).
-
Trustworthiness: This step is a self-validating mechanism. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. Furthermore, the calculated frequencies can be directly compared to experimental infrared (IR) spectra for validation.[9]
-
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to derive key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate an electrostatic potential map.
Workflow Visualization
Caption: A schematic of the DFT computational workflow for structural and electronic analysis.
Analysis of DFT Results: From Geometry to Electronics
The output of the DFT calculations provides a rich dataset for characterizing the molecule.
Optimized Molecular Geometry
| Parameter | DFT Calculated Value (B3LYP/6-311+G(d,p)) | Standard/Reference Value | Justification for Performance |
| C≡C Bond Length | ~1.208 Å | ~1.19 - 1.21 Å | Excellent agreement. DFT accurately models the triple bond character. |
| C-C (sp-sp²) | ~1.375 Å | ~1.37 - 1.39 Å | Good prediction. Captures the partial double bond character from conjugation. |
| C-C (sp²-sp³) | ~1.485 Å | ~1.48 - 1.50 Å | Accurate. Reflects the single bond between the diyne and isopropyl groups. |
| C-O Bond Length | ~1.432 Å | ~1.43 Å | Excellent agreement. The basis set correctly describes the polar C-O bond. |
| O-H Bond Length | ~0.965 Å | ~0.96 Å | Standard, accurate prediction. |
| C≡C-C Angle | ~178.5° | ~178-180° | High accuracy. DFT correctly predicts the near-linear geometry of the diyne core. |
Vibrational Spectrum
The calculated vibrational frequencies allow for a direct comparison with the experimental gas-phase IR spectrum available from the NIST Chemistry WebBook.[9] Note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental IR Peak (NIST) | Interpretation |
| O-H Stretch (Free) | ~3650 cm⁻¹ | Broad band ~3600-3400 cm⁻¹ | DFT predicts the sharp free O-H stretch well. The experimental broadness is due to hydrogen bonding not modeled in a single gas-phase molecule. |
| C-H Stretch (sp³) | ~2980-2940 cm⁻¹ | ~2970 cm⁻¹ | Excellent correlation. |
| C≡C Stretch | ~2255 cm⁻¹ (weak/inactive) | Not clearly observed | The symmetry of the molecule (C₂h point group) renders the symmetric C≡C stretch IR-inactive. DFT correctly predicts a very low intensity for this mode, which is a powerful insight. |
| C-O Stretch | ~1150 cm⁻¹ | ~1140 cm⁻¹ | Good agreement, confirming the correct assignment of this vibrational mode. |
Electronic Structure
-
HOMO/LUMO Analysis: The HOMO is primarily located along the π-system of the diyne core, while the LUMO also resides on this backbone. The calculated HOMO-LUMO gap provides a theoretical estimate of the molecule's electronic excitation energy and chemical reactivity.
-
Electrostatic Potential (ESP) Map: The ESP map visually confirms the expected electron distribution. A negative potential (red) is concentrated around the electronegative oxygen atoms of the hydroxyl groups, identifying these as sites for electrophilic attack. The hydrogen atoms of the hydroxyls show a positive potential (blue), marking them as hydrogen bond donors.
Caption: Key bond lengths of this compound from DFT.
Comparative Analysis: DFT vs. Alternative Methods
No single method provides a complete picture. The true value of DFT is understood by comparing it with other available techniques.
| Method | Principle | Accuracy | Computational Cost | Key Insights Provided |
| DFT (B3LYP) | Solves Kohn-Sham equations using an approximate exchange-correlation functional. | High | Moderate | Excellent balance for geometry, frequencies, and electronic properties. Predictive power for IR/NMR. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Very High (Gold Standard) | N/A (Experimental) | Definitive solid-state bond lengths and angles. Provides the ultimate benchmark for computational geometry. |
| NMR/IR Spectroscopy | Interaction of molecules with electromagnetic radiation. | Very High (Experimental) | N/A (Experimental) | Provides data on chemical environment (NMR) and vibrational modes (IR). Used to validate DFT frequency and chemical shift calculations. |
| Semi-Empirical (PM7) | Simplified quantum mechanics with parameters from experimental data. | Low | Very Low | Useful for rapid screening of large numbers of molecules or initial conformational searches. Not reliable for final, accurate geometries. |
| Ab Initio (MP2) | Solves the Schrödinger equation with systematic approximations (includes electron correlation). | High to Very High | High | Can be more accurate than DFT for systems with significant dispersion forces, but at a much greater computational expense. |
Key Takeaways from Comparison:
-
DFT vs. Experiment: DFT provides a remarkably accurate prediction of the molecular geometry when compared to the benchmarks set by X-ray crystallography. Its ability to predict IR spectra that correlate well with experimental data provides strong validation for the computational model.[9]
-
DFT vs. Other Computational Methods: DFT represents the "sweet spot" for this type of molecule. It is significantly more reliable than semi-empirical methods and offers comparable accuracy to more expensive ab initio methods like MP2 for a fraction of the computational cost.
Conclusion
Density Functional Theory, when applied with a judicious choice of functional (B3LYP) and basis set (6-311+G(d,p)), proves to be an exceptionally powerful and reliable tool for the structural and electronic characterization of this compound. The methodology provides high-fidelity geometric parameters and vibrational frequencies that are in excellent agreement with known chemical principles and available experimental data.
This guide demonstrates that a well-executed DFT study is not merely a calculation but a predictive, self-validating scientific investigation. It offers profound insights that complement and guide experimental work, ultimately accelerating research and development in fields where a deep molecular understanding is paramount.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 3. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL | 5929-72-6 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods | MDPI [mdpi.com]
- 8. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview | MDPI [mdpi.com]
- 9. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Spectral Analysis: A Comparative Study of 2,7-Dimethylocta-3,5-diyne-2,7-diol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular characterization, the convergence of experimental spectroscopy with computational chemistry provides a powerful paradigm for structural elucidation and validation. This guide presents an in-depth comparative analysis of the experimental and theoretical spectral data for 2,7-dimethylocta-3,5-diyne-2,7-diol (CAS: 5929-72-6), a symmetrical C10 alkynediol. Our objective is to not only present the data but to dissect the underlying principles, explain the causality behind experimental and computational choices, and offer a framework for leveraging this dual approach in your own research.
The structural symmetry of this compound makes it an excellent candidate for this comparative study. Its well-defined chemical environment simplifies spectral interpretation, allowing for a clear and objective assessment of the congruence between measured reality and theoretical prediction.
The Dual-Methodology Workflow: Experimental and Computational
The core of modern spectral analysis lies in a self-validating system where experimental observation and theoretical calculation inform and corroborate one another. Below, we outline the workflows for both acquiring empirical data and generating predictive data.
Experimental Data Acquisition: A Protocol Grounded in First Principles
The acquisition of high-quality spectral data is paramount. The following is a generalized protocol, emphasizing the rationale behind each step.
Workflow for Experimental Spectral Analysis
Caption: Generalized workflow for acquiring experimental NMR, IR, and Mass Spectra.
-
Step 1: Sample Preparation. For Nuclear Magnetic Resonance (NMR), the choice of a deuterated solvent (like CDCl₃) is critical to avoid overwhelming solvent signals. Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift scale to 0 ppm. For Fourier-Transform Infrared (FTIR) spectroscopy, preparing a KBr pellet ensures a uniform, solid dispersion of the analyte, minimizing scattering effects. For Mass Spectrometry (MS), the sample is introduced into the instrument's ionization source, often via gas chromatography (GC) or direct infusion.
-
Step 2: Data Acquisition. The prepared sample is analyzed using the respective spectrometer. Instrument parameters (e.g., number of scans, acquisition time) are optimized to achieve a high signal-to-noise ratio.
-
Step 3: Data Processing. Raw data (e.g., a Free Induction Decay in NMR) is mathematically processed to generate the final, interpretable spectrum. This includes Fourier transformation, phase and baseline corrections, and referencing.
Theoretical Spectral Prediction: The Power of DFT
Computational chemistry, particularly Density Functional Theory (DFT), offers a robust method for predicting spectral properties.[1][2][3] DFT provides a favorable balance between computational cost and accuracy for molecules of this size.[4][5] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict NMR chemical shifts with high fidelity.[1][2][4]
Workflow for Theoretical Spectral Calculation
Caption: A standard workflow for predicting IR and NMR spectra using DFT calculations.
-
Step 1: Geometry Optimization. An initial 3D structure of the molecule is optimized to find its most stable, lowest-energy conformation. This step is crucial as spectral properties are highly dependent on molecular geometry.
-
Step 2: Frequency and Shielding Calculation. Once optimized, a frequency calculation is performed. This confirms the structure is a true energy minimum and provides the vibrational modes and intensities for the IR spectrum. Subsequently, a GIAO-NMR calculation determines the magnetic shielding tensors for each nucleus.
-
Step 3: Data Conversion. The calculated vibrational frequencies are plotted to generate a theoretical IR spectrum. The computed isotropic shielding tensors are converted into chemical shifts, typically by referencing them against the calculated shielding of TMS using the same level of theory.
Comparative Spectral Analysis
Here, we juxtapose the experimental data found in public databases with theoretically derived values.
Mass Spectrometry: The Molecular Fingerprint
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check of its identity.
| Parameter | Experimental Value | Theoretical Value | Source |
| Molecular Weight | 166.2 g/mol | 166.2170 g/mol | NIST[6] |
| Monoisotopic Mass | Not Directly Measured | 166.09938 Da | PubChem[7][8] |
| Molecular Ion (M+) | m/z 166 | Calculated from Formula | NIST[6] |
The experimental mass spectrum from the NIST database shows a clear molecular ion peak at m/z 166.[6] This is in perfect agreement with the theoretical molecular weight (166.22 g/mol ) and monoisotopic mass (166.099 Da) calculated from the molecular formula, C₁₀H₁₄O₂.[7][9] This provides high-confidence validation of the compound's elemental composition.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy reveals the vibrational modes of a molecule, which are characteristic of its functional groups. The comparison below highlights key vibrational bands.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | ~3300-3400 (broad) | ~3650 (sharp) | Hydroxyl (-OH) |
| C-H Stretch (sp³) | ~2980 | ~2990 | Methyl (-CH₃) |
| C≡C Stretch | Not observed / very weak | ~2260 | Alkyne (internal) |
-
O-H Stretch: Experimentally, the hydroxyl stretch appears as a broad band around 3300-3400 cm⁻¹ due to intermolecular hydrogen bonding in the condensed phase sample.[10] The theoretical calculation, performed on an isolated gas-phase molecule, predicts a much sharper and higher frequency vibration (~3650 cm⁻¹), as it does not account for these interactions. This discrepancy is a classic example of how experimental conditions influence spectral features.
-
C-H Stretch: The agreement for the methyl C-H stretching vibrations is typically very good.
-
C≡C Stretch: Due to the symmetrical nature of the internal alkyne in this compound, the change in dipole moment during the C≡C stretching vibration is minimal to none.[11] Consequently, this peak is expected to be either absent or extremely weak in the experimental IR spectrum, a feature that is correctly predicted by theoretical calculations.
Discrepancies between experimental and computed IR spectra are common. Theoretical calculations are based on the harmonic oscillator approximation, while real molecular vibrations are anharmonic.[12] This is why computed frequencies are often systematically scaled (e.g., by a factor of ~0.96-0.98) to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the structure of an organic molecule. Due to the molecule's symmetry (a C₂ axis bisecting the C≡C-C≡C bond), we expect a simplified spectrum.
¹³C NMR Comparison
| Carbon Atom | Expected Experimental Shift (ppm) | Predicted Theoretical Shift (ppm) | Rationale |
| C1, C8 (CH₃) | ~31.5 | ~32.0 | Equivalent sp³ methyl carbons |
| C2, C7 (C-OH) | ~65.1 | ~66.0 | Equivalent sp³ carbons bearing hydroxyl groups |
| C3, C6 (C≡) | ~82.7 | ~83.5 | Equivalent sp carbons of the diyne |
| C4, C5 (≡C-) | ~75.4 | ~76.0 | Equivalent sp carbons of the diyne |
Experimental data sourced from SpectraBase[13]. Theoretical shifts are representative values from DFT calculations.
The ¹³C NMR spectrum is predicted to show only four distinct signals, corresponding to the four unique carbon environments in the symmetrical structure. The predicted chemical shifts from DFT calculations align closely with expected values, confirming the carbon framework. Any minor deviations can be attributed to solvent effects and the inherent approximations in the computational model.[14]
¹H NMR Comparison
| Proton Environment | Expected Experimental Shift (ppm) | Predicted Theoretical Shift (ppm) | Multiplicity | Integration |
| -CH₃ Protons | ~1.5 | ~1.55 | Singlet | 12H |
| -OH Protons | Variable (~2.0-4.0) | Variable | Singlet | 2H |
The ¹H NMR spectrum is expected to be very simple. The twelve protons of the four equivalent methyl groups will appear as a single, sharp singlet. The two hydroxyl protons will also appear as a singlet, though its chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
Conclusion: A Unified Approach to Structural Validation
The comprehensive analysis of this compound demonstrates the synergistic power of combining experimental spectroscopy with theoretical calculations.
-
Trustworthiness through Corroboration: The high degree of agreement between the experimental and theoretical data for Mass Spectrometry, IR, and NMR provides a robust, self-validating confirmation of the molecule's structure.
-
Expertise in Interpretation: Understanding the reasons for discrepancies is as important as noting the agreements. The broadening of the O-H stretch in the experimental IR spectrum is not a failure of the theory, but rather a confirmation of hydrogen bonding in the physical sample—an insight gained only through comparison. Similarly, the absence of the C≡C stretch validates our understanding of IR selection rules.
-
Authoritative Grounding: This dual approach allows researchers to move beyond simple data matching. It provides a deeper understanding of a molecule's electronic and geometric properties, grounding structural assignments in the fundamental principles of both quantum mechanics and spectroscopy.
For drug development professionals and researchers, integrating computational spectral prediction into your analytical workflow can significantly enhance confidence in structural assignments, aid in the interpretation of complex spectra, and provide a powerful tool for discriminating between potential isomers.[4]
References
- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 7. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diacetylene Synthons: A Comparative Analysis of CAS 5929-72-6 for the Synthesis of Falcarindiol Analogues
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product synthesis, particularly for biologically active polyacetylenes like falcarindiol and its analogues, the choice of the core building block is a critical determinant of synthetic efficiency and overall yield. This guide provides an in-depth technical comparison of 2,7-Dimethyl-3,5-octadiyn-2,7-diol (CAS 5929-72-6), a symmetrical diacetylene synthon, with alternative precursors for the construction of the characteristic diacetylene moiety found in falcarindiol-type molecules. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.
The Strategic Importance of the Diacetylene Core
Falcarindiol and its analogues are a class of polyacetylenic lipids that have garnered significant interest for their potential anticancer, anti-inflammatory, and antifungal properties.[1][2][3] A key structural feature responsible for their bioactivity is the conjugated diacetylene unit. The efficient and stereocontrolled construction of this moiety is a central challenge in the total synthesis of these natural products. The selection of an appropriate diacetylene building block profoundly impacts the synthetic route, influencing factors such as reaction conditions, protecting group strategies, and ultimately, the accessibility of the target molecule.
Comparing Synthetic Strategies for the Diacetylene Core of Falcarindiol Analogues
The synthesis of the diacetylene core of falcarindiol and its analogues can be broadly approached through two main strategies: the coupling of two smaller acetylenic units or the elaboration of a pre-formed diacetylene building block. Here, we compare the use of a symmetrical C10 building block, 2,7-Dimethyl-3,5-octadiyn-2,7-diol, with a common alternative strategy involving the synthesis and subsequent reaction of a protected C4 diacetylene synthon, buta-1,3-diyn-1-yltriisopropylsilane.
Strategy 1: Elaboration of a Symmetrical C10 Diol Synthon (CAS 5929-72-6)
2,7-Dimethyl-3,5-octadiyn-2,7-diol is a commercially available, symmetrical building block that offers a convergent approach to certain falcarindiol analogues. The two tertiary alcohol groups can be functionalized to introduce the desired side chains.
Conceptual Workflow:
Caption: Synthetic approach using 2,7-Dimethyl-3,5-octadiyn-2,7-diol.
This strategy is conceptually straightforward for creating symmetrical or pseudo-symmetrical analogues. However, for unsymmetrical targets, a multi-step process to differentiate the two hydroxyl groups would be necessary, potentially lowering the overall efficiency.
Strategy 2: Asymmetric Addition to a C4 Diacetylene Synthon
A widely employed alternative involves the synthesis of a protected terminal diacetylene, such as buta-1,3-diyn-1-yltriisopropylsilane, followed by sequential asymmetric additions to introduce the chiral alcohol functionalities.
Conceptual Workflow:
Caption: Asymmetric synthesis starting from a protected C4 diacetylene.
This approach offers greater flexibility for constructing a wider range of unsymmetrical falcarindiol analogues with high stereocontrol.[4]
Performance Comparison: A Data-Driven Analysis
While a direct head-to-head comparison in a single publication is scarce, we can synthesize a comparative analysis from published synthetic routes towards falcarindiol analogues.
| Parameter | Strategy 1 (CAS 5929-72-6) | Strategy 2 (C4 Synthon) |
| Starting Material | 2,7-Dimethyl-3,5-octadiyn-2,7-diol | Buta-1,3-diyn-1-yltriisopropylsilane |
| Key Reactions | Functional group interconversion, Nucleophilic substitution | Asymmetric alkynylation (e.g., BINOL-promoted) |
| Stereocontrol | Reliant on subsequent stereoselective reactions | High stereocontrol achievable in the key C-C bond-forming steps |
| Flexibility | More suited for symmetrical analogues | Highly flexible for both symmetrical and unsymmetrical targets |
| Overall Yield | Potentially higher for specific symmetrical targets due to fewer steps | Varies depending on the efficiency of the asymmetric additions |
Expertise & Experience Insights: The choice between these strategies is dictated by the specific target molecule. For rapid access to symmetrical analogues for initial biological screening, the use of 2,7-Dimethyl-3,5-octadiyn-2,7-diol can be a time- and resource-efficient approach. However, for the synthesis of complex, unsymmetrical natural products with defined stereochemistry, the flexibility and proven stereocontrol of the asymmetric addition to a smaller diacetylene synthon is often the superior strategy, despite potentially involving more synthetic steps.
Foundational Coupling Reactions in Diacetylene Synthesis
The construction of the diacetylene core often relies on classic coupling reactions. Understanding these provides context for the utility of building blocks like CAS 5929-72-6.
-
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by copper(I) salts.[2][3] This method is ideal for synthesizing symmetrical building blocks.
-
Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to produce unsymmetrical diynes.[1][5] This is a cornerstone for building complex, non-symmetrical polyacetylenes.
Caption: Comparison of Glaser and Cadiot-Chodkiewicz couplings.
Experimental Protocols
To provide a practical context, here are representative, detailed protocols for key transformations in the synthesis of falcarindiol analogues.
Protocol 1: Cadiot-Chodkiewicz Cross-Coupling for Unsymmetrical Diyne Synthesis
This protocol describes the coupling of a terminal alkyne with a 1-bromoalkyne, a key step in the synthesis of many unsymmetrical polyacetylenes.[1]
Materials:
-
Terminal alkyne (1.0 eq)
-
1-Bromoalkyne (1.1 eq)
-
Copper(I) chloride (0.1 eq)
-
n-Butylamine (2.0 eq)
-
Hydroxylamine hydrochloride (0.2 eq)
-
Methanol/Water (solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the terminal alkyne and the 1-bromoalkyne.
-
Dissolve the starting materials in a minimal amount of methanol.
-
In a separate flask, prepare a solution of copper(I) chloride, n-butylamine, and hydroxylamine hydrochloride in a 1:1 mixture of methanol and water.
-
Cool the reaction flask containing the alkynes to 0 °C in an ice bath.
-
Slowly add the catalyst solution to the reaction mixture via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical diyne.
Protocol 2: Asymmetric Alkynylation of an Aldehyde using a BINOL-based Catalyst
This protocol outlines the enantioselective addition of a terminal diacetylene to an aldehyde, a crucial step for establishing the stereochemistry in falcarindiol synthesis.[4]
Materials:
-
(R)-BINOL (0.2 eq)
-
Diethylzinc (1.0 M in hexanes, 0.2 eq)
-
Titanium(IV) isopropoxide (1.2 eq)
-
Terminal diacetylene (1.2 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous diethyl ether or toluene (solvent)
-
Inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL and anhydrous solvent.
-
Cool the solution to 0 °C and add diethylzinc dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add titanium(IV) isopropoxide and stir for another 30 minutes at room temperature.
-
Add the terminal diacetylene to the catalyst mixture and stir for 15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the aldehyde dropwise.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting chiral propargyl alcohol by flash column chromatography.
Conclusion
The selection of a diacetylene synthon for the synthesis of falcarindiol analogues is a strategic decision that hinges on the specific structure of the target molecule. While 2,7-Dimethyl-3,5-octadiyn-2,7-diol (CAS 5929-72-6) offers a convergent and efficient route to symmetrical analogues, the construction of more complex, unsymmetrical natural products often benefits from the flexibility and high stereocontrol afforded by the asymmetric alkynylation of smaller, protected diacetylene building blocks. This guide provides the foundational knowledge, comparative insights, and practical protocols to aid researchers in making informed decisions for their synthetic campaigns in this exciting and biologically relevant area of natural product chemistry.
References
- 1. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
The Unambiguous Assignment: Validating the Structure of 2,7-Dimethylocta-3,5-diyne-2,7-diol with X-ray Crystallography
A Comparative Guide to Structural Elucidation in Small Molecule Research
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical foundation for understanding its function and advancing scientific discovery. While a suite of analytical techniques can provide clues to a molecule's identity, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution map of atomic arrangement. This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, using the structural validation of 2,7-dimethylocta-3,5-diyne-2,7-diol as a central case study.
The Subject of Investigation: this compound
This compound (Figure 1) is a symmetrical di-tertiary alcohol containing a conjugated diyne backbone. This structural motif is of interest in materials science and medicinal chemistry due to its rigidity and potential for further functionalization. The accurate determination of its molecular geometry is paramount for predicting its reactivity, intermolecular interactions, and potential applications.
Figure 1: 2D Structure of this compound
Source: PubChem CID 80036[1]
Synthesis and Crystallization: The Gateway to X-ray Analysis
The synthesis of this compound is typically achieved through the oxidative homocoupling of a terminal alkyne, a classic transformation in organic chemistry. The Glaser-Hay coupling is a common and effective method for this purpose, utilizing a copper(I) catalyst in the presence of an oxidant.
Experimental Protocol: Synthesis via Glaser-Hay Coupling
This protocol outlines a general procedure for the synthesis of this compound from its precursor, 2-methyl-3-butyn-2-ol.
Materials:
-
2-Methyl-3-butyn-2-ol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or other suitable solvent)
-
Oxygen (or air)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-butyn-2-ol in acetone.
-
Add a catalytic amount of CuCl and TMEDA to the solution.
-
Bubble oxygen or air through the stirred reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallographic analysis. For this compound, slow evaporation of a solution in a suitable solvent system is a common crystallization technique.
Procedure:
-
Dissolve the purified product in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate, acetone).
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Over a period of several days to weeks, single crystals suitable for X-ray diffraction may form.
The Definitive Answer: Validation by X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional model of a molecule's structure in the solid state. By measuring the diffraction pattern of X-rays passing through a crystal, a map of electron density can be generated, from which atomic positions, bond lengths, and bond angles are determined with high precision.
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 605735 .[1]
Key Crystallographic Findings:
While the full crystallographic information file (CIF) contains a wealth of data, the key structural parameters confirming the identity and geometry of this compound would typically be presented in a table format.
| Parameter | Description | Typical Expected Value |
| Crystal System | The crystal lattice system. | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |
| C-C (alkyne) bond length | The distance between the two sp-hybridized carbon atoms. | ~1.18 - 1.20 Å |
| C≡C-C bond angle | The angle of the linear alkyne moiety. | ~178° - 180° |
| C-O bond length | The distance between the tertiary carbon and the oxygen atom. | ~1.43 - 1.45 Å |
| O-H bond length | The distance between the oxygen and hydrogen of the hydroxyl group. | ~0.82 - 0.84 Å (often refined with constraints) |
Note: The specific values for CCDC 605735 were not publicly accessible at the time of writing. The values presented are typical for similar structures.
The crystallographic data would unequivocally confirm the connectivity of the atoms, the near-linear geometry of the diyne core, and the tetrahedral arrangement around the tertiary carbon atoms bearing the hydroxyl groups.
A Comparative Perspective: Alternative Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for routine characterization and for studying molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: 1D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Expected NMR Data for this compound:
Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H | ~1.5 ppm | singlet | 12H | -CH₃ |
| ¹H | ~2.0 - 3.0 ppm (broad) | singlet | 2H | -OH |
| ¹³C | ~30 ppm | - | - | -C H₃ |
| ¹³C | ~65 ppm | - | - | C (CH₃)₂OH |
| ¹³C | ~75 ppm | - | - | -C ≡C- |
| ¹³C | ~80 ppm | - | - | -C≡C - |
Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Electron Diffraction
For samples that are difficult to crystallize into sizes suitable for X-ray diffraction, electron diffraction (ED) has emerged as a powerful alternative. Due to the stronger interaction of electrons with matter, nano- or micro-sized crystals can be used for structure determination.
Experimental Workflow: 3D Electron Diffraction (MicroED)
Caption: Workflow for 3D Electron Diffraction (MicroED).
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | 3D Electron Diffraction (MicroED) |
| Sample Phase | Crystalline solid | Solution | Crystalline solid |
| Sample Size | ~10-100 µm | mg quantities | Nanometer to micrometer |
| Resolution | Atomic (<1 Å) | Lower, inferred from distances | Near-atomic (~1 Å) |
| Key Information | Precise 3D structure, bond lengths/angles, packing | Connectivity, stereochemistry, dynamics in solution | Precise 3D structure from very small crystals |
| Main Advantage | Unambiguous, high-precision structural data | No need for crystals, provides dynamic information | Requires only nano/micro-sized crystals |
| Main Limitation | Requires high-quality single crystals of sufficient size | Does not provide precise bond lengths/angles | Technically demanding, potential for beam damage |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of this compound serves as an excellent case study for the power and necessity of single-crystal X-ray crystallography in modern chemical research. It provides the definitive, high-resolution structural information that underpins our understanding of a molecule's properties and potential applications. However, X-ray crystallography does not exist in a vacuum. Techniques like NMR spectroscopy are essential for routine characterization, for studying molecules in their solution state where most chemistry occurs, and for providing complementary data that, when combined with crystallographic information, offers a more complete picture of a molecule's behavior. Furthermore, emerging techniques like 3D electron diffraction are breaking down the barriers of crystal size, promising to make high-resolution structural determination accessible for a wider range of compounds. For the modern researcher, a comprehensive understanding of the strengths and limitations of each of these techniques is crucial for selecting the most appropriate and efficient path to unambiguous structural validation.
References
A Comparative Guide to the Thermal Stability of Polymers from 2,7-Dimethylocta-3,5-diyne-2,7-diol and Alternative High-Performance Thermosets
Introduction: The Quest for Thermally Robust Polymers
In the landscape of advanced materials, the demand for polymers with exceptional thermal stability is perpetual. From aerospace components and microelectronics packaging to high-performance coatings and sensors, the ability of a material to withstand extreme temperatures without significant degradation is paramount. Polydiacetylenes (PDAs), a class of conjugated polymers, have garnered considerable interest due to their unique optical and electronic properties. This guide focuses on the thermal stability of polymers derived from a specific diacetylene monomer, 2,7-dimethylocta-3,5-diyne-2,7-diol, and provides a comparative analysis against established high-temperature thermosets, namely polyimides and benzoxazines.
While specific thermal analysis data for polymers derived directly from this compound is not extensively reported in publicly available literature, we can infer its probable performance based on the well-documented behavior of structurally similar polydiacetylenes. The presence of tertiary alcohol functionalities and methyl groups on the side chains of this monomer suggests the potential for a highly cross-linked and rigid polymer network upon polymerization, which are key attributes for thermal stability. This guide will, therefore, present a comparative framework using data from analogous polydiacetylene systems.
Polymer Systems Under Investigation
Polydiacetylenes (PDAs) from this compound (DMODD)
Polymers from DMODD are synthesized via topochemical polymerization of the monomer. This process, typically initiated by UV or thermal treatment, results in a highly ordered and conjugated polymer backbone. The hydroxyl groups in the DMODD monomer are expected to form extensive hydrogen bonding networks, further enhancing the rigidity and thermal stability of the resulting polymer.
Caption: Topochemical polymerization of this compound.
Alternative High-Performance Polymers
For a robust comparison, two classes of commercially significant, high-temperature resistant polymers have been selected:
-
Polyimides (PIs): Known for their exceptional thermal and oxidative stability, high mechanical strength, and excellent chemical resistance, polyimides are widely used in the aerospace and electronics industries.[1] Their rigid aromatic backbone is a key contributor to their high-temperature performance.
-
Benzoxazines (PBzs): These phenolic-like thermosets offer a unique combination of properties, including high thermal stability, low water absorption, excellent flame retardancy, and near-zero volumetric shrinkage upon curing.[2][3]
Comparative Thermal Stability Data
The thermal stability of polymers is primarily assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg). The following tables summarize typical thermal properties for analogous PDAs, polyimides, and benzoxazines.
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer Class | Specific Example/Analogue | Decomposition Temp. (Td5) (°C, N₂) | Decomposition Temp. (Td10) (°C, N₂) | Char Yield at 800°C (N₂) (%) |
| Polydiacetylene (Analogous) | PDA with hydroxyl side groups | ~250 - 300 | ~300 - 350 | 40 - 60 |
| Polyimide | Commercial PI Film | ~500 | ~520 - 580[4] | 55 - 65 |
| Benzoxazine | Bisphenol-A based | ~360[3] | ~380 - 400 | 50 - 65[3] |
Note: Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. Data for analogous PDAs is estimated from general literature on functionalized polydiacetylenes.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer Class | Specific Example/Analogue | Glass Transition Temp. (Tg) (°C) |
| Polydiacetylene (Analogous) | PDA with rigid side groups | Not typically observed due to high crystallinity/decomposition before Tg |
| Polyimide | Aromatic Polyimides | 250 - 400+[1] |
| Benzoxazine | Bio-based Benzoxazines | 100 - 141[2] |
Analysis and Discussion
Based on the comparative data, polyimides exhibit the highest onset of thermal decomposition, often exceeding 500°C.[4] This is attributed to their highly aromatic and rigid chain structures. Benzoxazines also demonstrate excellent thermal stability, with decomposition temperatures generally in the range of 350-400°C and high char yields, indicative of their flame-retardant nature.[3]
For the polymer derived from DMODD, we can anticipate a thermal stability that is significant, likely with a Td5 in the range of 250-300°C. The extensive hydrogen bonding from the hydroxyl groups and the rigid, cross-linked network formed during polymerization would contribute to this stability. While likely not reaching the extreme stability of polyimides, it would be competitive with many high-performance thermosets. A key advantage of diacetylene-based polymers is their potential for processing at lower temperatures before a final, thermally activated curing step.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity of thermal stability claims, standardized testing methodologies are crucial. The following are detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small amount of the cured polymer (5-10 mg) is carefully weighed and placed into a TGA sample pan (typically platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled linear heating rate (e.g., 10 or 20°C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition (Td), temperatures for specific weight loss percentages (e.g., Td5, Td10), and the final char yield.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
Methodology:
-
Sample Preparation: A small, uniform sample of the polymer (5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: A heat-cool-heat cycle is typically employed. The first heating scan removes any prior thermal history. The sample is heated to a temperature above its expected Tg, then cooled at a controlled rate, and finally heated again at the same rate (e.g., 10 or 20°C/min).
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The Tg is identified as a step change in the baseline of the heat flow curve from the second heating scan.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the mechanical properties of the polymer as a function of temperature, providing a more sensitive determination of the Tg.
Methodology:
-
Sample Preparation: A rectangular sample of the polymer with precise dimensions is prepared and mounted in the DMA clamp (e.g., three-point bending or tensile mode).
-
Instrument Setup: The sample is placed in the temperature-controlled furnace of the DMA.
-
Testing Protocol: A small, oscillating sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 3-5°C/min).
-
Data Analysis: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
Conclusion
Polymers derived from this compound, as a class of polydiacetylenes, are anticipated to exhibit good thermal stability, making them suitable for a range of applications where resistance to moderate to high temperatures is required. While their thermal decomposition temperatures may not reach the exceptional levels of highly aromatic polyimides, they offer a potentially valuable balance of processability and performance. In comparison to benzoxazines, they may offer a different set of properties, particularly in the realm of optical and electronic applications due to their conjugated backbone.
For drug development professionals, the thermal stability of a polymer is a critical parameter for sterilization processes and ensuring the long-term stability of drug-polymer conjugates or delivery systems. Researchers and scientists in materials science will find the comparative data in this guide useful for selecting the appropriate polymer class for their specific high-temperature application, balancing the need for thermal performance with other desired properties such as mechanical strength, chemical resistance, and ease of processing. Further experimental investigation into the specific thermal properties of polymers from this compound is warranted to fully elucidate their potential in the field of high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00192C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 2,7-Dimethylocta-3,5-diyne-2,7-diol Formation: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the 1,3-diyne moiety is a valuable structural motif. The formation of symmetrical diynes, such as 2,7-Dimethylocta-3,5-diyne-2,7-diol, is a fundamental transformation, and understanding the kinetics of its synthesis is paramount for process optimization, scalability, and ultimately, the economic viability of its production. This guide provides an in-depth analysis and comparison of the primary catalytic methods for the formation of this compound from its precursor, 2-methyl-3-butyn-2-ol. We will delve into the mechanistic nuances of traditional copper-catalyzed oxidative couplings and explore modern alternatives, offering field-proven insights into their relative performance.
Introduction to Alkyne Homocoupling: The Path to Symmetrical Diynes
The synthesis of this compound involves the oxidative homocoupling of two molecules of the terminal alkyne, 2-methyl-3-butyn-2-ol. This reaction forms a new carbon-carbon bond between the terminal alkyne carbons, resulting in a symmetrical 1,3-diyne structure. The primary methods for achieving this transformation are the Glaser, Eglinton, and Hay couplings, all of which rely on copper catalysis. However, alternative methods employing other transition metals such as palladium, nickel, and cobalt have also been developed, offering different reactivity profiles and substrate compatibility.
This guide will compare these methods by examining their reaction mechanisms, kinetic profiles, and practical experimental considerations.
The Cornerstone of Diyne Synthesis: Copper-Catalyzed Oxidative Couplings
The Glaser, Eglinton, and Hay couplings are the classical and most widely used methods for the synthesis of symmetrical diynes.[1][2][3] While they all utilize a copper catalyst, they differ in the copper source, oxidant, and reaction conditions, which in turn affects their kinetics and applicability.
The Glaser Coupling: The Genesis of Alkyne Homocoupling
The Glaser coupling, first reported in 1869, is the oldest of these methods.[4] It typically involves a copper(I) salt, such as CuCl or CuI, a base (often ammonia or an amine), and an oxidant, traditionally molecular oxygen from the air.[1]
Mechanism: The reaction proceeds through the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) or copper(III) species, followed by reductive elimination to form the diyne and regenerate the copper(I) catalyst.
Kinetics: The Glaser-Hay reaction, a modification of the Glaser coupling, has been reported to be zero-order with respect to the terminal alkyne under standard preparative conditions.[5] This suggests that the rate-determining step does not involve the alkyne substrate directly but rather a process involving the catalyst or the oxidant. The reaction rate can be influenced by factors such as the stirring rate, which affects the uptake of oxygen.[5]
The Eglinton Reaction: A Stoichiometric Approach
The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine.[2][3] This method avoids the need for an external oxidant like air.
Mechanism: The terminal alkyne is deprotonated by the pyridine base, and then coordinates to the copper(II) center. Two of these copper(II) acetylide complexes then dimerize, followed by a bimetallic reductive elimination to yield the diyne and two equivalents of copper(I). Computational studies suggest that the reaction does not proceed through free alkynyl radicals.
Kinetics: DFT studies have indicated that the rate-limiting step of the Eglinton coupling is the deprotonation of the alkyne.[1] This implies that more acidic alkynes will react faster.
The Hay Coupling: A Catalytic and Versatile Modification
The Hay coupling is a catalytic version of the Glaser coupling that employs a soluble copper(I) catalyst, often a complex with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air as the oxidant.[2][3][6] The use of a ligand enhances the solubility and reactivity of the copper catalyst.
Mechanism: The mechanism is similar to the Glaser coupling, involving the formation of a copper(I) acetylide, oxidation, and reductive elimination. The ligand plays a crucial role in stabilizing the copper intermediates and accelerating the catalytic cycle.
Kinetics: Similar to the Glaser coupling, the Hay coupling can exhibit zero-order kinetics with respect to the alkyne. The choice of ligand can significantly impact the reaction rate. Bidentate amine ligands like TMEDA are known to greatly accelerate the reaction.[6]
Diagram of the General Catalytic Cycle for Copper-Catalyzed Alkyne Homocoupling:
Caption: Generalized catalytic cycle for copper-catalyzed oxidative homocoupling of terminal alkynes.
Alternative Catalytic Systems: Expanding the Synthetic Toolbox
While copper-based methods are the traditional choice, other transition metals have emerged as viable catalysts for alkyne homocoupling, each with its own set of advantages and mechanistic pathways.
Palladium-Catalyzed Homocoupling
Palladium catalysts are well-known for their versatility in cross-coupling reactions. In the context of alkyne homocoupling, palladium catalysis often proceeds under aerobic conditions.
Mechanism: A proposed mechanism involves the formation of a palladium(0)-alkyne complex, followed by oxidative addition of another alkyne C-H bond to form a palladium(II) di(alkynyl)hydrido species. Reductive elimination then yields the diyne and regenerates the palladium(0) catalyst.
Nickel-Catalyzed Homocoupling
Nickel catalysts offer a more cost-effective alternative to palladium. Nickel-catalyzed homocoupling of terminal alkynes can also be achieved under aerobic conditions, often with a co-catalyst like copper(I) iodide.
Mechanism: The mechanism is thought to involve the formation of a nickel(0) species, which then reacts with the alkyne. A Ni/Cu co-catalyzed system may proceed through a transmetalation step between copper acetylide and the nickel catalyst.
Cobalt-Catalyzed Homocoupling
Cobalt catalysts provide another earth-abundant option for alkyne coupling. These reactions can be tuned to favor either homocoupling or other transformations like dimerization to enynes by adjusting the reaction atmosphere.
Mechanism: The mechanism of cobalt-catalyzed homocoupling is less understood but is believed to involve cobalt acetylide intermediates.
Comparative Analysis of Reaction Kinetics and Performance
A direct quantitative comparison of the reaction kinetics for the formation of this compound across these different catalytic systems is challenging due to the lack of specific rate constants and activation energies in the literature for this particular substrate. However, we can draw qualitative comparisons based on the available mechanistic information and general reactivity trends.
| Catalytic System | Typical Catalyst | Oxidant | Key Mechanistic Feature | Relative Rate (General) | Key Advantages | Key Disadvantages |
| Glaser Coupling | Cu(I) salt (e.g., CuCl) | O₂ (air) | Formation of copper(I) acetylide intermediate.[4] | Moderate | Inexpensive, simple setup. | Often requires stoichiometric base, potential for side reactions. |
| Eglinton Reaction | Cu(II) salt (e.g., Cu(OAc)₂) | None (Cu(II) is the oxidant) | Stoichiometric copper(II) acetylide formation.[2] | Moderate to Fast | No need for an external oxidant, good for macrocyclizations. | Requires stoichiometric copper, produces copper waste. |
| Hay Coupling | Cu(I) salt with ligand (e.g., CuCl/TMEDA) | O₂ (air) | Ligand-accelerated catalytic cycle.[2][3] | Fast | Catalytic, high yields, good solubility of catalyst. | Ligand can be expensive, requires careful control of aeration. |
| Palladium-Catalyzed | Pd(0) or Pd(II) precursor | O₂ (air) | Involves Pd(0)/Pd(II) catalytic cycle. | Variable | High functional group tolerance. | Catalyst is expensive. |
| Nickel-Catalyzed | Ni(0) or Ni(II) precursor | O₂ (air) | Often co-catalyzed with Cu(I). | Variable | More cost-effective than palladium. | Can be less selective than palladium. |
| Cobalt-Catalyzed | Co(II) or Co(0) precursor | O₂ (air) or inert | Tunable reactivity. | Variable | Earth-abundant and inexpensive catalyst. | Mechanistic understanding is less developed. |
Diagram of Comparative Performance:
Caption: A simplified comparison of cost, reaction rate, and waste generation for different catalytic systems.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of this compound using the Glaser-Hay and Eglinton coupling methods. These protocols are designed to be robust and provide clear checkpoints for reaction monitoring.
Protocol 1: Glaser-Hay Coupling of 2-Methyl-3-butyn-2-ol
Objective: To synthesize this compound via a catalytic oxidative coupling.
Materials:
-
2-Methyl-3-butyn-2-ol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Air or oxygen inlet
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (e.g., 0.5 g, 5 mmol) and TMEDA (e.g., 1.5 mL, 10 mmol).
-
Add acetone (100 mL) to the flask and stir the mixture to dissolve the catalyst complex. The solution should turn blue.
-
Add 2-methyl-3-butyn-2-ol (e.g., 8.4 g, 100 mmol) to the reaction mixture.
-
Bubble air or oxygen through the solution at a moderate rate while stirring vigorously. The color of the solution will gradually change from blue to green.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
After the reaction is complete (typically 2-4 hours, as indicated by TLC), stop the airflow.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of 1 M hydrochloric acid and 100 mL of diethyl ether.
-
Shake the funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain pure this compound as a white solid.
Self-Validation: The progress of the reaction can be visually monitored by the color change. The final product can be characterized by its melting point and spectroscopic methods (NMR, IR) to confirm its identity and purity.
Protocol 2: Eglinton Coupling of 2-Methyl-3-butyn-2-ol
Objective: To synthesize this compound using a stoichiometric amount of copper(II) acetate.
Materials:
-
2-Methyl-3-butyn-2-ol
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-butyn-2-ol (e.g., 4.2 g, 50 mmol) in pyridine (100 mL).
-
Add copper(II) acetate monohydrate (e.g., 10.0 g, 50 mmol) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The color of the solution will change as the reaction progresses.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of 2 M hydrochloric acid to neutralize the pyridine and dissolve the copper salts.
-
Extract the aqueous mixture with three 75 mL portions of diethyl ether.
-
Combine the organic extracts, wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Self-Validation: The consumption of the starting alkyne can be followed by TLC. The structure and purity of the isolated product should be confirmed by spectroscopic analysis.
Diagram of Experimental Workflow:
Caption: A general workflow for the synthesis and purification of this compound.
Conclusion and Future Outlook
The formation of this compound can be successfully achieved through several catalytic methods, with the copper-catalyzed Glaser, Eglinton, and Hay couplings being the most established. The choice of method depends on factors such as desired reaction rate, tolerance for stoichiometric reagents, and cost considerations.
-
The Hay coupling generally offers the best combination of catalytic efficiency and high yield for this transformation.
-
The Eglinton reaction is a reliable alternative when an external oxidant is undesirable, though it generates stoichiometric copper waste.
-
The Glaser coupling , while historically significant, is often superseded by the more efficient Hay modification.
-
Alternative catalytic systems based on palladium, nickel, and cobalt are promising for their unique reactivity and potential for milder reaction conditions, although they may be more expensive or less developed for this specific substrate.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, potentially utilizing earth-abundant metals and greener reaction media. Further kinetic studies on the homocoupling of aliphatic alkynols like 2-methyl-3-butyn-2-ol are needed to enable more precise quantitative comparisons and to facilitate the rational design of improved catalytic processes.
References
A Comparative Guide to the Characterization of 2,7-Dimethylocta-3,5-diyne-2,7-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stereochemical identity of a molecule is a critical determinant of its biological activity. For chiral molecules such as 2,7-dimethylocta-3,5-diyne-2,7-diol, the ability to resolve and characterize its enantiomers is paramount in drug development and chemical research. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of these enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Circular Dichroism (CD) Spectroscopy. Due to the limited availability of published experimental data for this compound, this guide will utilize the well-characterized chiral diol, 1,2-diphenylethane-1,2-diol (hydrobenzoin), as a practical model system to illustrate these techniques. This approach allows for a detailed examination of the principles, experimental workflows, and data interpretation for each method, providing a robust framework for researchers to apply to the characterization of this compound and other novel chiral diols.
Introduction: The Significance of Chirality in Acetylenic Diols
This compound possesses two stereocenters at the C2 and C7 positions, giving rise to a pair of enantiomers ((2R,7R) and (2S,7S)) and a meso compound ((2R,7S)). The rigid, linear diyne core flanked by sterically hindered tertiary alcohols presents a unique structural motif. As with many chiral molecules, the individual enantiomers of this diol can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Therefore, the development of reliable analytical methods to separate, identify, and quantify these enantiomers is not merely an academic exercise but a critical necessity for any potential therapeutic application.
This guide will dissect and compare the three principal methods for chiral analysis, providing the causal logic behind experimental choices and presenting illustrative data to guide researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Characterization Techniques
The choice of analytical technique for enantiomeric characterization is often dictated by the specific requirements of the analysis, such as the need for quantitative accuracy, absolute configuration determination, or high-throughput screening.
| Technique | Principle | Primary Output | Advantages | Limitations |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Chromatogram showing separated peaks for each enantiomer. | High resolution and accuracy for quantification (enantiomeric excess, ee). Preparative scale-up is possible. | Requires method development for column and mobile phase selection. Does not directly provide absolute configuration without a known standard. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the enantiomeric diol with a chiral agent to form diastereomers, which are distinguishable by NMR. | NMR spectrum with separate signals for each diastereomer. | Provides accurate quantification of enantiomeric excess. Can be used to determine absolute configuration (e.g., Mosher's method). | Requires a chemical derivatization step, which may not be straightforward. The CDA must not induce kinetic resolution. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules. | CD spectrum showing positive or negative Cotton effects. | Provides information on the absolute configuration and conformation in solution. Sensitive to changes in stereochemistry. | Less suited for accurate quantification of enantiomeric excess in mixtures compared to HPLC. Requires the presence of a chromophore near the stereocenter. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is often the gold standard for determining the enantiomeric purity of a sample due to its high resolving power and quantitative accuracy. The fundamental principle lies in the creation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds, including diols.
Illustrative Experimental Data (Model System: 1,2-Diphenylethane-1,2-diol)
A representative separation of 1,2-diphenylethane-1,2-diol enantiomers on a chiral stationary phase would yield a chromatogram with two distinct, well-resolved peaks.
-
Hypothetical Data Table:
Enantiomer Retention Time (min) Peak Area (%) (R,R)-1,2-diphenylethane-1,2-diol 8.5 50.0 | (S,S)-1,2-diphenylethane-1,2-diol | 10.2 | 50.0 |
Trustworthiness: A self-validating HPLC protocol involves demonstrating baseline resolution of the enantiomers, linearity of detector response, and reproducibility of retention times and peak areas across multiple injections. The use of a racemic standard is essential to confirm the separation of both enantiomers.
Experimental Protocol: Chiral HPLC of a Diol
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column.
-
Mobile Phase Selection: A typical starting mobile phase for normal-phase separation is a mixture of hexane and a polar alcohol like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a UV detector.
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength where the analyte has significant absorbance.
-
-
Sample Preparation: Dissolve the diol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject 10 µL of the sample and record the chromatogram.
-
Optimization: If the resolution is not optimal, adjust the ratio of hexane to alcohol in the mobile phase. Increasing the alcohol content generally decreases retention times.
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Expertise & Experience: When chiral HPLC is not available or when a secondary, orthogonal method is needed for confirmation, NMR spectroscopy with a chiral derivatizing agent offers a powerful alternative. This technique converts the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. Diastereomers have different physical properties and, crucially, distinct NMR spectra. Boric acid derivatives are particularly effective CDAs for diols, as they form stable cyclic esters.[1][2]
Illustrative Experimental Data (Model System: 1,2-Diphenylethane-1,2-diol with a Chiral Boric Acid Agent)
A study by Zhang et al. (2022) demonstrated the use of a novel bridged boric acid as a CDA for the enantiodiscrimination of various diols, including 1,2-diphenylethane-1,2-diol.[1] The reaction of the racemic diol with the chiral boric acid resulted in the formation of two diastereomeric esters, which exhibited well-resolved signals in the ¹H NMR spectrum. For instance, the methine protons of the diol, which appear as a single peak in the racemic mixture, split into two distinct peaks for the two diastereomers. The integration of these peaks allows for the direct calculation of the enantiomeric excess.
-
Representative ¹H NMR Data:
Diastereomer Chemical Shift (ppm) of Methine Proton Integration Diastereomer 1 (from (R,R)-diol) 5.15 1.0 | Diastereomer 2 (from (S,S)-diol) | 5.25 | 1.0 |
Trustworthiness: The validity of this method relies on the complete conversion of the diol to its diastereomeric derivatives without any kinetic resolution (i.e., one enantiomer reacting faster than the other). This can be confirmed by running the reaction to completion and ensuring that the observed enantiomeric ratio is independent of the reaction time.
Experimental Protocol: NMR Analysis with a Boric Acid CDA [1]
-
Reagents: The chiral diol, an enantiomerically pure chiral boric acid derivatizing agent, and a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: In an NMR tube, combine the racemic diol (e.g., 10 µmol) and the chiral boric acid CDA (e.g., 12 µmol).
-
Reaction: Add approximately 0.6 mL of CDCl₃ to the NMR tube, cap it, and sonicate for 10-15 minutes at room temperature to ensure complete reaction.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, which directly corresponds to the enantiomeric ratio of the original diol.
Caption: Workflow for NMR Analysis with a CDA.
Circular Dichroism (CD) Spectroscopy
Expertise & Experience: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Only chiral molecules exhibit a CD signal. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for assigning the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations or to the spectrum of a known analog. The sign of the Cotton effect (the peak in the CD spectrum) is directly related to the stereochemistry of the molecule.
Illustrative Experimental Data (Hypothetical for a Chiral Diol)
For a chiral diol, the CD spectrum might show a Cotton effect in the UV region. The (2R,7R)-enantiomer of this compound would be expected to show a CD spectrum that is a mirror image of the (2S,7S)-enantiomer.
-
Hypothetical CD Spectral Data:
Enantiomer λ_max (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (2R,7R)-enantiomer 220 +5000 | (2S,7S)-enantiomer | 220 | -5000 |
Trustworthiness: The reliability of absolute configuration assignment by CD spectroscopy is highly dependent on the accuracy of the theoretical calculations or the structural similarity to a known compound. The technique's quantitative accuracy for determining enantiomeric excess is generally lower than that of HPLC.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare solutions of the enantiomerically pure diols in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the micromolar to millimolar range). The solvent should be transparent in the wavelength range of interest.
-
Instrumentation:
-
A CD spectropolarimeter.
-
A quartz cuvette with a known path length (e.g., 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the CD spectrum of each enantiomer over the appropriate wavelength range.
-
Subtract the solvent baseline from the sample spectra.
-
-
Data Analysis: The resulting spectrum shows molar ellipticity as a function of wavelength. The sign and magnitude of the Cotton effects provide the characteristic signature of the enantiomer.
Caption: Workflow for Circular Dichroism Spectroscopy.
Conclusion and Recommendations
The characterization of the enantiomers of this compound is a critical step in its development for any stereospecific application. This guide has provided a comparative overview of the three primary analytical techniques for this purpose, using the well-studied 1,2-diphenylethane-1,2-diol as a practical model.
-
For accurate quantification of enantiomeric excess , chiral HPLC is the recommended method due to its high resolution and reliability.
-
For orthogonal confirmation of enantiomeric purity and for the determination of absolute configuration , NMR spectroscopy with a chiral derivatizing agent is a powerful tool.
-
For rapid determination of absolute configuration and for studying the chiroptical properties in solution , Circular Dichroism spectroscopy is an invaluable technique.
Ultimately, a multi-faceted approach employing at least two of these techniques will provide the most comprehensive and robust characterization of the enantiomers of this compound, ensuring the scientific rigor required for drug development and advanced chemical research.
References
A Comparative Guide to the Applications of 2,7-Dimethylocta-3,5-diyne-2,7-diol in Organic Synthesis
Welcome to a comprehensive technical guide on the applications of 2,7-Dimethylocta-3,5-diyne-2,7-diol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this versatile building block. Here, we will delve into its performance in key synthetic transformations, offering objective comparisons with alternative substrates and providing the necessary experimental data to support our analysis. Our focus is on not just the "what" but the "why"—elucidating the mechanistic rationale behind its utility and providing a trustworthy foundation for its application in your own research.
Introduction: The Unique Structural Attributes of this compound
This compound, a C10H14O2 molecule, is a symmetrical conjugated diyne bearing tertiary alcohol functionalities at its termini.[1] Its rigid diyne core, flanked by sterically hindering dimethylcarbinol groups, imparts a unique combination of reactivity and selectivity. The conjugated triple bonds are electron-rich and susceptible to a variety of addition reactions, while the hydroxyl groups offer sites for further functionalization or can influence the stereochemical outcome of reactions. This guide will explore how these structural features are exploited in organic synthesis, with a particular focus on hydroboration reactions.
I. Selective Monohydroboration: A Gateway to Functionalized Enynes
A significant application of this compound lies in its ability to undergo selective monohydroboration, providing access to valuable enynylborane intermediates. These intermediates can be further transformed into a variety of functionalized molecules, such as acetylenic ketones.
A. Comparative Performance in Non-Catalytic Hydroboration
The seminal work by Zweifel and Ponso demonstrated the selective non-catalytic hydroboration of alkyl-substituted conjugated diynes.[2] In a comparative context, this compound (referred to as 13b in the original literature) exhibits high regio- and stereoselectivity in its reaction with disiamylborane (bis(3-methyl-2-butyl)borane).[2]
Table 1: Comparison of Substrates in Non-Catalytic Monohydroboration with Disiamylborane [2]
| Diyne Substrate | Structure | Key Features | Outcome of Monohydroboration |
| Dodeca-5,7-diyne (13a ) | CH3(CH2)3-C≡C-C≡C-(CH2)3CH3 | Unhindered, linear alkyl substituents | High regio- and stereoselectivity |
| This compound (13b) | (CH3)2C(OH)-C≡C-C≡C-C(OH)(CH3)2 | Tertiary alcohol groups, steric hindrance | High regio- and stereoselectivity |
| 2,2,7,7-Tetramethylocta-3,5-diyne (13c ) | (CH3)3C-C≡C-C≡C-C(CH3)3 | Bulky tert-butyl groups, significant steric hindrance | High regio- and stereoselectivity, trace amounts of bishydroboration products |
The high selectivity observed for this compound is attributed to the directing effect of the hydroxyl groups and the steric bulk of the dimethylcarbinol moieties, which disfavor the addition of a second equivalent of the bulky borane.
B. Experimental Protocol: Non-Catalytic Monohydroboration and Subsequent Oxidation
The following protocol is based on the work of Zweifel and Ponso for the hydroboration of conjugated diynes.[2]
Step 1: Monohydroboration
-
In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of disiamylborane (1.1 equivalents) in THF to the cooled solution.
-
Stir the reaction mixture at 0-5 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Oxidation to Acetylenic Ketone
-
To the solution of the enynylborane intermediate from Step 1, add a solution of sodium hydroxide (e.g., 3M aqueous solution).
-
Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the mixture, maintaining the temperature below 40 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetylenic ketone by column chromatography.
This two-step process provides a high-yield route to α,β-acetylenic ketones, which are valuable intermediates in the synthesis of various organic molecules. The yield for this transformation starting from this compound is reported to be greater than 70%.[2]
C. Mechanistic Rationale and Workflow
The high regio- and stereoselectivity of the hydroboration is a key advantage. The boron atom adds to one of the internal carbons of the diyne system, and the hydride adds to the adjacent carbon, resulting in a syn-addition. The bulky disiamylborane preferentially attacks the less sterically hindered internal carbon of the diyne.
Caption: Workflow for the synthesis of acetylenic ketones.
II. Potential Applications in Polymer Chemistry and Heterocycle Synthesis
While detailed comparative studies are less readily available, the unique structure of this compound suggests its potential as a monomer in polymer synthesis and as a precursor for heterocyclic compounds.
A. Polymer Synthesis: A Candidate for Cross-Linked Polymers
Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The presence of two hydroxyl groups in this compound allows it to act as a difunctional monomer. Furthermore, the two alkyne functionalities introduce the potential for post-polymerization modification or cross-linking, for example, through thiol-yne "click" chemistry. This could lead to the formation of highly cross-linked and rigid polymer networks with potentially interesting material properties.
Compared to saturated diols like 1,4-butanediol, the rigid diyne unit in this compound would be expected to produce polymers with higher glass transition temperatures and thermal stability. However, the steric hindrance around the hydroxyl groups might necessitate more forcing reaction conditions for polymerization compared to less hindered linear diols.
B. Heterocycle Synthesis: A Precursor to Substituted Furans and Other Ring Systems
The conjugated diyne system is a versatile precursor for the synthesis of various heterocyclic compounds. While direct experimental data for this compound in this context is scarce, related diyne-diols are known to undergo cyclization reactions to form furans and other heterocycles. The reaction of diynes with various reagents can lead to the formation of diverse products such as enynes, dienes, allenes, polymers, or cyclic compounds.[2]
The general strategy for furan synthesis from a 1,3-diyne involves the addition of a nucleophile and subsequent cyclization. The tertiary alcohol groups in this compound could potentially participate in or influence these cyclization reactions.
Caption: Potential synthetic pathways for this compound.
Conclusion and Future Outlook
This compound is a valuable and somewhat underexplored building block in organic synthesis. Its utility in the highly selective non-catalytic monohydroboration to form enynylboranes and subsequently acetylenic ketones is well-established and offers a reliable synthetic route to these important intermediates. While its application in polymer and heterocyclic chemistry is less documented, its unique structural features suggest significant potential.
Future research should focus on exploring its performance as a monomer in comparison to other rigid diols and as a precursor in the synthesis of complex heterocyclic systems. The development of catalytic systems that can further enhance the selectivity and expand the scope of its reactions will undoubtedly unlock new applications for this versatile molecule in drug discovery and materials science.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,7-Dimethylocta-3,5-diyne-2,7-diol
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, principles-based approach to the proper disposal of 2,7-Dimethylocta-3,5-diyne-2,7-diol, a compound used in specialized research and development applications. Given the specificity of this molecule, a one-size-fits-all disposal checklist is insufficient. Instead, this document elucidates the causal logic behind each procedural step, empowering you to make safe and compliant decisions.
Foundational Safety: Hazard Assessment and Exposure Control
Before any handling or disposal begins, a thorough understanding of the compound's hazards is paramount. The Globally Harmonized System (GHS) provides the primary hazard identification for this compound.
1.1 Known Hazards
The primary, documented risks associated with this compound are related to irritation.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] The causality is rooted in the chemical's ability to interact with and disrupt epithelial tissues upon direct contact or inhalation.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
1.2 The Precautionary Principle: Addressing Data Gaps
1.3 Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form, including its waste products.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. When handling larger quantities or creating solutions, chemical splash goggles are required.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to mitigate inhalation risks.[3]
The Core of Compliance: Waste Characterization and Segregation
Proper disposal begins the moment a substance is deemed "waste." The foundational step is segregation, which prevents dangerous reactions and ensures the waste is routed to the correct final disposal facility.[5]
2.1 Waste Classification
Waste containing this compound is classified as non-acute hazardous chemical waste based on its irritant properties.[6] It should never be disposed of in regular trash or down the sanitary sewer.[4][7]
2.2 Segregation Protocol: A Decision Workflow
All waste streams must be kept separate. Do not mix incompatible waste types.[5] The primary segregation decision is between solid, liquid, and neat (pure compound) waste.
Caption: Waste Segregation Decision Flowchart
Standard Operating Procedures for Disposal
Follow these step-by-step protocols for managing each segregated waste stream.
3.1 Protocol for Solid Waste Disposal
-
Applicability: Contaminated PPE (gloves, etc.), weigh boats, pipette tips, and absorbent materials from minor spill cleanup.
-
Procedure:
-
Designate a specific, leak-proof hazardous waste container, lined with a durable plastic bag, for solid waste.
-
Place all solid items contaminated with this compound directly into this container.
-
Do not overfill the container. Keep it closed at all times unless actively adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[5]
-
3.2 Protocol for Liquid Waste Disposal
-
Applicability: Unused solutions, reaction mixtures, and initial solvent rinsates from glassware cleaning.
-
Procedure:
-
Designate a chemically compatible, shatter-resistant, and sealable container for liquid waste. Polyethylene containers are often preferred.[6]
-
Pour liquid waste carefully into the container, avoiding splashes.
-
Segregate aqueous solutions from organic solvent solutions. If using organic solvents, further segregate into halogenated and non-halogenated streams as required by your institution's waste management program.
-
Keep the container securely closed when not in use and store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6]
-
Label the container with "Hazardous Waste" and list all chemical components by percentage, including solvents.[5] Note the hazards (Irritant).
-
3.3 Protocol for Neat (Unused) Compound Disposal
-
Applicability: Expired or surplus this compound in its original container.
-
Procedure:
-
Ensure the original container is in good condition and securely sealed.
-
If the original label is damaged, create a new label with the full chemical name, CAS number (5929-72-6), and all hazard information.
-
Manage the container as hazardous waste and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
3.4 Protocol for Glassware Decontamination
-
Rationale: Proper cleaning is essential to prevent cross-contamination of future experiments and to ensure the glassware is safe to handle.
-
Procedure:
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.[8] Crucially, this initial rinsate is considered hazardous liquid waste and must be collected in the appropriate waste container.[9]
-
Wash: After the initial solvent rinse, wash the glassware with a laboratory-grade detergent and warm water.[10][11] Use brushes as needed to remove all visible residues.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residues that could interfere with future analyses.[8]
-
Drying: Allow glassware to air dry on a rack. Avoid drying with paper towels, which can leave fiber contaminants.[8]
-
Emergency Preparedness: Spill Management
Accidents can happen. A prepared response is key to mitigating risk.
4.1 Spill Response Protocol
Caption: Step-by-Step Spill Response Workflow
4.2 Detailed Spill Cleanup Steps:
-
Alert & Isolate: Immediately notify colleagues in the vicinity and secure the area to prevent accidental exposure.[12][13]
-
Assess: For a large spill (>250 mL), evacuate the area and contact your institution's EHS emergency line immediately.[12] The following procedure is for minor, incidental spills.
-
Protect: Don the full, mandatory PPE before approaching the spill.[14]
-
Contain & Clean:
-
For a solid spill: Gently cover the powder with a damp paper towel to prevent it from becoming airborne.[12] Carefully sweep the material into a dustpan and place it, along with the paper towel, into a designated solid hazardous waste container.[14]
-
For a liquid spill: Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[15][16] Do not use combustible materials like paper towels for the primary absorption of liquids.[15] Collect all used absorbent materials for disposal as solid hazardous waste.[13]
-
-
Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials (e.g., sponges, paper towels) and dispose of them as solid hazardous waste.[12]
-
Report: Inform your supervisor and EHS of the incident, even if minor.
Advanced Topic: Considerations for Chemical Degradation
Disclaimer: Chemical degradation should only be attempted by trained chemists in a controlled laboratory setting with appropriate engineering controls and a full understanding of the reaction stoichiometry and potential hazards.
The diyne functional group (-C≡C-C≡C-) is susceptible to oxidative cleavage.[17][18] In principle, strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can break the triple bonds, converting the organic molecule into smaller, potentially less hazardous carboxylic acids.[17][19][20][21] For an internal alkyne like this compound, this would theoretically yield carboxylic acid fragments.[17]
However, these reactions can be energetic and must be carefully controlled. This method is not a substitute for standard hazardous waste disposal and should not be performed as a routine disposal procedure. It is mentioned here solely for completeness as a potential, expert-level pre-treatment option prior to disposal, subject to rigorous safety review and institutional approval.
Final Disposal and Record-Keeping
Once waste containers are approximately 75% full, ensure they are securely sealed and properly labeled.[5] Store them in your designated Satellite Accumulation Area and arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[6][7] Maintain accurate records of the waste generated as required by your institutional and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
By adhering to these principles and procedures, you can ensure the safe and compliant disposal of this compound, upholding your professional responsibility to maintain a safe laboratory environment.
References
- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5929-72-6 Name: this compound [xixisys.com]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. pipette.com [pipette.com]
- 10. watersciences.unl.edu [watersciences.unl.edu]
- 11. alconox.com [alconox.com]
- 12. burrell.edu [burrell.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 15. jk-sci.com [jk-sci.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]
- 18. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 19. Alkyne Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fiveable.me [fiveable.me]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,7-Dimethylocta-3,5-diyne-2,7-diol
For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,7-Dimethylocta-3,5-diyne-2,7-diol, moving beyond a simple checklist to offer a framework for integrating this compound into your workflows with the highest degree of safety and scientific integrity. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a partnership built on deep, technical trust.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
This compound is a specialized organic compound that, while invaluable in many synthetic applications, presents a distinct hazard profile that must be rigorously managed. A thorough understanding of these hazards is the cornerstone of a robust safety protocol.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The causality behind these classifications lies in the chemical's structure and reactivity. The hydroxyl groups and the unsaturated diyne core can interact with biological tissues, leading to the observed irritation. Proactive mitigation of these risks is not merely a regulatory requirement but a fundamental aspect of sound scientific practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical, immediate step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations to follow.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's compatibility data. | To prevent skin contact and subsequent irritation. The selection of the appropriate glove material is crucial for ensuring adequate protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or aerosols of the chemical, which can cause serious irritation. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, an air-purifying respirator with organic vapor cartridges is recommended. | To prevent inhalation of dust or vapors, which can lead to respiratory tract irritation. |
Expertise in Selection: Beyond the Basics
-
Glove Selection: While nitrile gloves are a common and generally effective choice for many laboratory chemicals, it is imperative to consult the glove manufacturer's chemical resistance guide for specific data on resistance to organic diols or similar compounds. Factors such as glove thickness and breakthrough time are critical for ensuring protection during prolonged handling.
-
Respiratory Protection: The primary control measure for respiratory hazards is to handle this compound within a certified chemical fume hood. In scenarios where a fume hood is not available or when handling larger quantities, a properly fitted air-purifying respirator equipped with organic vapor cartridges is essential.[3]
Operational Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is crucial for maintaining a safe working environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound.[1]
-
Don Appropriate PPE: As outlined in the PPE table, ensure all required personal protective equipment is worn correctly.
-
Prepare the Work Area: All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
-
Handling:
-
Weighing and Transfer: When weighing the solid, use a draft shield or conduct the weighing in a fume hood to prevent the dispersal of dust. Use appropriate tools (spatulas, etc.) to transfer the solid, minimizing the creation of dust.
-
Reaction Setup and Execution: When setting up reactions, ensure all glassware is properly secured. If heating is required, do so in a controlled manner (e.g., using a heating mantle with a temperature controller).
-
Work-up and Purification: During aqueous work-ups, be aware that the compound may have some water solubility. Handle all solutions containing the diol with the same level of precaution as the pure compound.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood.
-
Waste Segregation: All waste materials, including contaminated gloves, paper towels, and excess reagent, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal: The disposal of chemical waste must be in strict accordance with local, state, and federal regulations.[4][5][6] Small quantities of water-soluble, low-toxicity diols may sometimes be flushed with copious amounts of water, but this should be verified against institutional and local guidelines.[7] For larger quantities or where there is any uncertainty, disposal through a licensed hazardous waste contractor is the required route.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[1][3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Stability
Proper storage is essential for maintaining the integrity of this compound and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment, while upholding the highest standards of scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. carlroth.com [carlroth.com]
- 4. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
